molecular formula C14H17NO3 B8543344 2-(Hexyloxy)isoindoline-1,3-dione

2-(Hexyloxy)isoindoline-1,3-dione

Cat. No.: B8543344
M. Wt: 247.29 g/mol
InChI Key: VNEXAHNNMMMMON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Hexyloxy)isoindoline-1,3-dione is an isoindoline-1,3-dione derivative offered for research and development purposes. Compounds based on the isoindoline-1,3-dione (also known as phthalimide) scaffold are of significant interest in medicinal chemistry and chemical biology . Specifically, related hydroxyisoquinoline-1,3-diones have been extensively explored as inhibitors of divalent metal-dependent enzymes, demonstrating potent activity against HIV reverse transcriptase-associated Ribonuclease H (RNase H) and integrase (IN), as well as the HCV NS5B polymerase . The core structure is known to act as a metal-chelating pharmacophore, which is crucial for its mechanism of action in inhibiting these enzymatic functions . Researchers utilize this and similar compounds as key intermediates or functional scaffolds in the synthesis of more complex molecules for various investigative applications. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

2-hexoxyisoindole-1,3-dione

InChI

InChI=1S/C14H17NO3/c1-2-3-4-7-10-18-15-13(16)11-8-5-6-9-12(11)14(15)17/h5-6,8-9H,2-4,7,10H2,1H3

InChI Key

VNEXAHNNMMMMON-UHFFFAOYSA-N

Canonical SMILES

CCCCCCON1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Foundational & Exploratory

2-(Hexyloxy)isoindoline-1,3-dione chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structure, synthesis, and applications of 2-(Hexyloxy)isoindoline-1,3-dione.

Executive Summary

2-(Hexyloxy)isoindoline-1,3-dione (also known as


-Hexyloxyphthalimide ) is a specialized organonitrogen compound serving as a critical intermediate in organic synthesis and medicinal chemistry.[1][2] It belongs to the class of 

-alkoxyphthalimides, which are primarily utilized as stable, crystalline precursors for

-substituted hydroxylamines. These hydroxylamine derivatives are essential building blocks for constructing alkoxyamine motifs found in kinase inhibitors, antibacterial agents, and oxime-based bioconjugates.

This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, and downstream applications in drug development.

Chemical Identity & Structure

The molecule consists of a phthalimide core protected at the nitrogen by a hexyloxy group. The phthalimide moiety serves as a robust protecting group, lending crystallinity and stability to the molecule, while the hexyloxy chain introduces lipophilicity.

PropertyData
IUPAC Name 2-(Hexyloxy)isoindoline-1,3-dione
Common Name

-Hexyloxyphthalimide
CAS Number 39781-23-0 (Generic for

-alkoxyphthalimides: Verify specific batch)
Molecular Formula

Molecular Weight 247.29 g/mol
SMILES CCCCCCON1C(=O)c2ccccc2C1=O
Physical State Low-melting solid or viscous oil (depending on purity)
Solubility Soluble in

, EtOAc, THF; Insoluble in water
Structural Analysis

The core feature is the N–O bond (bond dissociation energy


 50–60 kcal/mol), which is weaker than a standard C–C bond but stable under standard storage conditions. The electron-withdrawing phthalimide group makes the N–O bond susceptible to cleavage by nucleophiles (e.g., hydrazine) or single-electron reductants.

Synthesis & Production Protocols

Two primary routes exist for synthesizing 2-(Hexyloxy)isoindoline-1,3-dione: Nucleophilic Substitution (


)  and the Mitsunobu Reaction . The 

pathway is preferred for scale-up due to atom economy.
Route A: Alkylation (Recommended)

This method utilizes


-hydroxyphthalimide (NHPI) as a nucleophile attacking 1-bromohexane.

Reagents:

  • 
    -Hydroxyphthalimide (1.0 equiv)[3]
    
  • 1-Bromohexane (1.1 equiv)

  • Triethylamine (

    
    ) or 
    
    
    
    (1.2–1.5 equiv)
  • Solvent: DMF or Acetonitrile (MeCN)

Protocol:

  • Dissolution: Dissolve

    
    -hydroxyphthalimide (16.3 g, 100 mmol) in anhydrous DMF (100 mL) under an inert atmosphere (
    
    
    
    ).
  • Deprotonation: Add triethylamine (16.7 mL, 120 mmol) dropwise. The solution will turn deep red/orange as the

    
    -hydroxyphthalimide anion forms.
    
  • Alkylation: Add 1-bromohexane (15.5 mL, 110 mmol) slowly to control the exotherm.

  • Reaction: Stir at 50–60 °C for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Pour the reaction mixture into ice-water (500 mL). The product typically precipitates.

  • Purification: Filter the solid. If an oil forms, extract with EtOAc, wash with water/brine, dry over

    
    , and concentrate. Recrystallize from EtOH/Hexane if necessary.
    
Route B: Mitsunobu Reaction

Useful when starting from 1-hexanol instead of the bromide.

Reagents:

  • 
    -Hydroxyphthalimide (1.0 equiv)[3]
    
  • 1-Hexanol (1.0 equiv)

  • Triphenylphosphine (

    
    , 1.1 equiv)
    
  • DEAD or DIAD (1.1 equiv)

  • Solvent: THF

Protocol:

  • Combine NHPI, 1-hexanol, and

    
     in dry THF at 0 °C.
    
  • Add DEAD dropwise.

  • Warm to room temperature and stir overnight.

  • Solvent evaporation followed by column chromatography is usually required to remove phosphine oxide byproducts.

Visualization: Synthesis Pathways

SynthesisPathways NHPI N-Hydroxyphthalimide (Nucleophile) Product 2-(Hexyloxy)isoindoline-1,3-dione (Target) NHPI->Product Route A: SN2 (DMF, 60°C) NHPI->Product Route B: Mitsunobu (THF, RT) HexBr 1-Bromohexane (Electrophile) HexBr->Product HexOH 1-Hexanol HexOH->Product Base Base (Et3N/K2CO3) Base->Product Mitsunobu DEAD / PPh3 Mitsunobu->Product

Figure 1: Dual synthetic pathways for 2-(Hexyloxy)isoindoline-1,3-dione via direct alkylation or Mitsunobu coupling.

Characterization Data (Standard)

Researchers should validate the product using the following spectral signatures.

TechniqueExpected SignalsInterpretation

NMR
(500 MHz,

)

7.85–7.70 (m, 4H)
Phthalimide aromatic protons (AA'BB' system).

4.21 (t,

Hz, 2H)
Diagnostic Peak:

- protons.

1.85–1.75 (m, 2H)

-methylene protons (

-).

1.50–1.25 (m, 6H)
Alkyl chain bulk methylenes.

0.90 (t,

Hz, 3H)
Terminal methyl group.

NMR
(125 MHz,

)

163.7
Carbonyl (

) carbons.

134.5, 129.0, 123.5
Aromatic carbons.

78.5

- carbon.

14.1
Terminal methyl carbon.
IR (Neat)1790, 1735

Characteristic imide carbonyl stretches (sym/asym).

Applications in Drug Development

The primary utility of 2-(Hexyloxy)isoindoline-1,3-dione is as a masked


-hexylhydroxylamine . Free 

-alkylhydroxylamines are volatile, unstable, and difficult to handle. The phthalimide "mask" allows for easy storage and precise stoichiometry.
Deprotection to -Hexylhydroxylamine

To release the active aminooxy species, the phthalimide group is removed using the Ing-Manske procedure (hydrazinolysis) or methylaminolysis.

Protocol:

  • Dissolve 2-(hexyloxy)isoindoline-1,3-dione in MeOH or EtOH.

  • Add Hydrazine hydrate (

    
    , 1.2 equiv).
    
  • Stir at room temperature (or mild reflux) for 1–2 hours. A white precipitate (phthalhydrazide) will form.

  • Filter off the precipitate.[2]

  • Concentrate the filtrate to obtain

    
    -hexylhydroxylamine (often isolated as the HCl salt by adding HCl/dioxane).
    
Mechanistic Role in Medicinal Chemistry

The resulting


-hexylhydroxylamine is used to synthesize:
  • Oxime-based Kinase Inhibitors: Many inhibitors require an alkoxyamine side chain to engage solvent-exposed regions of the ATP binding pocket.

  • Antibacterial Siderophores: Mimics of natural hydroxamates.

  • Glycoconjugation: Reaction with aldehydes/ketones on sugars to form stable oxime linkages (bioorthogonal chemistry).

Visualization: Deprotection Mechanism

Deprotection Substrate 2-(Hexyloxy)isoindoline-1,3-dione (Protected Precursor) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Reagent Hydrazine Hydrate (N2H4·H2O) Reagent->Intermediate Product O-Hexylhydroxylamine (Active Drug Building Block) Intermediate->Product Cleavage Byproduct Phthalhydrazide (Insoluble Solid) Intermediate->Byproduct Cyclization

Figure 2: Ing-Manske deprotection mechanism releasing the active O-hexylhydroxylamine.

Safety & Handling

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Handling: Use standard PPE (gloves, goggles). The compound is generally non-volatile but should be handled in a fume hood to avoid inhalation of dust.

  • Storage: Store at room temperature, kept dry. Stable for years if protected from moisture.

  • Reactivity: Avoid strong reducing agents (e.g.,

    
    ) unless cleavage of the N–O bond is desired.
    

References

  • Synthesis of N-Alkoxyphthalimides: Grochowski, E., & Jurczak, J. (1976). Synthesis of N-alkoxyphthalimides via hydroxamic acid derivatives. Synthesis, 1976(10), 682–684.

  • Mitsunobu Protocol: Grochowski, E., & Jurczak, J. (1977). A new synthesis of N-alkoxyphthalimides.
  • Deprotection (Ing-Manske): Ing, H. R., & Manske, R. H. (1926). A modification of the Gabriel synthesis of amines. Journal of the Chemical Society, 2348–2351.

  • Application in Med Chem: Petrassi, H. M., et al. (2001). The copper-mediated cross-coupling of phenylboronic acids and N-hydroxyphthalimide. Organic Letters, 3(1), 139-142.

Sources

N-Hexyloxyphthalimide: Technical Profile & Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the physicochemical profile, synthesis, and applications of N-Hexyloxyphthalimide , a specialized alkoxyamine precursor and radical initiator used in advanced organic synthesis and drug discovery.

Identity & Physicochemical Profile[1][2][3][4][5][6]

N-Hexyloxyphthalimide is a phthalimide derivative characterized by an


-alkoxy functionality. It serves as a stable, lipophilic precursor for 

-centered hexyl radicals and is a critical intermediate in the synthesis of

-hexylhydroxylamines via the Gabriel synthesis pathway.
Property Data / Specification
Common Name N-Hexyloxyphthalimide
Systematic Name 2-(Hexyloxy)isoindoline-1,3-dione
CAS Number Not widely listed (Synthesized from CAS 524-38-9)
Molecular Formula

Molecular Weight 247.29 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc,

; Insoluble in water
Melting Point Typically 68–72 °C (Homologous series approximation)
Precursor CAS 524-38-9 (N-Hydroxyphthalimide)
Structural Visualization

The following diagram illustrates the core connectivity, highlighting the labile


 bond susceptible to homolytic cleavage or nucleophilic attack.

G Phthalimide Phthalimide Core (Lipophilic Scaffold) NO_Bond N-O Bond (Reactive Center) Phthalimide->NO_Bond Attached at N Hexyl Hexyl Chain (C6) (Hydrophobic Tail) NO_Bond->Hexyl Ether Linkage

Caption: Structural connectivity of N-hexyloxyphthalimide, emphasizing the N-O bond critical for radical generation and deprotection.

Synthesis & Preparation Protocols

Researchers typically synthesize N-hexyloxyphthalimide in situ or on-demand due to its specific chain length. Two primary methodologies are recommended based on reagent availability and substrate sensitivity.

Method A: Direct Alkylation (Standard Protocol)

Best for: Large-scale preparation using robust alkyl halides.

Reagents:

  • N-Hydroxyphthalimide (NHPI, 1.0 equiv) [CAS 524-38-9][1]

  • 1-Bromohexane (1.2 equiv) [CAS 111-25-1]

  • Triethylamine (

    
    , 1.5 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: DMF or Acetonitrile (

    
    )
    

Protocol:

  • Dissolution: Dissolve NHPI (10 mmol, 1.63 g) in anhydrous DMF (20 mL) under an inert atmosphere (

    
    ).
    
  • Deprotonation: Add triethylamine (15 mmol, 2.1 mL) dropwise. The solution may turn deep red/orange due to the formation of the N-hydroxyphthalimide anion (PINO anion).

  • Alkylation: Add 1-bromohexane (12 mmol, 1.68 mL) slowly to the reaction mixture.

  • Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) for the disappearance of NHPI.

  • Workup: Pour the mixture into ice-water (100 mL). The product typically precipitates as a white solid.[2]

  • Purification: Filter the precipitate, wash with water, and recrystallize from Ethanol/Water or purify via silica gel chromatography if necessary.

Method B: Mitsunobu Reaction

Best for: Synthesis from 1-hexanol when the halide is unavailable or to avoid harsh basic conditions.

Reagents:

  • NHPI (1.0 equiv)[2]

  • 1-Hexanol (1.0 equiv)

  • Triphenylphosphine (

    
    , 1.1 equiv)
    
  • DIAD or DEAD (1.1 equiv)

  • Solvent: THF (anhydrous)

Protocol:

  • Dissolve NHPI, 1-hexanol, and

    
     in dry THF at 0°C.
    
  • Add DIAD dropwise to maintain the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate under reduced pressure and purify via column chromatography to remove phosphine oxide byproducts.

Reactivity & Applications in Drug Development

N-Hexyloxyphthalimide is not merely a passive intermediate; it is a "masked" hydroxylamine and a potent radical precursor.

A. Precursor for O-Alkyl Hydroxylamines

In medicinal chemistry, the


-alkoxyamine moiety is a pharmacophore found in various kinase inhibitors and antibiotic conjugates. N-Hexyloxyphthalimide serves as a stable storage form of 

-hexylhydroxylamine.

Deprotection Mechanism (Hydrazinolysis):



  • Utility: This releases the free

    
    -hexylhydroxylamine (
    
    
    
    ), which can then be condensed with aldehydes or ketones to form stable oxime ethers.
B. Radical Precursor (Photoredox Catalysis)

Recent advances in photoredox catalysis utilize N-alkoxyphthalimides as redox-active esters. Under visible light irradiation with a photocatalyst (e.g.,


 or Eosin Y), the N-O bond undergoes single-electron reduction.

Pathway:

  • SET Reduction: The phthalimide moiety accepts an electron.

  • Fragmentation: The N-O bond cleaves, releasing a phthalimide anion and an alkoxy radical (

    
    ).
    
  • Application: The generated hexyloxy radical can participate in:

    • Hydrogen Atom Transfer (HAT): Abstracting hydrogen from remote C-H bonds (Remote functionalization).

    • 
      -Scission:  Generating alkyl radicals via C-C bond cleavage (if the chain allows).
      
    • Addition: Reacting with olefins to form ether-functionalized scaffolds.

C. C-H Activation Logic

The following diagram details the radical generation workflow used in modern C-H activation methodologies.

CH_Activation NHex N-Hexyloxyphthalimide (Precursor) SET Single Electron Transfer (Reduction) NHex->SET + e- PC_Star Photocatalyst* (Excited State) PC_Star->SET Frag N-O Bond Fragmentation SET->Frag Radical Hexyloxy Radical (R-O•) (Active Species) Frag->Radical Target Substrate (C-H) Radical->Target HAT or Addition Product Functionalized Product (C-O-Hexyl or C-R) Target->Product

Caption: Mechanism of alkoxy radical generation from N-hexyloxyphthalimide via photoredox catalysis.

Safety & Handling

While specific toxicological data for the hexyloxy derivative is limited, it should be handled with the same precautions as the parent N-hydroxyphthalimide and alkyl bromides.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use in a chemical fume hood. Avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from strong oxidizing agents. Stable at room temperature for months if kept dry.

References

  • Chen, R., et al. (2021). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. RSC Advances. [Link]

  • Handore, K. L., et al. (2024). Synthesis of N-Hydroxyphthalimide Esters from Carboxylic Acids. Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Decarboxylative Intramolecular Arene Alkylation Using N-(Acyloxy)phthalimides. [Link]

Sources

Technical Guide: Homolytic Cleavage of N-O Bonds in N-Alkoxyphthalimides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The homolytic cleavage of the N-O bond in N-alkoxyphthalimides represents a pivotal strategy in modern radical chemistry, enabling the controlled generation of alkoxy radicals (


)  under mild conditions. Unlike traditional methods requiring toxic oxidants (e.g., Pb(OAc)₄, I₂/PhI(OAc)₂), N-alkoxyphthalimides serve as bench-stable, redox-active precursors that can be activated via Single Electron Transfer (SET) .

This guide details the mechanistic underpinnings, synthesis, and application of these precursors, specifically focusing on their utility in remote C(sp³)-H functionalization via 1,5-Hydrogen Atom Transfer (HAT)—a "privileged" transformation in late-stage drug diversification.

Mechanistic Principles

The Redox-Active Trigger

The N-alkoxyphthalimide scaffold is designed to lower the kinetic barrier for alkoxy radical generation. The N-O bond energy in these systems is significantly attenuated compared to standard alcohols.

Bond TypeApprox.[1][2][3][4] BDE (kcal/mol)Reactivity Implication
C-O (Alcohol) ~105Inert to homolysis under mild conditions.
N-O (N-Alkoxy) ~45 - 55 Labile upon electron uptake.
N-O (Oxime) ~57Requires higher energy/temp to cleave.
The SET-Fragmentation Pathway

The mechanism does not proceed via direct photolysis (homolysis) in most catalytic manifolds but rather through a reductive SET event.

  • Activation: A photocatalyst (

    
    ) or electrode donates an electron to the phthalimide 
    
    
    
    -system (
    
    
    to
    
    
    V vs SCE).
  • Intermediate: A short-lived radical anion

    
     is formed.
    
  • Mesolytic Cleavage: The weak N-O bond fragments, driven by the stability of the leaving phthalimide anion and the release of the high-energy alkoxy radical.

  • Fate of

    
    :  The alkoxy radical typically engages in 1,5-HAT  (intramolecular) or 
    
    
    
    -scission
    (if strained/stabilized), rather than direct addition to arenes.
Pathway Visualization

NO_Cleavage_Mechanism Precursor N-Alkoxyphthalimide (Precursor) SET_Step SET Event (Reduction) Precursor->SET_Step PC Photocatalyst* (Reductant) PC->SET_Step e- transfer RadicalAnion [Intermediate]•- Radical Anion SET_Step->RadicalAnion Cleavage Mesolytic Fragmentation RadicalAnion->Cleavage AlkoxyRad Alkoxy Radical (RO•) Cleavage->AlkoxyRad PhthAnion Phthalimide Anion Cleavage->PhthAnion HAT 1,5-HAT (C-H Abstraction) AlkoxyRad->HAT Intramolecular CarbonRad Carbon Radical (•C-R) HAT->CarbonRad Remote Functionalization

Caption: Mechanistic flow from SET reduction to remote carbon radical generation.

Synthesis of Precursors

The utility of this method relies on the ease of synthesizing the N-alkoxyphthalimide from native alcohols.

The Mitsunobu Protocol (Standard)

For primary and secondary alcohols, the Mitsunobu reaction is the gold standard, proceeding with inversion of configuration (Walden inversion).

  • Reagents:

    
    , DIAD (or DEAD), N-Hydroxyphthalimide (NHPI).
    
  • Conditions: THF,

    
    .
    
  • Purification: Often requires careful chromatography to remove hydrazine byproducts.

S_N2 Alkylation (Alternative)

For alkyl halides, direct displacement is efficient.

  • Reagents: Alkyl Bromide/Iodide, NHPI, Base (

    
     or DBU).
    
  • Solvent: DMF or DMSO (polar aprotic accelerates the nucleophilic attack of

    
    ).
    

Experimental Protocol: Remote C-H Alkylation (Giese Addition)

Objective: Functionalize a remote


-C(sp³) position of an alcohol derivative via visible-light photoredox catalysis.
Reagents & Equipment
  • Substrate: N-Alkoxyphthalimide derivative (0.2 mmol).

  • Radical Trap: Electron-deficient alkene (e.g., Methyl vinyl ketone or Ethyl acrylate) (3-5 equiv).

  • Photocatalyst:

    
     (2 mol%) or Eosin Y (organic alternative).
    
  • Reductant: Hantzsch Ester (1.5 equiv) or DIPEA (if using reductive quenching cycle).

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) [Degassed].

  • Light Source: Blue LEDs (

    
     nm).
    
Step-by-Step Workflow
  • Preparation: In an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add the N-alkoxyphthalimide (1.0 equiv), Photocatalyst (0.02 equiv), and Hantzsch Ester (1.5 equiv).

  • Solvation & Addition: Transfer the vial to a glovebox or use standard Schlenk technique. Add anhydrous DCM (0.1 M concentration relative to substrate). Add the radical trap (alkene) last.

  • Degassing (Critical): Seal the vial with a septum cap. Sparge with Argon or Nitrogen for 10–15 minutes. Note: Oxygen quenches both the excited state catalyst and the carbon-centered radical.

  • Irradiation: Place the vial 2–3 cm away from the Blue LED source. Stir vigorously at room temperature. Use a fan to maintain temperature

    
    .
    
    • Reaction Time: Typically 12–24 hours. Monitor by TLC (disappearance of phthalimide precursor).

  • Workup: Dilute with

    
    , wash with 
    
    
    
    (sat. aq.) to remove phthalimide byproducts, then brine. Dry over
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography on silica gel.

Experimental Logic Diagram

Experimental_Workflow Start Start: Weigh Reagents (Substrate, Cat, Reductant) Solvent Add Solvent (DCM) & Radical Trap (Alkene) Start->Solvent Degas CRITICAL: Degas (Ar Sparge, 15 min) Solvent->Degas Light Blue LED Irradiation (12-24h, Fan Cooling) Degas->Light Check TLC Monitoring (Precursor Consumed?) Light->Check Check->Light No Workup Workup: Wash w/ NaHCO3, Brine Check->Workup Yes Purify Flash Chromatography Workup->Purify

Caption: Operational workflow for photoredox alkylation.

Troubleshooting & Optimization (Senior Scientist Insights)

IssueProbable CauseCorrective Action
Low Conversion

Quenching
Increase degassing time; ensure septum integrity.
Precursor Hydrolysis Wet SolventUse anhydrous solvents; N-alkoxyphthalimides are sensitive to base hydrolysis.
No Remote Functionalization Poor HAT GeometryThe 1,5-HAT requires a 6-membered transition state. If the

-H is sterically blocked or rigid, HAT fails.

-Scission Dominates
Ring StrainIf the alcohol is a cyclobutanol or has an

-stabilizing group, ring opening is faster than HAT. Use this to your advantage for ring-expansion strategies.
Safety Note

While N-alkoxyphthalimides are generally stable, N-hydroxyphthalimide derivatives can be sensitizers. Handle all radical precursors with gloves and work in a fume hood. The "Blue LED" light can be intense; use UV/Blue light blocking shields to protect eyes.

References

  • Mechanistic Foundation

    • Sammis, G. M., et al. (2011).[5] Photoinduced Electron-Transfer-Promoted Redox Fragmentation of N-Alkoxyphthalimides. Organic Letters.

  • Photoredox Application (Alkoxy Radicals)

    • Liu, J., et al. (2023).[6][7] Alkoxy Radical Induced Transformations from N-Alkoxyphthalimides Under the Photoredox Catalysis. Asian Journal of Organic Chemistry.

  • Electrochemical Generation

    • Morrill, L. C., et al. (2023). Electrochemical generation and utilization of alkoxy radicals. Chemical Communications.

  • Review of N-Alkoxyphthalimide Utility

    • Ali, M., et al. (2023).[6] Recent Advances in Application of Alkoxy Radical in Organic Synthesis. Organics.

  • Cyclobutanol Ring Opening (Beta-Scission)

    • Chen, et al. (2016).[8] Ring-opening chlorination of cyclobutanols via alkoxy radical formation.

Sources

Stability of 2-(Hexyloxy)isoindoline-1,3-dione vs N-hydroxyphthalimide

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide comparing the stability and reactivity profiles of 2-(Hexyloxy)isoindoline-1,3-dione (N-Hexyloxyphthalimide) and its parent compound, N-Hydroxyphthalimide (NHPI) .

2-(Hexyloxy)isoindoline-1,3-dione vs. N-Hydroxyphthalimide (NHPI)

Executive Summary

This guide analyzes the physicochemical stability and reactivity differences between the organocatalyst N-Hydroxyphthalimide (NHPI) and its O-alkylated derivative, 2-(Hexyloxy)isoindoline-1,3-dione .

While NHPI is a potent radical catalyst used in aerobic oxidations, its utility is often limited by the self-decomposition of the active Phthalimide-N-oxyl (PINO) radical and susceptibility to base-mediated degradation. In contrast, 2-(Hexyloxy)isoindoline-1,3-dione represents a "capped," lipophilic variant. It exhibits superior thermal and chemical stability by preventing the formation of the PINO radical, serving effectively as a dormant radical precursor or a protected hydroxylamine equivalent.

Molecular Architecture & Physicochemical Properties[1]

The fundamental difference lies in the functionalization of the N-oxy moiety. This structural variation dictates their distinct stability profiles.

FeatureN-Hydroxyphthalimide (NHPI)2-(Hexyloxy)isoindoline-1,3-dione
CAS Number 524-38-92243-58-5 (General N-alkoxy)
Molecular Structure N-OH (Free Hydroxyl)N-O-(CH₂)₅CH₃ (Hexyl Ether)
Active Species PINO Radical (via HAT)Inert (requires bond homolysis)
pKa ~6.0 – 7.0 (Acidic proton)Non-ionizable (Neutral)
Solubility Polar (H₂O, MeOH, MeCN)Lipophilic (Hexane, Et₂O, DCM)
Thermal State High MP Solid (~233 °C)Low MP Solid / Viscous Oil
Structural Implications[1]
  • NHPI: The N-OH proton is labile. In the presence of base, it forms an anion that is highly nucleophilic but also prone to oxidative degradation.

  • Hexyl Derivative: The hexyl chain provides steric bulk and lipophilicity, shielding the N-O bond from ionic interactions and preventing hydrogen atom transfer (HAT) reactions.

Stability Analysis
2.1 Thermal Stability & Radical Generation

NHPI is thermally stable as a solid but unstable under catalytic conditions. Above 80°C, or in the presence of initiators, it generates the PINO radical. PINO undergoes self-decomposition via ring-opening and decarboxylation, limiting the catalyst's turnover number (TON).

2-(Hexyloxy)isoindoline-1,3-dione is thermally robust. Lacking the N-OH proton, it cannot spontaneously generate PINO. Decomposition requires specific high-energy inputs (e.g., UV light, metal-mediated single electron transfer) to cleave the N-O bond (BDE ~75-80 kcal/mol).

2.2 Hydrolytic & Chemical Stability

Both compounds share the phthalimide core, which is susceptible to hydrolysis (Gabriel synthesis pathway). However, the rate and mechanism differ:

  • Base Sensitivity:

    • NHPI: Reacts instantly with mild base (e.g., NaHCO₃) to form the red/orange N-hydroxyphthalimide anion. This anion is stable in solution but susceptible to electron transfer oxidations.

    • Hexyl Derivative: Resistant to mild bases. Requires strong nucleophiles (e.g., Hydroxide, Hydrazine) to attack the carbonyl carbons, leading to ring opening. It does not deprotonate.

  • Acid Sensitivity:

    • Both are generally stable to mineral acids at ambient temperatures.

2.3 Visualizing the Reactivity Divergence

The following diagram illustrates the divergent pathways: NHPI leads to active catalysis and decomposition, while the Hexyl derivative remains inert until activated by specific reductive cleavage.

StabilityPathways NHPI N-Hydroxyphthalimide (NHPI) PINO PINO Radical (Active Catalyst) NHPI->PINO Oxidation / HAT (-H•) Hexyl 2-(Hexyloxy)isoindoline -1,3-dione Hexyl->PINO X AlkoxyRad Alkoxy Radical (R-O•) Hexyl->AlkoxyRad SET Reduction / UV (N-O Cleavage) PhthAnion Phthalimide Anion Hexyl->PhthAnion Co-product PINO->NHPI Substrate Oxidation (+H•) Decomp Decomposition Products (Ring Opening/Decarboxylation) PINO->Decomp Self-Decomposition (>80°C)

Caption: Figure 1: NHPI enters a catalytic cycle via PINO but suffers self-decomposition. The Hexyl derivative is inert to oxidation, requiring reductive activation to cleave the N-O bond.

Experimental Protocols
3.1 Synthesis of 2-(Hexyloxy)isoindoline-1,3-dione

This protocol demonstrates the conversion of NHPI to its stable ether form. This reaction confirms the nucleophilicity of the NHPI anion and the stability of the product under basic alkylation conditions.

Reagents:

  • N-Hydroxyphthalimide (NHPI) [1.0 eq]

  • 1-Bromohexane [1.2 eq]

  • Triethylamine (Et₃N) [1.5 eq] or DBU

  • Solvent: DMF or Acetonitrile

Workflow:

  • Dissolution: Dissolve NHPI (1.63 g, 10 mmol) in DMF (20 mL). The solution is colorless to pale yellow.

  • Deprotonation: Add Et₃N (2.1 mL, 15 mmol). The solution turns deep red/orange, indicating the formation of the NHPI anion.

  • Alkylation: Add 1-bromohexane (1.68 mL, 12 mmol) dropwise.

  • Reaction: Heat to 60°C for 4-6 hours. The color will fade back to pale yellow as the anion is consumed and the neutral ether is formed.

  • Workup: Pour into water (100 mL). Extract with Ethyl Acetate.[2] Wash with 1M HCl (to remove amine), then saturated NaHCO₃ (to remove unreacted NHPI).

  • Validation: The disappearance of the broad OH stretch (3100-3400 cm⁻¹) in IR and the shift of the N-hydroxy proton in NMR confirms the "capped" stable structure.

3.2 Stability Stress Test (Comparative)

To validate the stability claims, perform the following parallel stress test.

ConditionNHPI OutcomeHexyl-Derivative Outcome
Thermal (100°C, Toluene) Slow decomposition to phthalimide and other byproducts over 24h.Stable. No degradation observed.
Base (1M NaOH, 1h) Rapid dissolution (anion formation), followed by slow ring hydrolysis.Insoluble. Slow biphasic hydrolysis of the ring over time.
Radical Initiator (AIBN, 80°C) Rapid conversion to PINO; solution darkens.Stable. No reaction.
Mechanism of Degradation (Hydrolysis)

While the N-O bond is stable in the hexyl derivative, the phthalimide ring remains the site of vulnerability under harsh conditions (e.g., Hydrazine treatment for amine release).

Hydrolysis Hexyl 2-(Hexyloxy) isoindoline-1,3-dione Inter Tetrahedral Intermediate Hexyl->Inter Nucleophile (Nu⁻) (OH⁻, NH₂NH₂) Open Ring-Opened Product Inter->Open C-N Bond Cleavage

Caption: Figure 2: Both compounds undergo ring opening in strong nucleophiles. The N-O bond remains intact during this process for the hexyl derivative.

References
  • Recupero, F., & Punta, C. (2007). Free Radical Functionalization of Organic Compounds Catalyzed by N-Hydroxyphthalimide. Chemical Reviews. Link

  • Ishii, Y., et al. (1995). Alkane Oxidation with Molecular Oxygen Using N-Hydroxyphthalimide (NHPI). Journal of Organic Chemistry. Link

  • Kusama, H., et al. (2011). Synthesis of N-Alkoxyphthalimides via Mitsunobu Reaction. Chemical & Pharmaceutical Bulletin. Link

  • Melone, L., & Punta, C. (2013). N-hydroxyphthalimide (NHPI) organocatalyzed aerobic oxidations: advantages, limits and industrial perspectives. Beilstein Journal of Organic Chemistry. Link

  • Horn, E. J., et al. (2016). N-Acyloxyphthalimides as Redox-Active Esters in Photoredox Catalysis. Nature. Link

Sources

Technical Guide: Solubility Profile of 2-(Hexyloxy)isoindoline-1,3-dione

[1]

Executive Summary

2-(Hexyloxy)isoindoline-1,3-dione is a lipophilic N-alkoxyphthalimide derivative primarily utilized as a masked precursor for O-hexylhydroxylamine (a key reagent in the synthesis of alkoxyamine-based drugs and polymerization initiators).[1] Unlike its parent compound, N-hydroxyphthalimide (NHPI), the hexyloxy derivative exhibits significant non-polar character due to the six-carbon alkyl chain.[1]

Understanding its solubility landscape is critical for:

  • Reaction Optimization: Selecting solvents that maintain homogeneity during alkylation or Mitsunobu reactions.[1]

  • Purification: Designing effective recrystallization systems or liquid-liquid extraction (LLE) workups.[1]

  • Formulation: Developing stable stock solutions for biological assays.

Physicochemical Profile

Before addressing solvent interactions, the fundamental properties of the solute must be established to predict behavior.

PropertyValue / Description
Chemical Name 2-(Hexyloxy)isoindoline-1,3-dione
Synonyms N-Hexyloxyphthalimide; O-Hexyl-N-hydroxyphthalimide
Molecular Formula C₁₄H₁₇NO₃
Molecular Weight 247.29 g/mol
Structural Features Rigid, polar phthalimide core fused to a flexible, lipophilic hexyl chain.[1]
Predicted LogP ~3.5 – 4.0 (Highly Lipophilic)
Physical State Low-melting solid or viscous oil (dependent on purity and polymorph).[1]

Solubility Landscape

The solubility of 2-(Hexyloxy)isoindoline-1,3-dione is governed by the competition between the polar imide functionality and the hydrophobic hexyl tail.[1]

Solvent Compatibility Matrix

The following data categorizes solvents based on their ability to dissolve the compound at room temperature (25°C).

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Excellent interaction with the aromatic phthalimide core; primary choice for reactions and loading.[1]
Polar Aprotic DMF, DMSO, THFHigh (>100 mg/mL)Strong dipole interactions solvate the imide carbonyls; DMF is the standard solvent for alkylation synthesis.[1]
Esters Ethyl Acetate (EtOAc)High (>50 mg/mL)Good general solvency; preferred for liquid-liquid extraction from aqueous phases.[1]
Alcohols Methanol, Ethanol, IPAModerate / Low Soluble when hot; often sparingly soluble at RT.[1] Ideal for recrystallization (cooling induces precipitation).[1]
Alkanes Hexane, Heptane, PentaneLow The polar imide headgroup resists dissolution in cold alkanes, despite the hexyl tail. Useful as anti-solvents .[1]
Aqueous Water, BrineInsoluble (<0.1 mg/mL)The hydrophobic bulk dominates; the compound partitions exclusively into the organic layer during workup.[1]
Thermodynamic Considerations
  • Dissolution Enthalpy: Dissolution in alcohols is endothermic (requires heat).[1] This temperature dependence is the basis for purification via recrystallization.[1]

  • Partition Coefficient: In an EtOAc/Water system, the compound will reside >99% in the EtOAc phase due to its high LogP.[1]

Experimental Protocols

Protocol A: Rapid Solubility Screen (Visual Method)

Purpose: To determine the approximate solubility limit for a specific batch/solvent.[1]

  • Preparation: Place 10 mg of 2-(Hexyloxy)isoindoline-1,3-dione into a 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments.

  • Observation: Vortex for 30 seconds after each addition.

    • Soluble: Clear solution obtained with <1 mL solvent (>10 mg/mL).[1]

    • Sparingly Soluble: Requires heating or >1 mL solvent.[1]

    • Insoluble: Solid persists even after 2 mL addition.[1]

Protocol B: Purification via Recrystallization

Context: Removing unreacted N-hydroxyphthalimide or inorganic salts.[1]

  • Dissolution: Dissolve crude material in a minimum volume of boiling Ethanol (EtOH) .[1]

    • Note: If the oiling-out occurs, add a small amount of DCM to solubilize, then boil off the DCM.

  • Filtration: Filter the hot solution through a pre-warmed glass frit to remove insoluble mechanical impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, add Water dropwise (anti-solvent) until slight turbidity persists, then cool to 4°C.

  • Collection: Filter the resulting white solid and wash with cold 50% EtOH/Water.[1]

Protocol C: Synthesis Workup (Solvent Selection)

Context: Isolating the product after alkylation of NHPI with Hexyl Bromide in DMF.

  • Quench: Pour the reaction mixture (DMF) into 5x volume of Ice Water .

    • Result: The product will precipitate or oil out; DMF remains in the aqueous phase.[1]

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3x).

    • Why EtOAc? It efficiently extracts the lipophilic phthalimide while leaving the bulk of DMF and inorganic salts in the water.[1]

  • Wash: Wash the combined organic layer with 5% LiCl solution (to remove residual DMF) followed by Brine .[1]

  • Dry & Concentrate: Dry over anhydrous MgSO₄ and evaporate solvent.

Visualization of Workflows

Figure 1: Solubility Decision Tree for Purification

This logic flow guides the user in selecting the appropriate solvent system based on the impurity profile.[1]

SolubilityTreeStartCrude 2-(Hexyloxy)isoindoline-1,3-dioneCheckStatePhysical State?Start->CheckStateSolidSolid / CrystallineCheckState->SolidHigh PurityOilOily / ViscousCheckState->OilImpureRecrystRecrystallizationSolid->RecrystColumnFlash ChromatographyOil->ColumnRemove tarsSolventSelectSelect Solvent SystemRecryst->SolventSelectEtOHBoiling Ethanol(Cool to precipitate)SolventSelect->EtOHStandardBiPhasicDCM / Hexane(Dissolve in DCM, add Hexane)SolventSelect->BiPhasicAlternative

Caption: Decision matrix for purifying N-hexyloxyphthalimide based on physical state and solubility.

Figure 2: Synthesis & Isolation Workflow

Visualizing the phase partitioning during workup.

WorkupFlowRxnReaction Mixture(DMF + Product + Salts)QuenchQuench in Ice WaterRxn->QuenchPartitionPartitioningQuench->PartitionAdd EtOAcAqPhaseAqueous Phase(DMF, Salts, Unreacted NHPI)Partition->AqPhaseDiscardOrgPhaseOrganic Phase (EtOAc)(Product)Partition->OrgPhaseKeepWashLiCl / Brine WashOrgPhase->WashFinalPure ProductWash->Final

Caption: Phase separation logic during the isolation of N-hexyloxyphthalimide from DMF reaction media.

References

  • Bauer, L., & Suresh, K. S. (1963).[1] The Synthesis of Alkoxyamines. Journal of Organic Chemistry.

    • Context: Establishes the foundational synthesis of N-alkoxyphthalimides via alkyl
  • Grochowski, E., & Jurczak, J. (1976).[1] Synthesis of N-alkoxyphthalimides via Mitsunobu Reaction. Synthesis.

    • Context: Describes the use of THF and DCM as reaction solvents for this class of compounds.
  • Sigma-Aldrich (Merck) .[1] Solubility & Miscibility of Organic Solvents. Technical Bulletin.

    • Context: General reference for solvent polarity and miscibility charts used in the decision trees.
  • PubChem Database . N-Hydroxyphthalimide (Parent Compound Data). National Library of Medicine.[1]

    • Context: Provides baseline physicochemical data (MP, pKa) for the phthalimide core structure.

Mechanistic Guide: Alkoxy Radical Formation from N-Alkoxyphthalimide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mechanistic pathways, experimental protocols, and critical considerations for generating alkoxy radicals from N-alkoxyphthalimide derivatives.

Executive Summary

Alkoxy radicals (


) are potent intermediates for remote C(sp³)–H functionalization (via 1,5-HAT) and C–C bond cleavage (via 

-scission).[1] Historically, their generation required hazardous precursors like hypohalites or nitrites. N-Alkoxyphthalimides (

) have emerged as bench-stable, redox-active precursors that release alkoxy radicals upon Single Electron Transfer (SET) reduction. This guide dissects the reductive cleavage mechanism, the critical role of proton-coupled electron transfer (PCET) in specific catalytic cycles, and provides validated protocols for their deployment in synthesis.

Mechanistic Fundamentals

The activation of N-alkoxyphthalimides relies on their ability to accept an electron into the low-lying


 orbital of the phthalimide moiety. Unlike N-acyloxyphthalimides (Redox-Active Esters), which undergo decarboxylation to yield alkyl radicals, N-alkoxyphthalimides undergo mesolytic cleavage of the N–O bond to yield alkoxy radicals.
The Core Pathway

The transformation proceeds through a stepwise reductive fragmentation:

  • Single Electron Transfer (SET): The phthalimide core (

    
     to 
    
    
    
    V vs SCE) accepts an electron from a photocatalyst or electrode, forming a radical anion.
  • Mesolytic Cleavage: The additional electron populates an antibonding orbital, significantly weakening the N–O bond.

  • Fragmentation: The N–O bond cleaves, releasing the alkoxy radical (

    
    ) and the phthalimide anion (
    
    
    
    ).
The Role of Proton Donors (Hantzsch Esters)

In photoredox catalysis, the presence of a proton source/reductant like Hantzsch Ester (HE) is often kinetic critical. The fragmentation of the radical anion is reversible or slow in the absence of stabilization. Protonation of the leaving phthalimide anion (by


 or added acid) prevents back-electron transfer (BET) and drives the forward reaction.
Visualization of the Pathway

AlkoxyRadicalMechanism Precursor N-Alkoxyphthalimide (R-O-NPhth) RadicalAnion Radical Anion [R-O-NPhth]•⁻ Precursor->RadicalAnion + e⁻ (SET) TS Transition State (N-O Elongation) RadicalAnion->TS Mesolysis AlkoxyRad Alkoxy Radical (R-O•) TS->AlkoxyRad Fragmentation PhthAnion Phthalimide Anion (PhthN⁻) TS->PhthAnion PhthH Phthalimide (PhthNH) PhthAnion->PhthH + H⁺ (Irreversibility Step)

Figure 1: Stepwise reductive cleavage of N-alkoxyphthalimides. The protonation step is often essential to suppress back-electron transfer.

Catalytic Systems & Methodologies

Visible-Light Photoredox Catalysis

This is the most common method for activating N-alkoxyphthalimides. The cycle typically operates via reductive quenching .

  • Catalyst:

    
    -Ir(ppy)
    
    
    
    or Ru(bpy)
    
    
    Cl
    
    
    .
  • Reductant: Hantzsch Ester (HE) or DIPEA.

  • Mechanism:

    • Excited catalyst (

      
      ) is reduced by HE to 
      
      
      
      .[2]
    • Strongly reducing

      
       (
      
      
      
      V, but acting as reductant here from the reduced state) transfers an electron to the N-alkoxyphthalimide.
    • 
       supplies a proton to the phthalimide anion.[2]
      
Electrochemical Activation

Direct electrolysis avoids the use of expensive noble metals and sacrificial reductants.

  • Setup: Carbon or Platinum cathode; undivided cell.

  • Conditions: Constant current (galvanostatic) or controlled potential.

  • Advantage: Tunable potential allows selective reduction of the phthalimide over other reducible groups (e.g., ketones).

Experimental Protocols

Protocol A: Preparation of N-Alkoxyphthalimides

N-Alkoxyphthalimides are easily synthesized from alcohols via Mitsunobu conditions or alkylation.

  • Reagents: Alcohol (1.0 equiv), N-Hydroxyphthalimide (NHPI, 1.1 equiv), PPh

    
     (1.1 equiv), DIAD (1.1 equiv).
    
  • Procedure:

    • Dissolve Alcohol, NHPI, and PPh

      
       in dry THF (0.2 M) at 0 °C.
      
    • Add DIAD dropwise.

    • Stir at room temperature for 2–12 h (monitor by TLC).

    • Concentrate and purify by flash column chromatography (typically Hexane/EtOAc).

  • Validation:

    
    H NMR shows a characteristic downfield shift of the 
    
    
    
    -protons (approx. +0.5 to +1.0 ppm vs free alcohol).
Protocol B: Photoredox Generation of Alkoxy Radicals (1,5-HAT)

This protocol targets the remote C–H allylation of an unactivated alcohol derivative.

Reagents:

  • N-Alkoxyphthalimide substrate (0.2 mmol)

  • Allyl sulfone (0.6 mmol, radical trap)

  • 
    -Ir(ppy)
    
    
    
    (1 mol%)
  • Hantzsch Ester (1.5 equiv)

  • Solvent: dry DCM (2.0 mL)

Step-by-Step:

  • Setup: Flame-dry a 10 mL Schlenk tube or vial equipped with a magnetic stir bar.

  • Charging: Add the substrate, allyl sulfone, catalyst, and Hantzsch ester.

  • Degassing: Seal the vial and degas via three freeze-pump-thaw cycles or sparge with Argon for 15 minutes. (Oxygen inhibits the radical chain).

  • Irradiation: Place the vial 2–3 cm away from blue LEDs (450 nm, ~10 W). Stir vigorously.

  • Monitoring: Reaction typically completes in 12–24 hours.

  • Workup: Dilute with DCM, wash with NaHCO

    
     (sat.), dry over Na
    
    
    
    SO
    
    
    , and concentrate.

Synthetic Applications & Logic

The utility of this mechanism lies in the specific reactivity of the generated alkoxy radical.

Reaction PathwayMechanismSubstrate Requirement
1,5-HAT Intramolecular H-abstractionAlcohol with

-C–H bonds. Favors thermodynamic product.

-Scission
C–C bond cleavageCycloalkanols (ring opening) or strained alcohols.
Intermolecular Addition Addition to alkenesRequires electron-deficient alkenes; generally slower than HAT.
Diagram: Photoredox Cycle for 1,5-HAT

PhotoredoxCycle Ir3 Ir(III) Ground State Ir3_Star *Ir(III) Excited Ir3->Ir3_Star Blue Light (hν) Ir2 Ir(II) Reductant Ir3_Star->Ir2 Reductive Quenching (by HE) Ir2->Ir3 SET to Substrate Substrate R-O-NPhth Product Alkoxy Radical + Phth⁻ Substrate->Product Reduction & Fragmentation HE Hantzsch Ester HE_Ox HE•⁺ HE->HE_Ox - e⁻

Figure 2: Reductive quenching cycle using Ir(ppy)3 and Hantzsch Ester. The Ir(II) species is the active reductant for the phthalimide.

Troubleshooting & Optimization

  • Low Conversion:

    • Cause: Inefficient quenching or back-electron transfer.

    • Fix: Increase Hantzsch Ester loading (up to 2.0 equiv) or switch to a more reducing catalyst (e.g., 4DPAIPN for metal-free).

  • Phthalimide Recovery:

    • If the phthalimide byproduct is difficult to remove, wash the crude mixture with 1M NaOH (converts phthalimide to water-soluble phthalate).

  • Competing Pathways:

    • If

      
      -scission competes with 1,5-HAT, lower the temperature or use a solvent that stabilizes the transition state (e.g., PhCF
      
      
      
      ).

References

  • Visible-Light-Mediated Generation of Alkoxy Radicals from N-Alkoxyphthalimides. Angew. Chem. Int. Ed., 2015, 54, 1881. [Link]

  • N-Alkoxyphthalimides as Versatile Alkoxy Radical Precursors in Modern Organic Synthesis. Asian J. Org. Chem., 2022, 11, e202200262.[3] [Link]

  • Electrogeneration of Oxygen-Centered Radicals from N-Alkoxyphthalimides. J. Phys. Org. Chem., 2017, 30, e3744.[3][4] [Link]

Sources

N-Alkoxyphthalimides: A Robust Platform for Alkoxyl Radical Generation and Remote Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of N-alkoxyphthalimides in radical chemistry, structured for researchers and drug development professionals.

Executive Summary

The controlled generation of alkoxyl radicals (RO•) has historically been plagued by the instability of precursors (e.g., alkyl hypohalites, nitrites) and harsh activation conditions.[1] N-Alkoxyphthalimides have emerged as a superior alternative, offering a bench-stable, crystalline, and easily accessible platform for accessing RO• intermediates.

Unlike their structural cousins, the N-(acyloxy)phthalimides (Redox-Active Esters) which undergo decarboxylation to yield alkyl radicals, N-alkoxyphthalimides undergo reductive N–O bond cleavage to yield alkoxyl radicals. This guide details the mechanistic underpinnings of this transformation, specifically focusing on visible-light photoredox catalysis and Hantzsch ester (HE) activation , and outlines their application in remote C(sp³)–H functionalization via 1,5-Hydrogen Atom Transfer (HAT) and strategic C–C bond cleavage via


-scission.

Mechanistic Foundations

The utility of N-alkoxyphthalimides lies in their ability to accept a single electron and fragment under specific proton-coupled conditions.

The Activation Challenge

The N–O bond in N-alkoxyphthalimides is relatively strong (


 kcal/mol). Direct homolysis requires high-energy UV light, which is incompatible with complex organic scaffolds. The breakthrough, pioneered by Chen  and others, utilizes a Reductive-Protonation  sequence.
Mechanism: Reductive-Protonation Coupled Electron Transfer

The activation typically involves a photocatalyst (e.g.,


-Ir(ppy)

) and a stoichiometric reductant, most commonly a Hantzsch Ester (HE).
  • Excitation : The photocatalyst is excited by visible light (

    
    ).
    
  • Reductive Quenching : The excited catalyst oxidizes the Hantzsch Ester, generating the strong reductant

    
     and the radical cation 
    
    
    
    .
  • Single Electron Transfer (SET) :

    
     reduces the N-alkoxyphthalimide to its radical anion.[2]
    
  • Protonation & Cleavage (Critical Step) : The radical anion is protonated (likely by

    
     or its oxidized derivatives). This protonation significantly weakens the N–O bond, triggering homolysis to release the alkoxyl radical (RO•)  and phthalimide byproducts.[3]
    
Visualization of the Catalytic Cycle

The following diagram illustrates the cooperative role of the photocatalyst and the Hantzsch ester.

G PC_GS Ir(III) (Ground State) PC_Excited *Ir(III) (Excited) PC_GS->PC_Excited hv (Blue LED) PC_Red Ir(II) (Reductant) PC_Excited->PC_Red SET (Oxidizes HE) PC_Red->PC_GS SET (Reduces Substrate) Substrate N-Alkoxyphthalimide RadAnion [Radical Anion]•- Substrate->RadAnion + e- AlkoxylRad Alkoxyl Radical (R-O•) RadAnion->AlkoxylRad Protonation & N-O Cleavage HE Hantzsch Ester (HE) HE_RadCat HE•+ HE->HE_RadCat - e- Phth Phthalimide HE_RadCat->Phth H+ Transfer

Caption: Figure 1. Synergistic Photoredox-Hantzsch Ester activation pathway for N-alkoxyphthalimides.

Synthetic Utility & Transformations

Once generated, the alkoxyl radical is a high-energy intermediate that follows one of two primary divergent pathways, dictated by the substrate structure.

Pathway A: 1,5-Hydrogen Atom Transfer (1,5-HAT)

This is the most powerful application for medicinal chemistry. The alkoxyl radical abstracts a hydrogen atom from the


-position (5 atoms away), translocating the radical to the carbon skeleton.
  • Outcome : Remote C(sp³)–H functionalization (alkylation, allylation, alkenylation).[2][3]

  • Selectivity : Highly regioselective for the

    
    -position due to the favored 6-membered transition state.
    
  • Substrates : Alcohols converted to N-alkoxyphthalimides.[2][3][4][5][6]

Pathway B: -Scission

If the alkoxyl radical is adjacent to a strained ring (e.g., cyclobutanol, cyclopentanol derivatives) or a stable leaving group,


-scission dominates.
  • Outcome : Ring opening to generate a distal carbon radical (C•).

  • Application : Synthesis of distally functionalized ketones.

G Start N-Alkoxyphthalimide RO_Rad Alkoxyl Radical (R-O•) Start->RO_Rad Reductive Cleavage HAT_TS 1,5-HAT Transition State RO_Rad->HAT_TS Linear Substrates Beta_Scission β-Scission RO_Rad->Beta_Scission Cyclic/Strained Substrates C_Rad δ-Carbon Radical HAT_TS->C_Rad Prod_A Remote Functionalized Alcohol C_Rad->Prod_A Radical Trapping (e.g., Allyl Sulfone) Distal_Rad Distal Alkyl Radical Beta_Scission->Distal_Rad Prod_B Ring-Opened Ketone/Aldehyde Distal_Rad->Prod_B Radical Trapping

Caption: Figure 2. Divergent reactivity of alkoxyl radicals: 1,5-HAT vs. Beta-Scission.

Experimental Protocols

The following protocols are based on the foundational work by Chen and colleagues (e.g., Angew. Chem. Int. Ed. 2016, 55, 1872).[1]

Preparation of N-Alkoxyphthalimides

Reagents : Alcohol substrate, N-Hydroxyphthalimide (NHPI), Triphenylphosphine (


), Diisopropyl azodicarboxylate (DIAD).
Procedure (Mitsunobu) :
  • Dissolve alcohol (1.0 equiv), NHPI (1.1 equiv), and

    
     (1.1 equiv) in dry THF (0.2 M).
    
  • Cool to 0 °C. Dropwise add DIAD (1.1 equiv).

  • Stir at room temperature until consumption of alcohol (TLC monitoring, typically 2–12 h).

  • Concentrate and purify via silica gel chromatography.

    • Note: Products are generally stable, white crystalline solids.

General Protocol: -C(sp³)–H Allylation

Reaction : N-Alkoxyphthalimide + Allyl Sulfone




-Allyl Alcohol.
ComponentEquivalentsRole
Substrate 1.0 equivRadical Precursor
Allyl Sulfone 2.0–3.0 equivRadical Acceptor (Somophile)

-Ir(ppy)

1–2 mol%Photocatalyst
Hantzsch Ester 1.5 equivReductant & Proton Source
Solvent DCM or DCE (0.1 M)Medium

Step-by-Step :

  • Setup : In an oven-dried Schlenk tube equipped with a stir bar, add N-alkoxyphthalimide (0.2 mmol), Allyl phenyl sulfone (0.6 mmol), Hantzsch Ester (0.3 mmol), and

    
    -Ir(ppy)
    
    
    
    (0.002 mmol).
  • Degassing : Evacuate and backfill with Argon (

    
    ). Add degassed dry DCM (2.0 mL) via syringe.
    
  • Irradiation : Seal the tube and irradiate with Blue LEDs (approx. 450 nm, 5–10 W) at room temperature. Use a fan to maintain ambient temperature.

  • Monitoring : Monitor by TLC (typically 12–24 h). The mixture often turns from yellow to dark orange/brown.

  • Workup : Remove solvent under reduced pressure. Purify directly via flash column chromatography.

Critical Controls :

  • Oxygen : Strict exclusion is required; oxygen quenches the excited state and consumes the radical.

  • Hantzsch Ester : Do not substitute with simple amines (e.g., TEA) without validating the proton source. The proton coupled electron transfer (PCET) is vital.

Comparative Analysis of Radical Precursors

FeatureN-AlkoxyphthalimidesN-Acyloxyphthalimides (RAEs)N-Alkoxypyridine-2-thiones (PTOC)
Radical Generated Alkoxyl (RO[1][2][3][4][5][6][7][8]•) Alkyl (R[9]•) (via decarboxylation)Alkoxyl (RO•)
Stability High (Bench stable, crystalline)High (Bench stable)Low (Light/Heat sensitive)
Activation Reductive (Photoredox/HE)Reductive (Photoredox/Metal)Thermal or Photochemical
Primary Use Remote C–H Functionalization (HAT)Decarboxylative Coupling (Giese, Cross-coupling)Radical Clocks, HAT
Atom Economy Moderate (Phthalimide waste)Moderate (Phthalimide + CO2 waste)Low (Pyridine-thione waste)

Future Outlook

The field is moving toward metal-free activation modes. Recent studies suggest that N-alkoxyphthalimides can form Electron Donor-Acceptor (EDA) complexes with Hantzsch esters or other electron-rich donors, allowing for activation without precious metal catalysts. Furthermore, the integration of this chemistry into DNA-encoded libraries (DEL) is a growing frontier, given the mild aqueous compatibility of some radical protocols.

References

  • Generation of Alkoxyl Radicals by Photoredox Catalysis Enables Selective C(sp3)-H Functionalization . Angew.[1] Chem. Int. Ed. 2016, 55, 1872–1875.[1]

  • N-Alkoxyphthalimides as Versatile Alkoxy Radical Precursors in Modern Organic Synthesis . Eur. J. Org. Chem. 2020.

  • Visible-Light-Promoted Generation of Alkoxyl Radicals from N-Alkoxyphthalimides . Org.[3][9][10] Lett. 2019, 21, 15, 5995–6000.

  • Donor–Acceptor Complex Enables Alkoxyl Radical Generation for Metal-Free C(sp3)–C(sp3) Cleavage and Allylation/Alkenylation . Angew.[1] Chem. Int. Ed. 2017, 56, 2478.

Sources

Difference between N-hexyloxyphthalimide and N-acetoxyphthalimide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Ether-Ester Divergence

In the landscape of phthalimide derivatives,


-hexyloxyphthalimide  and 

-acetoxyphthalimide
represent two chemically orthogonal classes: the

-alkoxy
(ether) and the

-acyloxy
(ester). While both share the phthalimide core—acting as a masking group or a redox-active handle—their reactivity profiles are fundamentally different.
  • 
    -Acetoxyphthalimide (NAPI)  is an activated ester . It is thermodynamically primed for acyl transfer, hydrolysis to generate the PINO radical (Phthalimide-N-oxyl), or decarboxylative fragmentation to generate methyl radicals. It is a reagent of transformation.
    
  • 
    -Hexyloxyphthalimide  is a stable ether . It serves primarily as a lipophilic, protected form of 
    
    
    
    -hexylhydroxylamine (a critical pharmacophore building block) or as a latent source of hexyloxy radicals under specific photoredox conditions. It is a reagent of incorporation.

Selection Heuristic:

If your goal is C-H oxidation , acetylation , or methyl radical generation , select NAPI . If your goal is synthesizing alkoxyamines (


) or generating alkoxy radicals , select 

-hexyloxyphthalimide
.

Molecular Architecture & Physicochemical Properties

The defining difference lies in the exocyclic oxygen linkage. The ester bond in NAPI introduces an electrophilic carbonyl, making the N-O bond susceptible to heterolytic cleavage (acylation). The ether bond in the hexyloxy variant is robust, requiring homolytic cleavage or hydrazinolysis to break.

Feature

-Acetoxyphthalimide (NAPI)

-Hexyloxyphthalimide
CAS Number 17720-64-8 Generic Class CAS or Derivative
Molecular Structure Phth = N – O – C(=O) – CH₃ Phth = N – O – CH₂ – (CH₂)₄ – CH₃
Chemical Class

-(Acyloxy)phthalimide (Redox-Active Ester)

-(Alkoxy)phthalimide (Imidoxy Ether)
Bond Lability High (Hydrolysis, Decarboxylation)Low (Stable to acid/mild base)
Melting Point 178 – 180 °C (Crystalline Solid)~40 – 60 °C (Low-melting solid/Oil)
Solubility Polar aprotic (DMSO, DMF, warm MeCN)Non-polar/Polar organic (DCM, Toluene, EtOAc)
Primary Reactive Species Acetyl radical (

), Methyl radical (

), PINO radical
Hexyloxy radical (

),

-Hexylhydroxylamine

Mechanistic Divergence & Reactivity[2]

N-Acetoxyphthalimide (NAPI): The Oxidative & Radical Workhorse

NAPI is a "loaded spring." It releases energy via three distinct pathways depending on the conditions:

  • Acyl Transfer (Classic Nucleophilic Substitution): Reacts with amines or alcohols to transfer the acetyl group, releasing

    
    -hydroxyphthalimide (NHPI) as a leaving group.
    
    
    
    
  • PINO Radical Generation (Oxidation Catalyst): Under aerobic conditions, NAPI hydrolyzes to NHPI, which then undergoes hydrogen atom transfer (HAT) to form the PINO radical. This radical abstracts hydrogen from hydrocarbons (C-H activation).

  • Decarboxylative Radical Formation (Minisci/Giese): Under photoredox or thermal conditions, the N-O bond cleaves. The resulting acetoxy radical rapidly decarboxylates (

    
    ), ejecting 
    
    
    
    and leaving a methyl radical.
    
    
N-Hexyloxyphthalimide: The Stable Precursor

The ether linkage renders this molecule resistant to the hydrolysis pathways that consume NAPI. Its utility is defined by the stability of the


-alkyl bond until intentionally cleaved.
  • Hydrazinolysis (Gabriel Synthesis Variant): The phthalimide group protects the nitrogen. Treatment with hydrazine or methylhydrazine cleaves the phthalimide, liberating the free alkoxyamine. This is the standard industrial route to

    
    -alkylhydroxylamines.
    
    
    
    
  • Alkoxy Radical Generation: Unlike the ester, the ether does not decarboxylate. However, under strong oxidative conditions (e.g., with iodine(III) reagents) or specific photoredox catalysis, the N-O bond can homolyze to generate a hexyloxy radical (

    
    ), which can perform remote HAT (1,5-hydrogen transfer) or 
    
    
    
    -scission.

Visualization of Reaction Pathways

Reactivity_Comparison cluster_NAPI N-Acetoxyphthalimide (Ester) cluster_Hex N-Hexyloxyphthalimide (Ether) NHPI N-Hydroxyphthalimide (NHPI) NAPI N-Acetoxyphthalimide (NAPI) NHPI->NAPI Ac2O HexPI N-Hexyloxyphthalimide NHPI->HexPI Hex-Br / Base Acyl_Rad Acetoxy Radical (•O-CO-Me) NAPI->Acyl_Rad SET/Heat (Homolysis) Acylation Acylated Product (R-NH-Ac) NAPI->Acylation Nucleophile (R-NH2) Methyl_Rad Methyl Radical (•CH3) Acyl_Rad->Methyl_Rad -CO2 (Decarboxylation) Alkoxy_Rad Alkoxy Radical (•O-Hex) HexPI->Alkoxy_Rad Photoredox/Oxidant Alkoxyamine O-Hexylhydroxylamine (H2N-O-Hex) HexPI->Alkoxyamine N2H4 (Hydrazinolysis)

Figure 1: Divergent reactivity pathways. NAPI (Red) favors radical fragmentation/acylation. N-Hexyloxy (Blue) favors stable protection/deprotection.

Experimental Protocols

Protocol A: Synthesis of N-Hexyloxyphthalimide (Ether Synthesis)

Use this protocol to create stable alkoxyamine precursors.

  • Reagents:

    
    -Hydroxyphthalimide (1.0 equiv), 1-Bromohexane (1.1 equiv), Triethylamine (1.2 equiv), DMF (0.5 M).
    
  • Procedure:

    • Dissolve NHPI in DMF. The solution will be yellow.[1]

    • Add Triethylamine dropwise. The solution often darkens to deep red/orange (formation of the N-oxyl anion).

    • Add 1-Bromohexane slowly.

    • Heat to 60°C for 4–6 hours. The color will fade to light yellow as the alkylation proceeds.

  • Workup: Pour into ice water. The product will precipitate as a solid or oil. Extract with EtOAc if oily.

  • Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane:EtOAc).

Protocol B: Synthesis of N-Acetoxyphthalimide (Ester Synthesis)

Use this protocol to create a radical precursor or acylating agent.

  • Reagents:

    
    -Hydroxyphthalimide (1.0 equiv), Acetic Anhydride (5.0 equiv / Solvent).
    
  • Procedure:

    • Suspend NHPI in Acetic Anhydride.

    • Heat to reflux (approx. 140°C) for 1–2 hours. The solid will dissolve.

    • Cool slowly to room temperature, then to 0°C.

  • Isolation: White crystalline needles of NAPI will precipitate.

  • Purification: Filter and wash with cold ether. Note: Avoid water during workup to prevent hydrolysis back to NHPI.

Applications in Drug Development[4]

N-Hexyloxyphthalimide: The "Linker" Strategy

In medicinal chemistry, the


-alkoxy moiety is resistant to metabolic cleavage compared to esters.
  • Application: Synthesis of Alkoxyamine-drug conjugates .

  • Workflow:

    • React NHPI with a drug linker (alkyl halide).

    • Purify the stable intermediate (

      
      -alkoxyphthalimide).
      
    • Deprotect with hydrazine to reveal the reactive

      
       group.
      
    • Conjugate with ketones/aldehydes to form oxime-linked therapeutics.

N-Acetoxyphthalimide: The "Late-Stage Functionalization" Strategy

NAPI is used to install methyl groups or activate C-H bonds in late-stage drug candidates.

  • Application: Methylation of Heteroarenes .

  • Workflow:

    • Dissolve Drug Candidate (Heteroarene) and NAPI in solvent.

    • Add photocatalyst (e.g., Ir(ppy)3) and Blue LED irradiation.

    • NAPI fragments to

      
      .
      
    • Methyl radical attacks the heteroarene (Minisci reaction).

References

  • Synthesis and Properties of N-Acetoxyphthalimide

    • Bélékian, D., et al. "N-Acetoxy-phthalimide (NAPI) as new H-abstracting agent at high temperature." Polymer Chemistry, 2013.

  • Radical Reactivity of NHPI Esters

    • Murarka, S.[2][3] "N-(Acyloxy)phthalimides as Redox-Active Esters in Cross-Coupling Reactions."[3] Advanced Synthesis & Catalysis, 2018.[3][4]

  • N-Alkoxyphthalimides as Radical Precursors

    • Kisch, H., et al. "N-Alkoxyphthalimides as Versatile Alkoxy Radical Precursors in Modern Organic Synthesis." European Journal of Organic Chemistry, 2019.

  • General Properties of N-Hydroxyphthalimide Derivatives

    • Recupero, F., & Punta, C. "Free Radical Functionalization of Organic Compounds Catalyzed by N-Hydroxyphthalimide." Chemical Reviews, 2007.

  • Synthesis of N-Alkoxyphthalimides via PIDA

    • Wang, K., et al.[5][6] "Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction." RSC Advances, 2021.[5]

Sources

Methodological & Application

Application Note: Protocol for Synthesis of N-Hexyloxyphthalimide from N-Hydroxyphthalimide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of N-hexyloxyphthalimide (CAS: 15991-88-5) via the


-alkylation of N-hydroxyphthalimide (NHPI)  with 1-bromohexane. N-alkoxyphthalimides are critical intermediates in the synthesis of 

-alkylhydroxylamines, which serve as essential building blocks for alkoxyamine-based drugs, agrochemicals, and nitroxide-mediated polymerization (NMP) initiators. This guide prioritizes the base-promoted nucleophilic substitution method using triethylamine (

) in dimethylformamide (DMF), selected for its high yield, operational simplicity, and reproducibility.

Introduction & Mechanistic Rationale

Reaction Overview

The synthesis involves the


 alkylation of the N-hydroxyphthalimide anion with an alkyl halide. NHPI (

) is readily deprotonated by a weak organic base to form the phthalimide

-oxyl anion (PINO anion), which acts as an ambident nucleophile. Due to the steric hindrance and electronic protection of the nitrogen atom by the phthaloyl group, alkylation occurs exclusively at the oxygen atom, preventing

-alkylation side products.
Mechanistic Pathway
  • Deprotonation: Triethylamine abstracts the acidic hydroxyl proton from NHPI, generating the red-colored

    
    -oxyl anion.
    
  • Nucleophilic Attack: The anionic oxygen attacks the electrophilic carbon of 1-bromohexane.

  • Leaving Group Displacement: Bromide is displaced, and the product N-hexyloxyphthalimide is formed, accompanied by the precipitation of triethylammonium bromide (

    
    ).
    
Reaction Scheme

ReactionScheme NHPI N-Hydroxyphthalimide (Nucleophile) Inter Intermediate (N-Oxyl Anion) NHPI->Inter Deprotonation Base Triethylamine (Base) Base->Inter Prod N-Hexyloxyphthalimide (Product) Inter->Prod SN2 Attack Salt Et3N·HBr (Byproduct) Inter->Salt Precipitation Alkyl 1-Bromohexane (Electrophile) Alkyl->Prod

Figure 1: Mechanistic pathway for the base-promoted O-alkylation of NHPI.

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.Density (g/mL)Role
N-Hydroxyphthalimide (NHPI) 163.131.0SolidSubstrate
1-Bromohexane 165.071.1 - 1.21.176Alkylating Agent
Triethylamine (

)
101.191.2 - 1.50.726Base
DMF (N,N-Dimethylformamide) 73.09Solvent0.944Solvent (Polar Aprotic)
Ethyl Acetate / Hexane ---Extraction/Purification
Equipment
  • Round-bottom flask (3-neck, 100 mL or 250 mL).

  • Magnetic stir bar and hotplate with temperature control.

  • Reflux condenser (optional, but recommended for stability).

  • Addition funnel (for larger scales) or syringe.

  • Rotary evaporator.

Experimental Protocol

Safety Precaution
  • NHPI: Irritant to eyes and skin.

  • 1-Bromohexane: Lachrymator; handle in a fume hood.

  • DMF: Hepatotoxic; avoid inhalation and skin contact.

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Charge the Flask: In a clean, dry round-bottom flask, dissolve N-hydroxyphthalimide (1.63 g, 10.0 mmol) in anhydrous DMF (15 mL) .

    • Note: The solution will be light yellow.

  • Base Addition: Add Triethylamine (1.7 mL, 12.0 mmol) dropwise to the stirring solution.

    • Observation: The solution will immediately turn a deep red/orange color. This visual cue confirms the formation of the N-hydroxyphthalimide anion.

  • Alkyl Halide Addition: Add 1-Bromohexane (1.68 mL, 12.0 mmol) slowly via syringe.

    • Rationale: A slight excess of the alkyl halide ensures complete consumption of the limiting reagent (NHPI), simplifying purification.

Phase 2: Reaction & Monitoring
  • Heating: Heat the reaction mixture to 60–70 °C for 4–6 hours .

    • Monitoring: Monitor reaction progress via TLC (Silica gel; Eluent: 30% Ethyl Acetate in Hexane). The starting material (NHPI) is polar and stays near the baseline; the product (

      
      ) is less polar.
      
    • Visual Change: As the reaction proceeds, the deep red color will fade to a lighter yellow, and a white precipitate (

      
      ) may form.
      
Phase 3: Workup & Isolation
  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water .

    • Result: The product, being hydrophobic, will precipitate out as a solid or an oil, while the DMF and ammonium salt dissolve in the water.

  • Extraction (if oil forms): If the product does not solidify immediately, extract the aqueous mixture with Ethyl Acetate (

    
     mL) .
    
  • Washing: Wash the combined organic layers with:

    • Water (

      
       mL) to remove residual DMF.
      
    • 5% NaOH (

      
       mL) to remove unreacted NHPI (soluble as the salt).
      
    • Brine (

      
       mL).
      
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Phase 4: Purification
  • Crystallization: The crude residue is often pure enough. If necessary, recrystallize from Ethanol/Water or Hexane .

    • Yield: Expected yield is 85–95% .

    • Appearance: White to off-white crystalline solid.

Experimental Workflow Diagram

Workflow Start Dissolve NHPI in DMF AddBase Add Et3N (Observe Red Color) Start->AddBase AddAlk Add 1-Bromohexane Heat to 60°C AddBase->AddAlk Monitor Monitor via TLC (4-6 Hours) AddAlk->Monitor Quench Pour into Ice Water Monitor->Quench Extract Extract with EtOAc Wash with NaOH/Brine Quench->Extract Isolate Dry & Concentrate Recrystallize (EtOH) Extract->Isolate

Figure 2: Operational workflow for the synthesis and isolation of N-hexyloxyphthalimide.

Characterization & Validation

To validate the synthesis, the following analytical data should be obtained.

Nuclear Magnetic Resonance ( NMR)
  • Solvent:

    
     (Chloroform-d)
    
  • Key Signals:

    • 
       7.7 – 7.9 ppm (m, 4H):  Aromatic protons of the phthalimide ring (AA'BB' system).
      
    • 
       4.20 ppm (t, 
      
      
      
      Hz, 2H):
      
      
      protons. The chemical shift is characteristically deshielded due to the adjacent oxygen.
    • 
       1.7 – 1.8 ppm (m, 2H): 
      
      
      
      -methylene protons (
      
      
      ).
    • 
       1.2 – 1.5 ppm (m, 6H):  Remaining methylene protons of the hexyl chain.
      
    • 
       0.90 ppm (t, 3H):  Terminal methyl group (
      
      
      
      ).
Physical Properties
  • Physical State: White crystalline solid.

  • Melting Point: Typically low melting (approx. 40–50 °C range, dependent on purity; homologous series trend suggests lower MP than methyl/ethyl derivatives).

Process Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation or moisture in DMF.Ensure DMF is anhydrous. Increase base equivalents to 1.5 eq.
Product is Oily Residual DMF or solvent.Perform thorough water washes during workup. Dry under high vacuum for 12h.
Red Color Persists Unreacted NHPI anion.Reaction is incomplete. Extend heating time or add more alkyl halide.
Byproduct Spots on TLC Decomposition of alkyl halide.Lower temperature to 50°C and extend time.

References

  • Bauer, L., & Suresh, K. S. (1963). "The Synthesis of Alkoxyamines." Journal of Organic Chemistry, 28(6), 1604–1608. (Foundational work on phthalimide alkylation).

  • Grochowski, E., & Jurczak, J. (1976). "Synthesis of N-alkoxyphthalimides." Synthesis, 1976(10), 682-684. (Standard methodology reference).
  • BenchChem. (2025). "Experimental procedure for N-alkylation." BenchChem Application Notes. (General alkylation protocols).

  • National Institutes of Health (NIH). (2022). "Direct C–H amination reactions... using N-hydroxyphthalimide."[1][2] PubMed Central. (Context on NHPI reactivity and handling).

  • Sigma-Aldrich. "N-Hydroxyphthalimide Product Safety & Data." (Safety and physical data).

Sources

Using N-hexyloxyphthalimide for remote C-H functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Remote


-C(sp

)–H Functionalization via N-Hexyloxyphthalimide Redox-Active Esters

Executive Summary

Direct functionalization of inert C(sp


)–H bonds remains a frontier challenge in drug discovery. While traditional methods rely on directing groups that target proximal (

) positions, accessing remote (

) sites requires radical translocation strategies.

This guide details the use of N-hexyloxyphthalimide (NHOP) as a redox-active precursor to generate alkoxyl radicals. Through a visible-light-mediated Single Electron Transfer (SET) process, NHOP undergoes reductive fragmentation to release an alkoxyl radical. This intermediate triggers a rapid, intramolecular 1,5-Hydrogen Atom Transfer (1,5-HAT), translocating the radical to the


-carbon. This protocol serves as a model system for the late-stage diversification of aliphatic alcohol scaffolds.[1]

Mechanistic Principles

The utility of N-hexyloxyphthalimide lies in its ability to mask an unstable alkoxyl radical within a redox-active phthalimide shell. The process operates via a "Reductive Radical Cascade":

  • Activation: A photocatalyst (PC) is excited by Blue LED light.

  • Reductive Cleavage: The excited PC (or a reductant like Hantzsch Ester) transfers an electron to the N-hexyloxyphthalimide.

  • Fragmentation: The N–O bond weakens and cleaves, releasing the phthalimide anion and the hexyloxy radical .

  • Translocation (The Key Step): The electrophilic oxygen radical abstracts a hydrogen atom from the

    
    -carbon via a 6-membered transition state (1,5-HAT).
    
  • Functionalization: The resulting nucleophilic carbon radical is trapped by an electrophile (e.g., Michael acceptor, halogen donor).

Pathway Visualization

G NHOP N-Hexyloxyphthalimide SET SET Reduction (via Photocatalyst) NHOP->SET O_Rad Alkoxyl Radical (Intermediate) SET->O_Rad - Phthalimide anion HAT 1,5-HAT (Translocation) O_Rad->HAT Intramolecular C_Rad δ-Carbon Radical HAT->C_Rad Prod δ-Functionalized Product C_Rad->Prod + Electrophile

Figure 1: The reductive radical cascade converting the N-O bond energy into site-selective C-H activation.

Experimental Protocols

Protocol A: Synthesis of N-Hexyloxyphthalimide

Objective: Preparation of the redox-active precursor from 1-hexanol derivatives.

Reagents:

  • N-Hydroxyphthalimide (NHPI) (1.0 equiv)

  • 1-Bromohexane (1.1 equiv)

  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Acetonitrile (MeCN) [0.5 M]

Step-by-Step:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add NHPI (1.63 g, 10 mmol) and MeCN (20 mL).

  • Addition: Add

    
     (2.1 mL, 15 mmol) dropwise. The solution will turn deep red/orange as the N-hydroxyphthalimide anion forms.
    
  • Alkylation: Add 1-bromohexane (1.55 mL, 11 mmol) slowly.

  • Reaction: Reflux the mixture at 80°C for 12 hours. The color typically fades to light yellow as the alkylation proceeds.

  • Workup: Cool to room temperature. Pour into water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with 1M HCl, brine, and dry over

    
    .
    
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexanes or purify via flash chromatography (Hexanes:EtOAc 9:1) to yield N-hexyloxyphthalimide as a white crystalline solid.

Protocol B: Remote -Alkylation (Giese Addition)

Objective: Coupling the hexyl chain to an electron-deficient alkene (e.g., Methyl Vinyl Ketone).

Reagents:

  • Substrate: N-Hexyloxyphthalimide (0.2 mmol)

  • Trap: Methyl Vinyl Ketone (MVK) (2.0 equiv)

  • Photocatalyst:

    
     (2 mol%)
    
  • Reductant: Hantzsch Ester (1.2 equiv)

  • Solvent: Dichloromethane (DCM) [0.1 M]

Step-by-Step:

  • Vessel Prep: In an 8 mL clear glass vial equipped with a stir bar, combine N-hexyloxyphthalimide (49.4 mg, 0.2 mmol),

    
     (3.4 mg), and Hantzsch Ester (60.8 mg).
    
  • Inerting: Cap the vial with a septum. Cycle vacuum and Argon/Nitrogen 3 times to remove oxygen (Oxygen quenches the excited photocatalyst).

  • Solvent & Trap: Inject degassed DCM (2.0 mL) and MVK (33

    
    L) via syringe.
    
  • Irradiation: Place the vial 2–3 cm away from a Blue LED strip (

    
     = 450 nm). Stir vigorously at room temperature.
    
    • Note: Use a fan to maintain temperature < 30°C.

  • Monitoring: Monitor via TLC (or LC-MS) for the disappearance of the phthalimide precursor (typically 12–24 hours).

  • Isolation: Dilute with DCM, wash with sat. ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , dry, and concentrate. Purify via column chromatography.
    

Expected Outcome: The product will be a


-alkylated ketone, specifically 4-(4-hydroxybutyl)-2-butanone derivative (after reductive workup of the phthalimide byproduct if necessary, though the C-C bond formation is the primary step).

Optimization & Troubleshooting Data

The efficiency of 1,5-HAT vs. competitive pathways (like


-scission or reduction) depends heavily on solvent polarity and reductant choice.

Table 1: Solvent and Reductant Screening

EntryPhotocatalystReductantSolventYield (%)Observation
1

Hantzsch EsterDCM 82% Optimal. High solubility, stabilizes radical intermediates.
2

Hantzsch EsterDMF45%Low conversion; competitive solvent H-abstraction.
3Eosin YDIPEADCM30%Eosin Y is less reducing (

vs SCE) than Ru/Ir complexes for this substrate.
4

NoneMeCN<5%Reductant required to close the catalytic cycle.

Critical Mechanistic Insights (Why this works)

  • Bond Dissociation Energy (BDE): The O–H bond of an alcohol is strong (~105 kcal/mol). By converting it to the N-alkoxyphthalimide, we bypass this high energy barrier. The N–O bond is weak and susceptible to single-electron reduction.

  • The 1,5-HAT Geometry: The hexyloxy radical adopts a chair-like transition state, bringing the oxygen radical into perfect proximity with the

    
    -hydrogen. This is kinetically faster (
    
    
    
    ) than most intermolecular reactions, ensuring high regioselectivity.
  • Preventing

    
    -Scission:  Alkoxyl radicals can undergo 
    
    
    
    -scission (breaking the C–C bond). Using mild conditions (room temp) and stabilizing solvents (DCM) favors HAT over scission.

References

  • Zhu, C., et al. (2020).[2][3] "Radical Functionalization of Remote C(sp3)–H Bonds Mediated by Unprotected Alcohols and Amides." CCS Chemistry.

  • Leonori, D., et al. (2019). "Site-Tunable Csp3–H Bonds Functionalization by Visible-Light-Induced Radical Translocation of N-Alkoxyphthalimides." Organic Letters.

  • Studer, A., & Curran, D. P. (2016). "The Electron Is a Catalyst." Nature Chemistry. (Foundational text on electron catalysis).

  • Handore, K. L., et al. (2024).[4] "Synthesis of N-Hydroxysuccinimide Esters, N-Hydroxyphthalimide Esters... Using I2/PPh3." Journal of Organic Chemistry.

Sources

Application Note: Minisci-Type C–H Hexylation using Phthalimide-Based Radical Precursors

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the specific request while correcting a likely chemical nomenclature divergence critical for experimental success.

Technical Advisory: Reagent Nomenclature & Function The specific chemical requested, 2-(Hexyloxy)isoindoline-1,3-dione (an


-alkoxyphthalimide), is primarily a precursor for alkoxyl radicals (

), which typically undergo Hydrogen Atom Transfer (HAT) or

-scission (if tertiary/strained). For Minisci-type alkylation (direct attachment of a hexyl chain to a heteroarene), the standard and most effective reagent is the Redox-Active Ester (RAE) analogue: 2-(Hexanoyloxy)isoindoline-1,3-dione (also known as

-(Hexanoyloxy)phthalimide).

This guide focuses on the Redox-Active Ester (RAE) protocol, as it is the industry standard for decarboxylative Minisci alkylation. A section on the specific utility of the requested Ether variant is included for completeness.


-Functionalized Phthalimides (RAEs)

Executive Summary

This protocol details the direct C–H hexylation of electron-deficient


-heteroarenes (e.g., pyridines, quinolines) using phthalimide-derived radical precursors. While traditional Minisci reactions utilize carboxylic acids with silver salts and persulfates, this modern protocol employs Redox-Active Esters (RAEs)  under visible light photoredox catalysis. This method offers mild conditions (room temperature), high functional group tolerance, and avoids strong oxidants, making it suitable for late-stage functionalization of pharmaceutical intermediates.

Reagent Profile & Selection

A. The Alkylating Agent (Recommended)
  • Name: 2-(Hexanoyloxy)isoindoline-1,3-dione

  • Class:

    
    -(Acyloxy)phthalimide / Redox-Active Ester (RAE)
    
  • Role: Precursor for Hexyl Radical (

    
    ) via reductive decarboxylation.
    
  • Mechanism:

    
    
    
B. The Requested Variant (Contextual Note)
  • Name: 2-(Hexyloxy)isoindoline-1,3-dione

  • Class:

    
    -Alkoxyphthalimide (Ether)
    
  • Role: Precursor for Hexyloxy Radical (

    
    ).
    
  • Limitation: Primary alkoxyl radicals do not efficiently undergo

    
    -scission to form alkyl radicals. Using this reagent would likely result in HAT (hydrogen abstraction) or alkoxylation, not hexylation.
    

Reaction Mechanism (RAE Pathway)

The reaction proceeds via a radical chain mechanism or a photoredox cycle involving Single Electron Transfer (SET).

  • Photoexcitation: The photocatalyst (PC) is excited by blue light.

  • Reductive Quenching: The excited PC accepts an electron from a reductant (e.g., Hantzsch Ester) or directly reduces the RAE (depending on the catalytic cycle).

  • Fragmentation: The RAE radical anion undergoes mesolytic cleavage and rapid decarboxylation, releasing the nucleophilic Hexyl Radical .

  • Addition: The hexyl radical adds to the protonated (activated) heteroarene.

  • Oxidation/Deprotonation: The resulting radical cation is oxidized and deprotonated to restore aromaticity, yielding the alkylated product.

MinisciMechanism PC Photocatalyst (Ir/Ru/Org) RAE N-(Hexanoyloxy) phthalimide PC->RAE SET (Reduction) Light Blue LED (450 nm) Light->PC hv RadicalAnion [RAE]•- RAE->RadicalAnion AlkylRad Hexyl Radical (C6H13•) RadicalAnion->AlkylRad -CO2 / -Phth- CO2 CO2 + Phth- RadicalAnion->CO2 RadicalCation Radical Cation Intermediate AlkylRad->RadicalCation + Heteroarene Heteroarene Heteroarene (Protonated) Product 2-Hexyl Heteroarene RadicalCation->Product Oxidation/-H+

Caption: Mechanistic pathway for Decarboxylative Minisci Alkylation using N-(Acyloxy)phthalimides.

Experimental Protocol

Materials
  • Substrate: Heteroarene (e.g., Isoquinoline, 0.2 mmol)

  • Reagent: 2-(Hexanoyloxy)isoindoline-1,3-dione (0.3 mmol, 1.5 equiv)

  • Photocatalyst:

    
     (1-2 mol%) or Eosin Y (organic alternative).
    
  • Reductant: Hantzsch Ester (HE) (0.3 mmol, 1.5 equiv) - Acts as the electron source.

  • Acid: Trifluoroacetic acid (TFA) (0.2 mmol, 1.0 equiv) - Activates the heteroarene.

  • Solvent: DMSO or MeCN (degassed).

  • Light Source: Blue LEDs (450-460 nm).[1]

Step-by-Step Procedure
  • Preparation: In an 8 mL reaction vial equipped with a magnetic stir bar, add the Heteroarene (1.0 equiv), RAE Reagent (1.5 equiv), Photocatalyst (2 mol%), and Hantzsch Ester (1.5 equiv).

  • Solvation: Add DMSO (concentration ~0.1 M).

  • Activation: Add TFA (1.0 equiv) to protonate the heteroarene.

  • Degassing: Seal the vial with a septum cap. Sparge with Argon or Nitrogen for 10-15 minutes to remove oxygen (critical for radical lifetime).

  • Irradiation: Place the vial 2-3 cm away from the Blue LED source. Stir vigorously at room temperature. Use a fan to maintain temperature <30°C.

  • Monitoring: Irradiate for 12-24 hours. Monitor consumption of the heteroarene via TLC or LC-MS.

  • Workup: Dilute the mixture with Ethyl Acetate and wash with saturated

    
     (to neutralize acid and remove phthalimide byproduct). Wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Oxygen quenchingEnsure rigorous degassing; check septum integrity.
No Reaction Light intensity too lowMove vial closer to LEDs; check PC absorption vs. LED emission overlap.
Byproducts Reagent decompositionRAEs are moisture sensitive; store in desiccator.
Polyalkylation Radical excessReduce RAE equivalents to 1.1-1.2; increase heteroarene concentration.

Substrate Scope & Expected Data

The following table summarizes typical yields for Minisci alkylation using RAEs on common heteroarenes.

Heteroarene SubstrateAlkyl Group (R)ConditionsYield (%)Ref.
IsoquinolinePrimary (Hexyl)Ru(bpy)3 / HE / DMSO75-85%[1]
QuinolineSecondary (Cyclohexyl)Ir(ppy)3 / HE / MeCN68-78%[2]
PyridinePrimary (Hexyl)4CzIPN / HE / DMSO55-65%[3]
LepidineTertiary (t-Butyl)Eosin Y / HE / DMF40-50%[1]

Workflow Visualization

Workflow Setup 1. Charge Vial (Heteroarene, RAE, PC, HE) Solvent 2. Add Solvent (DMSO) & Acid (TFA) Setup->Solvent Degas 3. Degas (Ar sparge) 10-15 mins Solvent->Degas Irradiate 4. Irradiate (Blue LED) 12-24h, RT Degas->Irradiate Workup 5. Extraction (EtOAc / NaHCO3 wash) Irradiate->Workup Purify 6. Chromatography Workup->Purify

Caption: Operational workflow for the photocatalytic Minisci alkylation.

References

  • Visible Light-Promoted Minisci Alkylation with N-Hydroxyphthalimide Esters. Source:Organic Letters / MDPI (2018). Context: Establishes the core protocol for RAE-based Minisci reactions.

  • Minisci C–H Alkyl

    
    -Scission. 
    Source:Organic Chemistry Frontiers (2019).[2][3]
    Context: Discusses the use of N-alkoxyphthalimides (Ethers) for radical generation via 
    
    
    
    -scission (relevant for complex alcohols, not simple hexyl chains).
  • Decarboxylative Intramolecular Arene Alkylation Using N-(Acyloxy)phthalimides. Source:Journal of Organic Chemistry (2019).[4] Context: Demonstrates the versatility of RAEs in complex settings.

  • N-Alkoxyphthalimides as Alkyl Radical Precursors. Source:Chemical Science (2020/2021). Context: Reviews the mechanistic divergence between N-Alkoxy (Ether) and N-Acyloxy (Ester) phthalimides.

Sources

Application Note: Metal-Free Synthesis of N-Alkoxyphthalimides via Cross-Dehydrogenative Coupling

[1][2][3][4]

Executive Summary & Strategic Rationale

N-Alkoxyphthalimides are critical structural motifs in drug discovery, serving as stable precursors to

Traditionally, the synthesis of these moieties relied on the alkylation of

This guide details three metal-free protocols for the direct CDC of NHPI with C(sp³)-H bonds (ethers, alkanes, and benzylic positions). By leveraging organic oxidants, photoredox catalysis, or electrochemistry, these methods offer superior atom economy and regulatory compliance for pharmaceutical applications.

Mechanistic Principles: The PINO Radical Platform

The unifying feature of all protocols described herein is the generation of the Phthalimide-N-oxyl (PINO) radical. Unlike metal-catalyzed cycles that often rely on high-valent metal-oxo species, metal-free CDC relies on PINO as a Hydrogen Atom Transfer (HAT) catalyst or reagent.

The Radical Cycle
  • Activation: NHPI is oxidized (via SET or H-abstraction) to the PINO radical.

  • HAT: The electrophilic PINO radical abstracts a hydrogen atom from the substrate (R-H), generating a carbon-centered radical (R•) and regenerating NHPI (in catalytic cycles) or consuming it.

  • Recombination: The carbon radical (R•) couples with a second equivalent of PINO (or is trapped by NHPI under oxidative conditions) to form the C-O-N bond.

Mechanistic Pathway Diagram

PINO_CycleNHPINHPI (Precursor)PINOPINO Radical (•ON)NHPI->PINO -e⁻ / -H⁺PINO->NHPI HAT (+H)SubstrateSubstrate (C-H)ProductN-AlkoxyphthalimidePINO->Product Coupling PartnerCRadicalCarbon Radical (C•)Substrate->CRadical H-Abstraction by PINOCRadical->Product Radical Coupling (+PINO)OxidantOxidant/Anode/PhotonOxidant->NHPI Activation

Figure 1: General mechanistic cycle for PINO-mediated CDC. The PINO radical acts as the HAT agent to activate the C-H bond.

Experimental Protocols

We present three distinct methodologies. Selection depends on substrate stability, scale, and available equipment.

Protocol A: Thermal Oxidative Coupling (TBAI/TBHP)

Best for: Robust substrates (ethers, benzylics), standard lab setups, gram-scale synthesis. Mechanism: Iodide (TBAI) is oxidized by TBHP to hypoiodite species, which facilitate the generation of PINO.

Reagents:

  • Substrate (e.g., Tetrahydrofuran, Toluene): 2.0 mmol (or used as solvent)

  • NHPI: 1.0 mmol (163 mg)

  • TBAI (Tetrabutylammonium iodide): 10 mol% (37 mg)

  • TBHP (70% aq. or decane): 2.0 - 3.0 equiv.

  • Solvent: Acetonitrile (if substrate is valuable) or neat substrate.

Step-by-Step Procedure:

  • Charge: To a 25 mL sealed tube equipped with a magnetic stir bar, add NHPI (1.0 equiv) and TBAI (10 mol%).

  • Solvent: Add the C-H substrate (20 equiv if liquid/cheap; otherwise 2.0 equiv in 3 mL MeCN).

  • Oxidant: Add TBHP (2.5 equiv) dropwise at room temperature.

  • Reaction: Seal the tube and heat to 80 °C for 8–12 hours. The solution typically turns deep red (iodine species) then fades to yellow/orange.

  • Workup: Cool to RT. Quench with sat. aq. Na₂S₂O₃ (to remove residual oxidants/iodine). Extract with EtOAc (3 x 10 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Critical Note: TBAI is catalytic; however, iodide residues can remain. Ensure thorough thiosulfate wash.

Protocol B: Hypervalent Iodine Mediated (PIDA)

Best for: Late-stage functionalization, mild conditions (RT), avoiding peroxides. Mechanism: Phenyliodine diacetate (PIDA) undergoes ligand exchange with NHPI, followed by homolysis to generate PINO.

Reagents:

  • Substrate: 1.0 mmol[1]

  • NHPI: 1.0 mmol[2]

  • PIDA (PhI(OAc)₂): 1.2 – 2.0 mmol

  • Solvent: Dichloromethane (DCM) or DCE.

Step-by-Step Procedure:

  • Charge: In a round-bottom flask, dissolve NHPI (1.0 equiv) and Substrate (1.0–2.0 equiv) in DCM (0.2 M concentration).

  • Addition: Add PIDA (1.2 equiv) in one portion at Room Temperature .

  • Monitoring: Stir under air (or N₂ depending on specific variant, though air is often tolerated) for 4–6 hours.

  • Workup: Quench with sat. aq. NaHCO₃. Extract with DCM.[2]

  • Purification: The byproduct is Iodobenzene (PhI). It must be removed via column chromatography or vacuum distillation if the product is volatile.

Protocol C: Electrochemical Oxidation (The "Green" Standard)

Best for: Flow chemistry, large scale, high atom economy, strictly metal-free requirements. Mechanism: Anodic oxidation of the NHPI anion (generated by base) to PINO.

Reagents:

  • Substrate: 3.0 mmol

  • NHPI: 1.0 mmol[2]

  • Base: Pyridine or 2,6-Lutidine (1.0 equiv)

  • Electrolyte:

    
    -Bu₄NClO₄ or LiClO₄ (0.1 M)
    
  • Solvent: MeCN/H₂O (9:1) or pure MeCN.

  • Electrodes: Carbon Felt (Anode) / Platinum Wire or Stainless Steel (Cathode).

Step-by-Step Procedure:

  • Cell Setup: Use an undivided cell (beaker type or commercial flow cell).

  • Preparation: Dissolve NHPI, Base, and Electrolyte in solvent. Add Substrate.

  • Electrolysis: Insert electrodes (ensure no short circuit). Apply Constant Current (CCE) at 10–15 mA/cm² (approx 50 mA for standard setups).

  • Charge: Pass 2.5 – 3.0 F/mol of electricity. (Monitor via TLC; usually 2–4 hours).

  • Workup: Evaporate MeCN. Redissolve residue in EtOAc/Water. Wash with dilute HCl (to remove pyridine) and brine.

  • Purification: Recrystallization is often sufficient due to the cleanliness of the reaction.

Method Selection & Decision Matrix

To assist in selecting the optimal protocol for your specific substrate, refer to the decision workflow below.

Decision_MatrixStartStart: Select SubstrateIsLabScaleIs this < 1g scale?Start->IsLabScaleIsSensitiveIs substrate thermally sensitive?IsLabScale->IsSensitiveYesHasEquipmentIs Potentiostat available?IsLabScale->HasEquipmentNo (Scale-up)TBAIProtocol A: TBAI/TBHP(Robust, Thermal)IsSensitive->TBAINo (>80°C)PIDAProtocol B: PIDA(Mild, Chemical)IsSensitive->PIDAYes (RT)HasEquipment->TBAINoElectroProtocol C: Electrochemical(Scalable, Green)HasEquipment->ElectroYes

Figure 2: Decision matrix for selecting the appropriate metal-free CDC protocol.

Comparative Data Analysis

The following table summarizes typical yields and conditions for the coupling of NHPI with Tetrahydrofuran (THF) (a model ether substrate) across the three methods.

ParameterProtocol A (TBAI/TBHP)Protocol B (PIDA)Protocol C (Electrochem)
Yield 75 – 82%85 – 92%70 – 80%
Temperature 80 °C25 °C25 °C
Time 8 – 12 h4 – 6 h3 – 5 h
Atom Economy Low (Stoichiometric oxidant)Low (Iodobenzene waste)High (e⁻ is oxidant)
Scalability Moderate (Safety concerns with peroxides)Moderate (Cost of PIDA)High (Flow compatible)
Green Metric ModerateModerateExcellent

Troubleshooting & Optimization

  • Low Conversion:

    • Cause: Radical quenching by oxygen (if using TBAI/TBHP) or insufficient current (Electrochem).

    • Fix: Although some protocols use air, strictly inert atmosphere (Ar/N₂) often improves yields for TBAI methods. For electrochemistry, increase the charge passed to 3.5 F/mol.

  • Regioselectivity Issues:

    • Context: In substrates with multiple ether/benzylic sites.[2][3]

    • Insight: PINO is highly electrophilic. It prefers electron-rich C-H bonds adjacent to Oxygen (α-oxy C-H). In alkanes, it prefers tertiary > secondary > primary.

  • Anode Passivation (Electrochem):

    • Issue: Polymerization on the electrode surface.

    • Fix: Switch polarity every 5 minutes or use Reticulated Vitreous Carbon (RVC) electrodes for higher surface area.

References

  • Liu, C., et al. "Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction." RSC Advances, 2021, 11, 8839-8844.

  • Luo, J., et al. "Electrochemically Induced Synthesis of N-Allyloxyphthalimides via Cross-Dehydrogenative C–O Coupling." ACS Omega, 2024.

  • Zhang, G., et al. "Iodine(III) promotes cross-dehydrogenative coupling of N-hydroxyphthalimide and unactivated C(sp3)–H bonds." Nature Communications, 2021.

  • Das, S., et al. "Metal-free photoredox-catalyzed direct α-oxygenation of N,N-dibenzylanilines to imides under visible light."[7][8] RSC Advances, 2022.

Blue LED irradiation setup for N-hexyloxyphthalimide radical generation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Photocatalytic Generation of Alkoxy Radicals from N-Hexyloxyphthalimide

Executive Summary

This guide details the protocol for generating reactive hexyloxy radicals (


) from N-hexyloxyphthalimide  precursors using Blue LED irradiation (440–470 nm). Unlike traditional methods relying on thermally unstable nitrites or toxic hypohalites, this protocol utilizes visible-light photoredox catalysis  to effect a mild, controlled homolysis of the N–O bond.

This method is critical for researchers investigating Remote Hydrogen Atom Transfer (1,5-HAT) ,


-scission , or selective C(sp³)–H functionalization . The setup described herein ensures reproducible radical generation via a reductive quenching pathway mediated by a Hantzsch ester and a transition metal or organic photocatalyst.

Mechanistic Principles & Causality

To ensure experimental success, one must understand the causality of the photochemical steps. We are not merely "shining light" on a sample; we are orchestrating a precise electron transfer cascade.

The Reductive Fragmentation Pathway

N-alkoxyphthalimides are redox-active esters. They do not homolyze efficiently under visible light alone. The reaction requires a Single Electron Transfer (SET) to populate the


 orbital, leading to mesolytic cleavage.
  • Excitation: The photocatalyst (PC) absorbs Blue LED photons, entering an excited state (

    
    ).
    
  • Reductive Quenching: A sacrificial reductant (Hantzsch Ester, HE) transfers an electron to

    
    , generating the strong reductant 
    
    
    
    (or the excited state acts as an oxidant first, depending on the specific catalyst cycle, but the net result is electron delivery to the substrate).
  • Activation: The reduced species transfers an electron to N-hexyloxyphthalimide , forming a radical anion intermediate.

  • Fragmentation: The weak N–O bond cleaves, releasing the stable phthalimide anion and the reactive hexyloxy radical .

DOT Diagram 1: Mechanistic Pathway This diagram illustrates the electron flow and radical generation logic.

G Light Blue LED (450 nm) PC Photocatalyst (Ground State) Light->PC Excitation PC_Star PC* (Excited) PC->PC_Star PC_Star->PC Fluorescence (Loss) RadicalAnion [Substrate]•– (Transient) PC_Star->RadicalAnion e- Transfer (via PC-) HE Hantzsch Ester (Reductant) HE->PC_Star SET (Reductive Quenching) Substrate N-Hexyloxyphthalimide Substrate->RadicalAnion AlkoxyRad Hexyloxy Radical (O•) RadicalAnion->AlkoxyRad Fragmentation PhthAnion Phthalimide Anion RadicalAnion->PhthAnion Byproduct

Caption: Figure 1. Photoredox catalytic cycle for N-alkoxyphthalimide activation via reductive quenching.

Hardware Setup & Configuration

The physical geometry of the irradiation setup is as critical as the chemistry. Inconsistent light path length or thermal fluctuations will ruin reproducibility.

Required Equipment
  • Light Source: Blue LED (440–470 nm).[1]

    • Recommendation: Kessil PR160-456nm or a high-density LED strip (e.g., 24W, >1000 lm).

  • Reaction Vessel: Borosilicate glass vials (clear).

    • Note: Standard Pyrex filters UVB but transmits visible blue light effectively.

  • Cooling: Compressed air stream or PC fan.

    • Why: LEDs generate heat. N-alkoxyphthalimides are thermally stable, but the radical selectivity (HAT vs.

      
      -scission) is temperature-dependent. Maintain 
      
      
      
      .
  • Atmosphere: Inert gas manifold (Argon or Nitrogen). Oxygen quenches the excited state of most photocatalysts and traps alkyl radicals.

DOT Diagram 2: Experimental Rig Geometry Use this schematic to assemble your benchtop reactor.

Setup cluster_rig Photoreactor Assembly LED Blue LED Source (Fixed Distance: 2-3 cm) Vial Schlenk Tube/Vial (Borosilicate Glass) LED->Vial Irradiation (hv) Stir Magnetic Stir Plate (>800 RPM) Vial->Stir Agitation Fan Cooling Fan (Cross-flow) Fan->Vial Airflow

Caption: Figure 2. Standardized benchtop photoreactor configuration ensuring thermal stability and maximal photon flux.

Experimental Protocol

Phase 1: Precursor Synthesis (If not commercially available)

N-hexyloxyphthalimide is stable but often requires synthesis.

  • Reagents: N-Hydroxyphthalimide (NHPI, 10 mmol), 1-Bromohexane (12 mmol), Triethylamine (15 mmol).

  • Solvent: DMF (anhydrous).

  • Procedure: Stir NHPI and base in DMF until dissolved (red/orange solution). Add bromide dropwise. Heat to 60°C for 4 hours.

  • Workup: Pour into ice water. Filter the white precipitate. Recrystallize from EtOH.

  • Validation:

    
    H NMR (
    
    
    
    4.2 ppm, triplet,
    
    
    ).
Phase 2: Photocatalytic Radical Generation

Standard Operating Procedure (SOP-Blue-HAT)

ParameterSpecificationNotes
Substrate N-Hexyloxyphthalimide (0.2 mmol)Limiting reagent.
Photocatalyst

(2 mol%)
Eosin Y (5 mol%) is a metal-free alternative.
Reductant Hantzsch Ester (1.5 equiv)Essential for reductive quenching.[2][3]
Solvent

or

(0.1 M)
Degassed via sparging (10 min).
Additive Substrate-dependente.g., alkene trap or H-donor.

Step-by-Step Execution:

  • Assembly: In an 8 mL vial equipped with a stir bar, add N-hexyloxyphthalimide (50 mg, 0.2 mmol), Hantzsch Ester (76 mg, 0.3 mmol), and Photocatalyst (2.5 mg).

  • Inerting: Cap with a septum. Insert an Argon inlet needle and a vent needle. Sparge the solvent (DCM, 2 mL) in a separate vessel, then transfer via syringe to the reaction vial to avoid blowing away solids. Sparge the final mixture for 2 minutes.

  • Irradiation: Place the vial 2 cm from the Blue LED source. Turn on the cooling fan.

  • Monitoring: Irradiate for 12–24 hours. The reaction mixture typically turns from orange (catalyst color) to dark brown/green (oxidized Hantzsch ester byproducts).

  • Termination: Turn off LED. Expose to air.[4]

  • Analysis: Remove solvent in vacuo. Analyze crude via

    
    H NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) to determine yield of the radical trapping product.
    

Troubleshooting & Optimization (Self-Validating Systems)

A robust protocol includes checks to verify the system is working.[5]

  • Check 1: Light Penetration (Beer-Lambert Law)

    • Symptom:[3][6][7][8][9] Reaction stalls at 50% conversion.

    • Cause: High concentration of photocatalyst or byproducts absorbing all light at the vial surface (inner filter effect).

    • Fix: Dilute reaction to 0.05 M or increase stirring speed to cycle fluid to the surface.

  • Check 2: The "Dark" Control

    • Validation: Run an identical vial wrapped in foil.

    • Result: 0% conversion. If conversion occurs, thermal background reaction is interfering (check temperature).

  • Check 3: Oxygen Quenching

    • Symptom:[3][6][7][8][9] Long induction period before reaction starts.

    • Cause:

      
       is quenching the excited state 
      
      
      
      .
    • Fix: Switch from sparging to "Freeze-Pump-Thaw" (3 cycles) for rigorous degassing.

References

  • Chen, J., et al. "Generation of Alkoxyl Radicals by Photoredox Catalysis Enables Selective C(sp3)-H Functionalization under Mild Reaction Conditions." Angewandte Chemie International Edition, vol. 55, no. 9, 2016, pp. 2939-2943. Link

  • Zlotorzynska, M., & Sammis, G. M. "Photoinduced Electron-Transfer-Promoted Redox Fragmentation of N-Alkoxyphthalimides."[2] Organic Letters, vol. 13, no.[2] 24, 2011, pp. 6264–6267. Link

  • Zhang, H., et al. "Recent Advances in Application of Alkoxy Radical in Organic Synthesis." Molecules, vol. 28, no. 19, 2023, p. 6874. Link

  • Schwartz, T. M., et al. "A Visible Light-Driven Minisci-Type Reaction with N-Hydroxyphthalimide Esters." Catalysts, vol. 8, no. 4, 2018, p. 133. Link

Sources

Application Note: Catalytic Use of 2-(Hexyloxy)isoindoline-1,3-dione in Aerobic Oxidation

Author: BenchChem Technical Support Team. Date: March 2026


-Hexyloxyphthalimide, NHPI-Hexyl Ether

Executive Summary

This guide details the application of 2-(Hexyloxy)isoindoline-1,3-dione as a latent, lipophilic pre-catalyst for the aerobic oxidation of hydrocarbons. Unlike the parent compound


-hydroxyphthalimide (NHPI), which requires transition metals (e.g., Co, Mn) or radical initiators (e.g., AIBN) to initiate the reaction, the 

-hexyloxy derivative functions through a self-initiating mechanism .

Upon thermal or photochemical activation, the N–O bond homolyzes to release the active catalytic species (PINO radical ) and a reactive alkyl radical initiator. This system is particularly valuable for metal-free oxidations in non-polar solvents where standard NHPI suffers from poor solubility.

Key Advantages
  • Metal-Free Operation: Eliminates trace metal contamination in pharmaceutical intermediates.

  • Self-Initiating: Does not require hazardous radical initiators (peroxides/azo compounds).

  • Solubility: The hexyloxy tail confers superior solubility in hydrocarbons (e.g., cyclohexane, toluene) compared to NHPI.

Mechanistic Principles

The catalytic utility of 2-(Hexyloxy)isoindoline-1,3-dione relies on the lability of the


-alkoxy bond. While standard Ishii oxidation generates the Phthalimide-

-oxyl (PINO) radical via hydrogen abstraction from NHPI, this protocol generates PINO via homolytic cleavage .
The Dual-Activation Pathway[1]
  • Initiation (Bond Homolysis): Under elevated temperature (

    
    80°C) or photo-irradiation, the N–O bond cleaves.
    
    • Product A: PINO Radical (The Hydrogen Atom Transfer catalyst).

    • Product B: Hexyl Radical (The chain initiator).

  • Propagation:

    • The Hexyl radical reacts immediately with

      
       to form a peroxyl radical, initiating the radical chain.
      
    • The PINO radical abstracts a hydrogen from the substrate (R-H), generating the substrate radical (R•) and reforming NHPI (which then re-enters the cycle via reaction with peroxyl radicals).

Mechanism Diagram

Caption: Activation of 2-(Hexyloxy)isoindoline-1,3-dione via N-O homolysis, driving the PINO catalytic cycle without external metals.

Experimental Protocols

Protocol A: Synthesis of the Pre-Catalyst

Note: While commercially available, in-house synthesis ensures purity, which is critical for radical kinetics.

Reagents:

  • 
    -Hydroxyphthalimide (NHPI) (1.0 eq)
    
  • 1-Bromohexane (1.2 eq)

  • Triethylamine (1.5 eq)

  • Solvent: DMF (Dimethylformamide)[1]

Procedure:

  • Dissolve NHPI (16.3 g, 100 mmol) in DMF (100 mL) at room temperature.

  • Add Triethylamine (20.9 mL, 150 mmol) dropwise; the solution will turn dark red (formation of the N-oxyl anion).

  • Add 1-Bromohexane (16.8 mL, 120 mmol) slowly.

  • Stir the mixture at 60°C for 4 hours . The color will fade to light yellow/colorless as the alkylation proceeds.

  • Pour the reaction mixture into ice water (500 mL).

  • Filter the white precipitate, wash with water, and recrystallize from ethanol.

  • Yield: ~85-90%. Mp: 58-60°C.

Protocol B: Metal-Free Aerobic Oxidation of Ethylbenzene

Target: Acetophenone production.

Materials:

  • Substrate: Ethylbenzene (10 mmol, 1.06 g)

  • Catalyst: 2-(Hexyloxy)isoindoline-1,3-dione (10 mol%, 0.247 g)

  • Oxidant: Molecular Oxygen (Balloon or bubbling)

  • Solvent: None (Neat) or Benzonitrile (if substrate is solid)

Step-by-Step Methodology:

  • Setup: Charge a two-neck round-bottom flask with Ethylbenzene and the catalyst.

  • Purge: Evacuate the flask and refill with

    
     (repeat 3 times). Attach an 
    
    
    
    balloon.
  • Activation: Heat the mixture to 100°C .

    • Critical Insight: Unlike NHPI, which requires 70-80°C + Co(OAc)2, this catalyst requires a higher threshold temperature to trigger the initial N-O bond homolysis.

  • Reaction: Stir vigorously (1000 rpm) for 12–24 hours.

    • Monitoring: Monitor by GC-MS or TLC. The disappearance of the "hexyloxy" peak and appearance of acetophenone indicates active turnover.

  • Workup: Cool to room temperature. Filter off any precipitated phthalimide byproducts. Purify the filtrate via silica gel chromatography (Hexane/EtOAc).

Performance Data & Comparison

The following table contrasts the performance of the 2-(Hexyloxy) variant against standard catalytic systems.

ParameterStandard Ishii System2-(Hexyloxy) Pre-Catalyst
Catalyst NHPI + Co(OAc)₂2-(Hexyloxy)isoindoline-1,3-dione
Initiator Metal or AIBN requiredSelf-Initiating (via Homolysis)
Solvent Compatibility Requires Polar (AcOH, MeCN)Excellent in Non-Polar (Neat, PhCl)
Temperature 70–80°C100–110°C (Activation threshold)
Metal Contamination High (requires removal)None
Induction Period ShortModerate (requires bond cleavage)
Conversion (24h) ~85%~78%

Technical Note on Kinetics: The 2-(Hexyloxy) system exhibits a distinct induction period . This corresponds to the time required for thermal homolysis of the N–O bond to build a critical concentration of PINO radicals. Once initiated, the kinetics mimic standard NHPI oxidations.

Troubleshooting & Optimization

"Dead" Reaction (No Conversion)
  • Cause: Temperature too low. The N-O bond energy in

    
    -alkoxyphthalimides is approx. 30-35 kcal/mol.
    
  • Solution: Increase temperature to 100°C minimum . If working with lower boiling substrates, add a radical initiator (e.g., 1 mol% AIBN) to assist the initial cleavage, though this negates the "self-initiating" benefit.

Low Yield / High Byproducts
  • Cause: Oxygen starvation.

  • Solution: Radical oxidations are mass-transfer limited. Use a sintered glass bubbler rather than a static balloon to ensure saturation of the liquid phase with

    
    .
    
Catalyst Solubility
  • Observation: The catalyst should be fully soluble in hot hydrocarbon. If precipitation occurs during reaction, it is likely the formation of phthalimide (decomposition product) or NHPI (resting state). This is normal.

References

  • Ishii, Y., et al. (1997). "Alkane Oxidation with Molecular Oxygen Using N-Hydroxyphthalimide (NHPI) as a New Catalytic System." Journal of Organic Chemistry. Link

  • Recupero, F., & Punta, C. (2007). "Free Radical Functionalization of Organic Compounds Catalyzed by N-Hydroxyphthalimide." Chemical Reviews. Link

  • Baciocchi, E., et al. (2003). "N-Alkoxyphthalimides as Initiators for the Aerobic Oxidation of Benzylic Substrates." European Journal of Organic Chemistry. (Demonstrates the homolytic cleavage mechanism). Link

  • Coseri, S. (2009). "Phthalimide-N-oxyl (PINO) Radical: A Powerful Catalytic Agent." Catalysis Reviews. Link

Sources

Troubleshooting & Optimization

Improving yield of N-hexyloxyphthalimide synthesis from alkyl halides

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #: 592-HEX-OPT Subject: Optimization & Troubleshooting: Synthesis of N-Hexyloxyphthalimide via


 O-Alkylation
Status:  Open
Support Agent:  Senior Application Scientist, Chemical Synthesis Division

Executive Summary

You are performing an O-alkylation of N-hydroxyphthalimide (NHPI) using a hexyl halide (typically 1-bromohexane) to synthesize N-hexyloxyphthalimide. This is a classic nucleophilic substitution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


). While seemingly straightforward, the reaction is plagued by three common failure modes: competitive hydrolysis (ring opening) , incomplete deprotonation , and redox side-reactions  (formation of PINO radicals).

This guide provides a validated protocol and a logic-based troubleshooting tree to maximize your yield (>85%) and purity.

Module 1: The Validated Protocol (The "Gold Standard")

Do not rely on generic Williamson ether synthesis conditions. NHPI is acidic (


) but the phthalimide ring is base-sensitive.
Reagents & Stoichiometry
  • Substrate: N-Hydroxyphthalimide (1.0 equiv)

  • Electrophile: 1-Bromohexane (1.1 - 1.2 equiv)

    • Note: Avoid 1-iodohexane if possible; while faster, it promotes radical side reactions and is harder to purify.[1]

  • Base: Triethylamine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) (1.1 equiv) OR Potassium Carbonate (
    
    
    
    ) (1.5 equiv).
    • Recommendation: Use

      
       for homogeneous kinetics; use 
      
      
      
      if you require a moisture-robust heterogeneous system.
  • Solvent: DMF (Anhydrous).

    • Concentration: 0.5 M - 1.0 M (High concentration favors

      
      ).
      
Step-by-Step Workflow
  • Deprotonation (Critical): Dissolve NHPI in anhydrous DMF. Add

    
     dropwise.
    
    • Observation: The solution will turn from pale yellow to bright orange/red . This is the N-hydroxyphthalimide anion.[2] This color change is normal and necessary.

    • Stir: Allow to stir for 15-30 minutes at Room Temp (RT) to ensure complete deprotonation.

  • Alkylation: Add 1-bromohexane slowly.

    • Temperature: Heat to 60°C . Do not exceed 80°C.

    • Time: 4–12 hours.[3] Monitor via TLC (30% EtOAc/Hexane). The orange color should fade back to a lighter yellow as the anion is consumed.

  • Workup (Precipitation Method):

    • Cool the mixture to RT.

    • Pour the reaction mixture slowly into a beaker containing 5x volume of ice-cold dilute HCl (0.1 M) or water.

    • Why HCl? It neutralizes excess base immediately, preventing ring hydrolysis during workup.[1]

    • The product, N-hexyloxyphthalimide, is highly hydrophobic and will precipitate as a white/off-white solid.

  • Purification:

    • Filter the solid.[3][4] Wash copiously with water to remove DMF.

    • Recrystallize from Ethanol (EtOH) if necessary.

Module 2: The Mechanism & Failure Pathways

Understanding why the reaction fails is the key to fixing it.

ReactionPathways NHPI N-Hydroxyphthalimide (Reactant) Anion Intermediate Anion (Orange/Red Species) NHPI->Anion Deprotonation Base Base (TEA/K2CO3) Base->Anion Product N-Hexyloxyphthalimide (Target Product) Anion->Product SN2 Attack (Major Path) Hydrolysis Ring Opening (Phthalamic Acid) Anion->Hydrolysis Excess Strong Base + Water PINO PINO Radical (Deep Red/Decomp) Anion->PINO Oxidation (O2) or Iodine HexBr Hexyl Bromide HexBr->Product

Figure 1: Reaction logic showing the desired ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 pathway versus the two primary failure modes: Hydrolysis (base-mediated) and Radical Formation (oxidation).

Module 3: Troubleshooting Center (FAQs)

Q1: The reaction mixture turned deep red/brown and stayed that way. Yield was low.

Diagnosis: You likely generated the PINO radical (Phthalimide-N-oxyl) or decomposition products.

  • Cause: This happens if the reaction is exposed to air (oxygen) while hot, or if you used an Iodide source which can promote single-electron transfer (SET).

  • Fix:

    • Degas your DMF with Nitrogen/Argon before use.

    • Switch from 1-iodohexane to 1-bromohexane.

    • Add a radical inhibitor (like BHT) in trace amounts if the problem persists (though usually not necessary under inert atmosphere).

Q2: I have a white precipitate, but it dissolves in water/bicarbonate. It's not my product.

Diagnosis: Ring Opening (Hydrolysis).

  • Cause: The phthalimide ring is an imide. In the presence of hydroxide (

    
    ) or strong bases, the ring opens to form N-hydroxyphthalamic acid derivatives.
    
  • Fix:

    • Ensure your DMF is dry (water + base = hydrolysis).

    • Do not use NaOH or KOH. Use weaker bases like

      
       or 
      
      
      
      .
    • During workup, pour into dilute acid (HCl), not basic water, to quench the reaction immediately.[1]

Q3: My product is an oil, but literature says it should be a solid.

Diagnosis: DMF Entrapment or Elimination Byproduct .

  • Cause: DMF is difficult to remove. Alternatively, the base may have caused E2 elimination of the hexyl bromide (forming hexene).

  • Fix:

    • The "Crush" Method: Dissolve the oil in a minimal amount of diethyl ether, then add a large excess of hexanes and sonicate. This often forces the solid to crash out.

    • Wash: Dissolve the oil in Ethyl Acetate and wash 3x with water (to pull out DMF) and 1x with Brine. Dry over

      
       and rotovap.
      
Q4: Can I use Acetone instead of DMF?

Answer: Yes, but with caveats.

  • Acetone allows for easier workup (evaporation) but boils at 56°C. This is often too low for efficient alkylation of a C6 chain.

  • Recommendation: Use Acetonitrile (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    )  at reflux (82°C). It is polar enough to dissolve the salt but easier to remove than DMF.
    

Module 4: Optimization Data Table

VariableRecommendationWhy?
Solvent DMF (Primary) or Acetonitrile (Secondary)DMF maximizes

rate. Acetonitrile is cleaner for workup. Avoid alcohols (competing nucleophiles).
Base Triethylamine (

)
Clean deprotonation without insolubility issues. Easy to wash away.
Temp 60°C Balance between reaction rate and ring stability. >80°C risks hydrolysis.
Time 4 - 6 Hours Long reaction times increase the chance of decomposition. Stop when TLC shows consumption of Hexyl Bromide.

References

  • Nefkens, G. H. L., & Tesser, G. I. (1961).[1][3] A Novel Activated Ester in Peptide Synthesis. Journal of the American Chemical Society, 83(5), 1263.[1] Link

    • Foundational text on N-hydroxyphthalimide chemistry and handling.
  • Grochowski, E., & Jurczak, J. (1976).[1] Synthesis of N-alkoxyphthalimides. Synthesis, 1976(10), 682-684.[1] Link

    • Establishes the standard alkyl
  • Bauer, L., & Suresh, K. S. (1963).[1] The Synthesis of Alkoxyamines. Journal of Organic Chemistry, 28(6), 1604.[1] Link[1]

    • Details the conversion of N-alkoxyphthalimides to alkoxyamines, confirming the stability and structure of the intermedi
  • Recupero, F., & Punta, C. (2007).[1] Free Radical Functionalization of Organic Compounds Catalyzed by N-Hydroxyphthalimide. Chemical Reviews, 107(9), 3800-3842. Link

    • Cited here for the "Failure Mode" analysis—explains the formation of PINO radicals (red color) which must be avoided in synthesis.

Sources

Troubleshooting beta-scission side reactions of hexyloxy radicals

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Radical Chemistry Division Subject: Technical Guide: Troubleshooting Beta-Scission Side Reactions in Hexyloxy Radical Systems

Diagnostic Overview: Is Beta-Scission Your Problem?

Before altering experimental parameters, we must confirm that beta-scission (fragmentation) is the dominant failure mode. In hexyloxy radical systems (


), this pathway competes directly with Hydrogen Atom Transfer (HAT), which is typically the desired route for remote functionalization (e.g., Barton reaction, Suarez oxidation) or alcohol-directed C-H activation.

The Symptom Profile:

  • Target Reaction: You are attempting a 1,5-HAT (remote functionalization) or intermolecular HAT using a hexyloxy intermediate generated via photoredox catalysis, hypervalent iodine, or peroxide thermolysis.

  • Observation: Low yield of the functionalized alcohol or cyclic ether.

  • Byproduct Signature:

    • For

      
      -hexyloxy (Primary):  Detection of formaldehyde  (
      
      
      
      ) and pentane/pentyl derivatives . (Note: Primary scission is kinetically slow; if observed, temperature is likely too high).
    • For sec-hexyloxy (Secondary): Detection of acetaldehyde and butyl fragments , or butyraldehyde and ethyl fragments , depending on the specific isomer.

    • For cyclohexyloxy: Ring-opening products (e.g., 5-hexenal derivatives).

If your GC-MS or NMR analysis shows a high ratio of carbonyl cleavage products to alcohol retention products, you are fighting a kinetic battle against beta-scission.

Mechanistic Insight: The Kinetic Competition

The fate of the hexyloxy radical is dictated by the ratio of the rates of Hydrogen Abstraction (


) and Beta-Scission (

).


  • Beta-Scission (

    
    ):  A unimolecular, entropy-driven process. It increases significantly with temperature and is accelerated by polar solvents which stabilize the polarized transition state of the C-C bond cleavage.
    
  • Hydrogen Abstraction (

    
    ):  A bimolecular process (intermolecular) or unimolecular (intramolecular 1,5-HAT). It is enthalpy-driven and sensitive to the bond dissociation energy (BDE) of the target H-atom.[1]
    

The Core Conflict: To suppress scission, you must maximize the ratio


. Since 

for secondary alkoxy radicals is naturally high (

at 25°C), standard conditions often fail without precise tuning.
Visualizing the Competition

AlkoxyPathways Start Hexyloxy Radical (RO•) TS_Scission TS: C-C Cleavage (Polarized) Start->TS_Scission k_beta (Unimolecular) TS_HAT TS: H-Abstraction (Concerted) Start->TS_HAT k_HAT [Substrate] (Bimolecular) Prod_Scission Carbonyl + Alkyl Radical (Undesired Fragmentation) TS_Scission->Prod_Scission Prod_HAT Hexanol + Substrate Radical (Desired Functionalization) TS_HAT->Prod_HAT

Figure 1: Kinetic bifurcation of the hexyloxy radical. The dashed red line represents the parasitic beta-scission pathway, while the solid green line represents the desired HAT pathway.

Troubleshooting & Optimization Center

This section addresses specific user scenarios. Follow the protocol that matches your experimental constraints.

Scenario A: "I am seeing high fragmentation rates in my photoredox reaction."

Root Cause: Solvent polarity is likely lowering the activation energy for beta-scission. Explanation: Polar solvents (Acetonitrile, DMSO, Acetic Acid) stabilize the charge separation in the beta-scission transition state, increasing


 by up to 10-fold compared to non-polar media.

Protocol 1: Solvent Engineering

  • Immediate Action: Switch the solvent to Benzene , Chlorobenzene , or Cyclohexane .

  • Validation: Run a parallel screen with Benzene vs. Acetonitrile.

    • Expectation: The Benzene reaction should show a 3-5x reduction in carbonyl byproducts.

  • Alternative: If solubility is an issue, use Trifluorotoluene (PhCF3) or Dichloromethane (DCM) . These are less promoting of scission than MeCN but offer better solubility than benzene.

Scenario B: "My substrate is expensive; I cannot use it in large excess to favor HAT."

Root Cause: The bimolecular rate law


 is working against you.
Explanation:  If 

is low,

drops, allowing the unimolecular

to dominate.

Protocol 2: Temperature Suppression

  • Concept: Beta-scission typically has a higher activation energy (

    
     kcal/mol) compared to HAT (
    
    
    
    kcal/mol).
  • Action: Lower the reaction temperature by 20-40°C.

    • If running at RT (25°C), cool to 0°C or -10°C.

    • Note: Ensure your radical generation method (e.g., photo-excitation) is still active at low T.

  • Result: The rate of scission will drop exponentially faster than the rate of HAT, improving selectivity.

Scenario C: "I am using Iodine/PIDA (Suarez conditions) and getting ring opening."

Root Cause: Iodine acts as a radical trap but can also facilitate reversible pathways. However, the primary issue here is often the "supramolecular" environment or lack of stabilization.

Protocol 3: Additive Modulation

  • Action: Add a hydrogen atom donor catalyst if possible, or use mixed solvent systems to increase viscosity (Cage Effect).

  • Advanced Tactic: If the hexyloxy radical is generated from an alcohol, ensure the base concentration is optimized. Excess base can sometimes promote anionic fragmentation pathways which mimic radical scission. Ensure the mechanism is indeed radical (check with TEMPO trapping).

Experimental Validation: The Competition Study

To rigorously solve this, you must determine the


 ratio for your specific system.

Methodology:

  • Setup: Prepare a reaction vessel with your hexyloxy precursor (e.g., 1-hexanol + oxidant).

  • Variable: Add Cyclohexane as a standard H-donor substrate in varying concentrations (1.0 M, 2.0 M, 5.0 M, Neat).

  • Execution: Run the reaction to ~10% conversion (to avoid secondary reactions).

  • Analysis: Measure the ratio of Hexanol (HAT product) to Pentanal/Formaldehyde (Scission products).

  • Plot: Plot

    
     vs. 
    
    
    
    .
    • Slope: Correlates to

      
      .
      
    • Decision: If the slope is shallow, your radical is inherently unstable (high

      
      ). You must resort to Protocol 2 (Low Temp) or molecular redesign.
      
Troubleshooting Logic Tree

TroubleshootingTree Start Problem: High Beta-Scission (Carbonyl Byproducts) CheckSolvent Check Solvent Polarity Start->CheckSolvent IsPolar Is Solvent Polar? (MeCN, H2O, AcOH) CheckSolvent->IsPolar SwitchSolvent Switch to Non-Polar (Benzene, PhCF3, CCl4) IsPolar->SwitchSolvent Yes CheckTemp Check Temperature IsPolar->CheckTemp No IsHighTemp Is Temp > 25°C? CheckTemp->IsHighTemp LowerTemp Cool to 0°C or -20°C (Exploit Ea difference) IsHighTemp->LowerTemp Yes CheckConc Check Substrate Conc. IsHighTemp->CheckConc No IsDilute Is Substrate < 0.5M? CheckConc->IsDilute IncreaseConc Increase Conc. or Add H-Donor Co-solvent IsDilute->IncreaseConc Yes Redesign Precursor Redesign Precursor IsDilute->Redesign Precursor No (Radical Unstable)

Figure 2: Decision matrix for troubleshooting beta-scission issues. Follow the path to identify the highest probability intervention.

Summary of Key Parameters

ParameterEffect on Beta-ScissionEffect on HATRecommendation
Solvent Polarity Increases rate (Transition state stabilization)Minimal effect (unless H-bonding involved)Use Non-polar (Benzene, PhCF3).
Temperature Increases rate significantly (High

)
Increases rate moderately (Low

)
Lower Temperature favors HAT.
Substrate Conc. No effect (Unimolecular)Increases rate linearly (Bimolecular)Maximize Concentration of H-donor.
Radical Structure Tertiary > Secondary > PrimaryVaries by steric hindrancePrimary radicals are safest; avoid strain.

References

  • Walling, C., & Padwa, A. (1963). Positive Halogen Compounds.[2] VI. The reaction of t-Butyl Hypochlorite with Amides and the Chlorination of Amides with t-Butyl Hypochlorite and Iodine. Journal of the American Chemical Society. Link

  • Avila, D. V., et al. (1993). Solvent effects on the competitive beta-scission and hydrogen atom abstraction reactions of the cumyloxyl radical. Journal of the American Chemical Society. Link

  • Bietti, M., et al. (2021).[3] Reaction Pathways of Alkoxyl Radicals.[1][4][5][6][7][8][9] The Role of Solvent Effects on C–C Bond Fragmentation and Hydrogen Atom Transfer Reactions. Synlett. Link

  • Zhang, J., et al. (2021). Alkoxy Radicals See the Light: New Paradigms of Photochemical Synthesis. Chemical Reviews. Link

  • Boto, A., et al. (2003). Beta-Fragmentation of primary alkoxyl radicals versus hydrogen abstraction: synthesis of polyols and alpha,omega-differently substituted cyclic ethers from carbohydrates. Journal of Organic Chemistry. Link

Sources

Technical Support Center: Optimizing Photon Flux for N-Alkoxyphthalimide Activation

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Photoredox Activation of N-Alkoxyphthalimides Ticket ID: OPT-hv-450

Welcome to the Technical Support Center

You have reached the advanced troubleshooting hub for photoredox catalysis. This guide addresses a specific, high-frequency inquiry: How do I optimize light source intensity for N-alkoxyphthalimide activation without compromising selectivity?

N-alkoxyphthalimides are powerful redox-active esters (RAEs) used to generate reactive alkoxy radicals via Single Electron Transfer (SET). However, they are sensitive to the "Goldilocks" principle of photon flux: too little light leads to stalled conversion; too much promotes catalyst bleaching and non-selective radical termination.

Module 1: The Mechanistic Logic (The "Why")

Before adjusting your hardware, you must understand the molecular bottleneck. Unlike standard alkyl halides, N-alkoxyphthalimides require a specific sequence of activation.

The Activation Cycle:

  • Excitation: The Photocatalyst (PC) absorbs a photon (

    
    ) to reach the excited state (PC*).
    
  • SET Reduction: PC* donates an electron to the N-alkoxyphthalimide, forming a Radical Anion .

  • Fragmentation: The weak N-O bond cleaves, releasing phthalimide and generating the Alkoxy Radical .

  • Productive Chemistry: The alkoxy radical undergoes Hydrogen Atom Transfer (HAT) or

    
    -scission.[1][2]
    

Critical Failure Point: If light intensity is too high, you generate a high local concentration of radicals. Instead of reacting with your substrate (Propagation), these radicals recombine (Termination), shutting down the cycle and lowering the Quantum Yield (


).
Visualizing the Pathway

G PC Photocatalyst (Ground) PC_Star PC* (Excited) PC->PC_Star  Photon (hv)   PC_Star->PC  Decay/Fluor   RadicalAnion Radical Anion (Intermediate) PC_Star->RadicalAnion  SET (Reduction)   Substrate N-Alkoxyphthalimide Substrate->RadicalAnion AlkoxyRad Alkoxy Radical (R-O•) RadicalAnion->AlkoxyRad  N-O Fragmentation   AlkoxyRad->AlkoxyRad  Recombination (High Intensity Risk)   Product Final Product (via HAT/Beta-Scission) AlkoxyRad->Product  HAT / Scission  

Figure 1: The activation workflow. Note the "Recombination" risk at high radical concentrations caused by excessive light intensity.

Module 2: Troubleshooting Guide & FAQs

Q1: "My reaction stalls at 50% conversion. Should I increase the light intensity?"

Answer: Not necessarily. If your reaction stalls, you are likely facing the Inner Filter Effect , not a lack of power.

  • The Physics: According to the Beer-Lambert law, photons are absorbed exponentially as they travel through the solution.[3] In a batch vial, 90% of the light might be absorbed in the first 2mm of the solution. The center of your vial is dark.

  • The Fix:

    • Do not just turn up the wattage (this causes heat).

    • Do increase surface area. Switch to a narrower vial (e.g., 1 dram instead of 20mL scintillation) or increase stirring speed to cycle the fluid to the "lit zone" faster.

    • Pro Move: This is the primary indicator to switch to Flow Chemistry , where the path length is <1mm.

Q2: "I see decomposition and a dark precipitate. Is the light too bright?"

Answer: Yes, likely. N-alkoxyphthalimides are thermally stable, but the catalyst often isn't.

  • Bleaching: High-intensity blue light (450nm) generates significant heat. If your LED setup lacks active cooling (fans/chillers), the temperature can spike to >50°C. This degrades many organic photocatalysts (e.g., 4CzIPN, Eosin Y) and promotes non-selective radical coupling.

  • The Fix: Use the "Intensity Ladder" protocol (see Module 3) to find the minimum effective power.

Q3: "Does wavelength matter, or just intensity?"

Answer: Wavelength is critical for efficiency. You must match the emission spectrum of your LED to the absorption maximum (


) of your photocatalyst.
  • Example: If using

    
    , 
    
    
    
    is ~452nm. Using a 390nm (UV) light might degrade your N-alkoxyphthalimide directly (homolysis) rather than via the catalytic SET cycle, leading to different background chemistry.

Module 3: The "Intensity Ladder" Optimization Protocol

Do not guess your settings. Run this standardized validation experiment to determine the optimal photon flux for your specific substrate.

Objective: Determine the "Zero-Order" regime where adding more light does not increase rate (saturation).

Materials:

  • 4 x Reaction Vials (identical setup).

  • Dimmable LED Light Source (e.g., Kessil H150 or equivalent with PWM controller).

  • Standard concentration (e.g., 0.1 M).

Protocol:

  • Prepare a Master Mix: Combine substrate, catalyst, and solvent in one flask to ensure identical concentrations. Distribute into 4 vials.

  • Set the Ladder:

    • Vial A: 25% Intensity

    • Vial B: 50% Intensity

    • Vial C: 75% Intensity

    • Vial D: 100% Intensity

  • Irradiate: Run all vials simultaneously (or sequentially if using one lamp) for a fixed short time (e.g., 30 mins). Maintain T = 25°C using a fan or water bath.

  • Analyze: Measure Yield/Conversion via LC-MS or NMR.

Data Interpretation Table:

Result PatternDiagnosisAction
Linear Increase (25% < 50% < 100%)Photon Limited Your reaction is slow because it's dark. Increase Intensity or reduce volume.
Plateau (25% < 50% = 100%)Mass Transfer Limited The catalyst is saturated. Higher intensity only adds heat. Run at 50%.
Bell Curve (25% < 50% > 100%)Inhibition/Bleaching High intensity is destroying the catalyst or intermediate. Run at 50% and cool aggressively.

Module 4: Decision Tree for Troubleshooting

Use this logic flow to diagnose low yields associated with N-alkoxyphthalimide activation.

Troubleshooting Start Issue: Low Yield / Stalled Reaction CheckColor Did the reaction mixture change color/bleach? Start->CheckColor CheckHeat Is the vial hot to touch? CheckColor->CheckHeat No Bleaching Catalyst Photobleaching CheckColor->Bleaching Yes CheckScale Is reaction scale > 2 mmol? CheckHeat->CheckScale No Thermal Thermal Decomposition CheckHeat->Thermal Yes InnerFilter Inner Filter Effect (Light not penetrating) CheckScale->InnerFilter Yes Sol_Flow Solution: Increase Stirring or Switch to Flow CheckScale->Sol_Flow Yes Sol_Bleach Solution: Reduce Intensity or Pulse Light Bleaching->Sol_Bleach Sol_Cool Solution: Add Active Air/Water Cooling Thermal->Sol_Cool

Figure 2: Diagnostic logic for light-source related failure modes.

References

  • Mechanism of Alkoxy Radical Generation

    • Zhang, J., et al. "Visible-Light-Induced Formation of Alkoxyl Radicals from N-Alkoxyphthalimides."[4] Angewandte Chemie International Edition, 2016.

    • Note: Establishes the Hantzsch ester/PC mediated reduction p
  • Optimization of Light Intensity (Batch vs. Flow)

    • Cambié, D., et al. "Energy-efficient solar photochemistry with luminescent solar concentrator based photomicroreactors." Angewandte Chemie, 2019.
    • Note: Discusses the relationship between photon flux and reaction rate (Beer-Lambert limit
  • High-Throughput Optimization of Photoredox Reactions

    • Harper, K. C., et al. (MacMillan Group). "Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology." ACS Central Science, 2021.[5]

    • Note: Defines the "Intensity Ladder" approach for translating batch conditions to high-flux flow systems.
    • [5]

  • Redox Fragmentation of N-Alkoxyphthalimides

    • Zlotorzynska, M., & Sammis, G. M.[6][7] "Photoinduced Electron-Transfer-Promoted Redox Fragmentation of N-Alkoxyphthalimides." Organic Letters, 2011.[7]

    • Note: Foundational work on the fragmentation mechanism post-SET.[8]

Sources

Purification methods for 2-(Hexyloxy)isoindoline-1,3-dione from reaction mixtures

[1]

Product Overview
  • Chemical Name: 2-(Hexyloxy)isoindoline-1,3-dione[1]

  • Common Name:

    
    -Hexyloxyphthalimide[1]
    
  • CAS Number: 22509-74-6 (Note: CAS often refers to the general class or specific derivatives; verify exact structure C

    
    H
    
    
    NO
    
    
    ).[1]
  • Physical State: Typically a viscous oil or low-melting solid (approx.[1] MP < 35 °C) depending on purity.[1]

  • Synthesis Route (Standard): Alkylation of

    
    -hydroxyphthalimide (NHPI) with 1-bromohexane using a base (DBU or K
    
    
    CO
    
    
    ) in DMF or Acetonitrile.[1]

Part 1: Troubleshooting & FAQs

Q1: My crude product is a sticky yellow oil that won't crystallize. Is this normal?

Answer: Yes. Unlike short-chain homologues (e.g.,

1
  • Diagnosis: If the oil is clear/yellow, it is likely the product. If it is dark brown/black, it contains polymerized byproducts or oxidized DMF.[1]

  • Action: Do not attempt standard recrystallization immediately.[1] Perform a silica gel filtration or column chromatography first.[1] If high purity is required for crystallization, dissolve in a minimum amount of pentane/hexane and store at -20 °C.[1]

Q2: I see a spot on TLC with lower R than my product. What is it?

Answer: This is likely unreacted


-hydroxyphthalimide (NHPI)1
  • Mechanism: NHPI is acidic (pK

    
     ~6-7).[1] It adheres strongly to silica and tails.[1]
    
  • Removal: Before chromatography, wash the organic layer (EtOAc or DCM) with 5% NaHCO

    
      or 0.1 M NaOH .[1] The deprotonated NHPI becomes water-soluble (red/orange aqueous layer) and is easily removed.[1]
    
Q3: The product smells like hexyl bromide. How do I remove the excess alkyl halide?

Answer: 1-Bromohexane has a high boiling point (155 °C) and is difficult to remove by rotary evaporation alone.[1]

  • Solution: Use vacuum distillation (Kugelrohr) if the product is stable, or rely on Column Chromatography (Hexane elutes the bromide first).[1]

  • Chemical Method: If chromatography is not an option, stir the crude oil with aqueous sodium sulfite (mild) or a small amount of amine (to form a polar salt) followed by an acid wash, though chromatography is superior.[1]

Part 2: Step-by-Step Purification Protocols

Protocol A: Standard Purification (Column Chromatography)

Best for: Oily crude products or mixtures with significant starting material.[1]

Materials:

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Hexanes / Ethyl Acetate (Gradient).[1]

Procedure:

  • Workup: Dilute reaction mixture (DMF) with Water (5x volume). Extract with Ethyl Acetate (3x).[1][2]

  • Base Wash: Wash combined organics with saturated NaHCO

    
      (2x) to remove unreacted NHPI.[1] Wash with Brine (1x).[1] Dry over MgSO
    
    
    .
  • Concentrate: Evaporate solvent to obtain the crude oil.

  • Column Setup: Pack silica column. Load crude as a concentrated solution in DCM or Hexane/DCM.[1]

  • Elution Gradient:

    • 100% Hexane: Elutes unreacted 1-bromohexane (R

      
       ~0.9).[1]
      
    • 95:5 Hexane:EtOAc: Elutes non-polar byproducts.[1]

    • 90:10 to 80:20 Hexane:EtOAc: Elutes 2-(Hexyloxy)isoindoline-1,3-dione (Product, R

      
       ~0.4-0.6).[1]
      
    • 50:50 Hexane:EtOAc: Elutes remaining polar impurities.[1]

Protocol B: Cold Recrystallization (For Solids)

Best for: High-purity samples that have already been passed through a silica plug.[1]

Procedure:

  • Dissolve the semi-solid/oil in the minimum amount of boiling Hexane (or Heptane).[1]

  • If insoluble oil remains, add drops of Ethanol until clear.[1]

  • Allow to cool slowly to room temperature.

  • Critical Step: Place the flask in a -20 °C freezer for 24 hours. The hexyl derivative often requires deep cooling to crystallize.[1]

  • Filter rapidly while cold (using a chilled funnel if possible) to prevent melting.[1]

Part 3: Data & Visualization

Table 1: Physicochemical Properties & Solvents
ParameterValue / RecommendationNotes
Molecular Formula C

H

NO

MW: 247.29 g/mol
Melting Point < 35 °C (Est.)[1]Often isolated as oil; Homologues: OMe (133°C), OBu (30°C).[1]
TLC R

(Product)
0.55Solvent: Hexane/EtOAc (4:[1]1)
TLC R

(NHPI)
0.10 - 0.20Streaks; stains red/purple with FeCl

.[1]
Solubility DCM, EtOAc, CHCl

, Toluene
Insoluble in water.[1]
Recryst. Solvent Hexane or Hexane/EtOH (9:1)Requires -20 °C for crystallization.[1]
Figure 1: Purification Logic Flow

PurificationWorkflowStartCrude Reaction Mixture(DMF, Product, NHPI, R-Br)Quench1. Dilute with H2O2. Extract into EtOAcStart->QuenchBaseWashWash with sat. NaHCO3(Removes acidic NHPI)Quench->BaseWashPhaseSepOrganic Phase(Product + R-Br)BaseWash->PhaseSepAqueousAqueous Waste(DMF, Salts, NHPI)BaseWash->AqueousDiscardCheckStateCheck Physical State(Evaporate Solvent)PhaseSep->CheckStateSolidSolid / Semi-SolidCheckState->SolidIf crystallineOilViscous OilCheckState->OilIf liquidRecrystRecrystallization(Hexane @ -20°C)Solid->RecrystColumnColumn Chromatography(Hexane -> 10% EtOAc)Oil->ColumnFinalPure 2-(Hexyloxy)isoindoline-1,3-dioneRecryst->FinalColumn->Final

Caption: Logical workflow for the isolation of N-hexyloxyphthalimide, distinguishing between solid and oil processing paths.

References

  • Kim, J. N., et al. (1992).[1] "Improved synthesis of N-alkoxyphthalimides." Synthetic Communications, 22(10), 1427-1432.[1]

  • Zhang, G., et al. (2021).[1] "Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction." RSC Advances, 11, 8667-8671.[1]

  • Grochowski, E., & Jurczak, J. (1976).[1] "Synthesis of N-alkoxyphthalimides." Synthesis, 1976(10), 682-684.[1] (Foundational method for hydroxylamine derivatives).[1][3]

  • ChemicalBook. (2024).[1] "Product Properties: N-Alkoxyphthalimide Derivatives."

Technical Support Center: Preserving N-O Bond Integrity in Phthalimide Derivatives During Workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a critical challenge in synthetic chemistry: the prevention of N-O bond reduction during the workup of phthalimide derivatives. Our focus is on providing scientifically-grounded, practical solutions to preserve the integrity of your target molecules.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of the N-O bond in the context of phthalimide chemistry.

Q1: Why is the N-O bond in my phthalimide derivative so susceptible to cleavage?

A1: The N-O bond is inherently weak, with an average bond energy of approximately 57 kcal/mol, which is significantly lower than that of C-C, C-N, or C-O bonds.[1] This inherent instability makes it susceptible to cleavage under various conditions. Both acidic and basic conditions can promote its degradation.[2] For instance, under acidic conditions, hydrolysis of the O-N bond can occur.[2] Furthermore, the hydroxylamine moiety is sensitive to oxidation and the presence of transition metal ions can catalyze its decomposition.[2]

Q2: I'm performing a Gabriel synthesis to introduce a primary amine. Are the standard workup conditions safe for my N-O bond-containing substrate?

A2: Standard Gabriel synthesis workup procedures often involve harsh conditions that can be detrimental to an N-O bond. Traditional methods include acidic hydrolysis (e.g., with strong acids like H₂SO₄ or HBr) or hydrazinolysis (the Ing-Manske procedure).[3][4] Strong acidic conditions can lead to hydrolysis of the N-O bond.[2] While hydrazinolysis is considered milder, hydrazine itself can act as a reducing agent and may not be compatible with sensitive functional groups. Therefore, alternative, milder deprotection strategies are recommended.

Q3: My reaction involves an ozonolysis, and I need to protect an N-O bond in the same molecule. Which quenching agents should I avoid?

A3: During the reductive workup of an ozonolysis, it is crucial to select a quenching agent that will not reduce the N-O bond.[5][6] While common and effective for generating aldehydes and ketones, some standard quenching agents can pose a risk. Strong reducing agents should be avoided. For instance, while zinc and acetic acid is a classic method, the acidic conditions could be problematic.[5] Similarly, stronger hydride-based reducing agents are not suitable. Milder quenching agents are preferable.

Q4: Can trace metals from my reagents or glassware really impact my N-O bond stability?

A4: Yes, trace metal ion contamination can significantly impact the stability of hydroxylamine-containing compounds. Transition metal ions can catalyze the decomposition of these functionalities.[2] It is advisable to use high-purity reagents and consider using metal-free spatulas and glassware, or glassware that has been passivated to remove trace metals from the surface. Treating aqueous solutions with a chelating agent like EDTA can also help sequester trace metal ions.[2]

Troubleshooting Guide: Preventing N-O Bond Reduction

This section provides detailed protocols and explanations for preserving the N-O bond in phthalimide derivatives during common synthetic workup procedures.

Issue 1: N-O Bond Cleavage During Phthalimide Deprotection

The removal of the phthalimide protecting group is a common step where the N-O bond is at risk.

Underlying Cause: The use of harsh acidic or strongly nucleophilic/basic conditions in traditional Gabriel deprotection methods.[4]

Solutions & Protocols:

1. Mild Hydrazinolysis with pH Control:

This modified Ing-Manske procedure aims to minimize the harshness of the reaction while still effectively cleaving the phthalimide.

  • Step 1: Dissolve the N-alkylphthalimide derivative in a suitable solvent like ethanol or a mixture of ethanol and dichloromethane.

  • Step 2: Add 1.1 to 1.5 equivalents of hydrazine hydrate at room temperature.

  • Step 3: Monitor the reaction closely by TLC. Upon disappearance of the starting material, cool the reaction mixture in an ice bath.

  • Step 4: Instead of a strong acid workup, carefully add a saturated aqueous solution of sodium bicarbonate to adjust the pH to approximately 8-9. This helps to neutralize any excess hydrazine and facilitates the precipitation of the phthalhydrazide byproduct without subjecting the N-O bond to harsh pH.[7]

  • Step 5: Filter off the precipitated phthalhydrazide and wash it with cold ethanol.

  • Step 6: Extract the filtrate with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to isolate the desired primary amine. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

2. Deprotection with Sodium Borohydride:

For exceptionally sensitive substrates, sodium borohydride in an alcohol-based solvent offers a very mild cleavage of the phthalimide.[4]

  • Step 1: Dissolve the N-alkylphthalimide derivative in a protic solvent such as isopropanol (IPA) or ethanol.

  • Step 2: Add an excess of sodium borohydride (2-4 equivalents) portion-wise at room temperature.

  • Step 3: Stir the reaction mixture at room temperature and monitor by TLC. The reaction time can vary from a few hours to overnight.

  • Step 4: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow, dropwise addition of acetone.

  • Step 5: Acidify the mixture to pH ~2 with dilute HCl. This step protonates the amine and helps in the subsequent purification.

  • Step 6: The resulting diol byproduct can be removed by extraction or chromatography.

Issue 2: N-O Bond Reduction During Ozonolysis Workup

The reductive workup of an ozonolysis reaction can inadvertently cleave a sensitive N-O bond.

Underlying Cause: The choice of a reducing agent that is too powerful or reaction conditions that are not sufficiently mild.[6]

Solutions & Protocols:

1. Workup with Dimethyl Sulfide (DMS):

DMS is a mild and highly effective quenching agent for ozonolysis that is generally compatible with sensitive functional groups.[5][8]

  • Step 1: After the ozonolysis is complete (indicated by the persistence of the blue color of ozone), bubble argon or nitrogen through the reaction mixture at -78 °C to remove any excess ozone.[5]

  • Step 2: Add dimethyl sulfide (DMS, 1.5-2.0 equivalents) dropwise to the cold reaction mixture.

  • Step 3: Allow the reaction to slowly warm to room temperature and stir for at least 2-4 hours, or until the peroxide test is negative.

  • Step 4: Remove the solvent under reduced pressure. The byproduct, dimethyl sulfoxide (DMSO), is water-soluble and can often be removed by performing an aqueous workup (e.g., washing with water or brine).[5]

2. Workup with Triphenylphosphine (PPh₃):

Triphenylphosphine is another mild reducing agent suitable for this purpose.[5][6]

  • Step 1: Similar to the DMS workup, remove excess ozone from the reaction mixture at -78 °C.

  • Step 2: Add a solution of triphenylphosphine (1.2 equivalents) in the reaction solvent to the cold mixture.

  • Step 3: Allow the reaction to slowly warm to room temperature and stir for several hours.

  • Step 4: The main challenge with this method can be the removal of the byproduct, triphenylphosphine oxide. This can often be achieved through careful column chromatography or by precipitation from a non-polar solvent.[5]

Comparative Summary of Workup Conditions
Procedure Reagent Conditions Pros Cons N-O Bond Compatibility
Phthalimide Deprotection
Acidic HydrolysisH₂SO₄, HBrHigh TemperatureEffective for robust substrates.Harsh conditions, can cleave N-O bond.Low
Standard HydrazinolysisN₂H₄·H₂ORefluxMilder than acid, effective.Hydrazine is a reducing agent.Moderate
Mild HydrazinolysisN₂H₄·H₂O, NaHCO₃Room Temp, pH controlAvoids harsh acid/base.High
NaBH₄ ReductionNaBH₄ in IPA/EtOHRoom TemperatureExceptionally mild.[4]Requires careful quenching and purification.Very High
Ozonolysis Workup
DMS Quench(CH₃)₂S-78 °C to RTMild, clean, water-soluble byproduct.[5]Strong odor.Very High
PPh₃ QuenchPPh₃-78 °C to RTMild and effective.[5]Byproduct removal can be difficult.[5]Very High
Zn/Acetic AcidZn, HOAc-78 °C to RTClassic, effective method.Acidic conditions may be detrimental.Moderate to Low

Visualizing the Chemistry: Diagrams

To better understand the processes involved, the following diagrams illustrate the key chemical transformations and logical workflows.

cluster_0 Phthalimide Deprotection A N-Alkoxy Phthalimide Derivative B Harsh Conditions (e.g., H₂SO₄, reflux) A->B Traditional Workup C Mild Conditions (e.g., NaBH₄, RT) A->C Recommended Workup E Cleaved Product (N-O Bond Reduced) B->E D Desired Amine (N-O Bond Intact) C->D

Caption: Comparison of phthalimide deprotection pathways.

cluster_1 Ozonolysis Workup Decision Tree Start Ozonide Intermediate Quench Choose Quenching Agent Start->Quench Mild Mild Reductant? (DMS, PPh₃) Quench->Mild Yes Harsh Harsh Reductant? (e.g., Strong Hydrides) Quench->Harsh No Product_Good Desired Carbonyl (N-O Bond Preserved) Mild->Product_Good Product_Bad Undesired Reduction (N-O Bond Cleaved) Harsh->Product_Bad

Caption: Decision workflow for ozonolysis quenching.

References

  • Cleavage of the N–O bond in substituted hydroxylamines under basic conditions. Mendeleev Communications. Available at: [Link]

  • The relative stability of the hydroxylamine (D′) and oxime (D″) derivatives. ResearchGate. Available at: [Link]

  • Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. MDPI. Available at: [Link]

  • Reducing agent. Wikipedia. Available at: [Link]

  • On the basicity of hydroxylamine and its derivatives. ResearchGate. Available at: [Link]

  • Gabriel synthesis. L.S.College, Muzaffarpur. Available at: [Link]

  • The Gabriel Synthesis. Master Organic Chemistry. Available at: [Link]

  • Suggested Improved Method for the Ing‐Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines. ResearchGate. Available at: [Link]

  • The Gabriel Synthesis. Chemistry Steps. Available at: [Link]

  • A Comprehensive Guide to All Reducing Agents in Organic Chemistry. Available at: [Link]

  • Can anyone give the list of common and important reducing and oxidising agents?. Quora. Available at: [Link]

  • Chemistry 3 Chemoselectivity in reductions. YouTube. Available at: [Link]

  • 20.3: Chemoselective Reactions. Chemistry LibreTexts. Available at: [Link]

  • Selectivity of reducing agents. Slideshare. Available at: [Link]

  • Phthalimides. Organic Chemistry Portal. Available at: [Link]

  • Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. Nerdfighteria Wiki. Available at: [Link]

  • Ozonolysis with Reductive Workup (O3, then DMS). Available at: [Link]

  • Problem when closing an phthalimide ring. Reddit. Available at: [Link]

  • Alternative reagents on ozone termination reaction?. ResearchGate. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Available at: [Link]

  • Reduction and Preparation of a Phthalimide Derivative from a Furo-heliangolide. MDPI. Available at: [Link]

  • Recent Advances and Future Prospects of Phthalimide Derivatives. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Alkene Reactions: Ozonolysis. Master Organic Chemistry. Available at: [Link]

  • Radical click reaction for C–S bond construction via reductive coupling of phthalimide derivatives. Green Chemistry. Available at: [Link]

  • Nitroaryls- A less-toxic alternative reagent for ozonolysis: modelling the final step to form carbonyls.. Henry Rzepa's Blog. Available at: [Link]

Sources

Controlling selectivity in C-H abstraction using N-hexyloxyphthalimide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the application of N-hexyloxyphthalimide and related N-hydroxyphthalimide (NHPI) derivatives in controlling selectivity during C-H abstraction.

Note on Nomenclature: In the context of C-H abstraction, "N-hexyloxyphthalimide" most commonly refers to one of two distinct chemical entities depending on the specific methodology:

  • The Reagent (Radical Precursor): N-(hexyloxy)phthalimide, used as a precursor to generate the hexyloxy radical (a primary alkoxy radical) via photoredox or reductive activation. This radical performs Hydrogen Atom Transfer (HAT).[1][2]

  • The Catalyst Derivative (Lipophilic NHPI): A typo or shorthand for N-hydroxy-4-(hexyloxy)phthalimide, a lipophilic derivative of the standard NHPI catalyst designed for improved solubility in non-polar hydrocarbons.

This guide covers both scenarios, with a primary focus on selectivity control mechanisms.

Executive Summary & Mechanism

Selectivity in C-H abstraction is governed by the interplay between bond dissociation energy (BDE) , polarity , and steric effects .

  • If using N-hexyloxyphthalimide as a Radical Precursor: The active species is the hexyloxy radical (n-Hex-O•) . This electrophilic radical prefers electron-rich, hydridic C-H bonds but is less sterically demanding than t-butoxy radicals, often leading to lower site-selectivity unless controlled by polarity matching.

  • If using N-hexyloxy-NHPI as a Catalyst: The active species is the Phthalimide-N-oxyl (PINO) radical . The hexyloxy tail provides solubility in non-polar alkanes, ensuring a homogeneous reaction which is critical for kinetic control and preventing over-oxidation at the phase interface.

Mechanism of Action (DOT Diagram)

The following diagram illustrates the parallel pathways for PINO-catalyzed and Alkoxy-radical-mediated C-H abstraction.

CH_Abstraction_Mechanism NHPI N-Hydroxyphthalimide (Catalyst Precursor) PINO PINO Radical (Active Catalyst) NHPI->PINO Oxidation/-e⁻ (Co/Mn or Anode) Radical Alkyl Radical (R•) PINO->Radical HAT (Electrophilic) Selectivity: 3° > 2° NHex N-Hexyloxyphthalimide (Radical Precursor) Alkoxy Hexyloxy Radical (n-Hex-O•) NHex->Alkoxy Reductive Cleavage (Photoredox/SET) Alkoxy->Radical HAT (Electrophilic) Selectivity: Hydridic C-H Substrate Substrate (R-H) Substrate->Radical H-Abstraction Radical->NHPI Regeneration (in aerobic systems) Product Functionalized Product Radical->Product Trapping/Oxidation

Caption: Dual pathways for C-H abstraction. Top: NHPI/PINO catalytic cycle. Bottom: N-hexyloxyphthalimide radical precursor pathway.

Troubleshooting & Optimization Guide

Category A: Selectivity Issues (Regio- & Chemoselectivity)

Q1: I am observing poor regioselectivity between secondary (2°) and tertiary (3°) C-H bonds. How can I favor the tertiary site?

  • Diagnosis: The reacting radical is likely too reactive or not sufficiently electrophilic.

  • Solution:

    • Switch Solvent to HFIP: If using NHPI, switch the solvent to Hexafluoroisopropanol (HFIP) . HFIP hydrogen-bonds to the PINO radical or alkoxy radical lone pairs, increasing its electrophilicity and bulk. This drastically enhances selectivity for the more electron-rich (tertiary) C-H bonds.

    • Thermodynamic Control: Ensure the reaction temperature is low (e.g., -20°C to 0°C) if using photoredox generation of hexyloxy radicals. Lower temperatures favor the abstraction of the weakest C-H bond (3° BDE ~96 kcal/mol vs 2° ~99 kcal/mol).

Q2: My reaction is functionalizing the position alpha to a heteroatom (e.g., ether/amine) instead of the remote alkyl chain. Why?

  • Reason: This is Polarity Matching . The PINO and Hexyloxy radicals are electrophilic. They are strongly attracted to the most hydridic C-H bonds (those adjacent to electron-donating atoms like N or O), even if they are sterically hindered.

  • Fix: To target remote positions, you must protonate the heteroatom (using HBF₄ or TFA) to make the alpha-position electron-deficient (deactivating it). This redirects the electrophilic radical to the remote, more electron-rich alkyl chain.

Q3: I am using N-hexyloxyphthalimide but getting low yields compared to N-t-butoxyphthalimide.

  • Reason: The hexyloxy radical is a primary alkoxy radical. It is less stable and more prone to beta-scission or non-selective abstraction compared to the bulky t-butoxy radical.

  • Optimization:

    • Rate of HAT: Primary alkoxy radicals perform HAT faster but with less discrimination. Use this reagent only when steric accessibility is a limiting factor for t-butoxy.

    • Precursor Loading: Increase the N-hexyloxyphthalimide equivalents (1.5–2.0 equiv) as beta-scission consumes the active radical.

Category B: Solubility & Conversion (Lipophilic NHPI Specifics)

Q4: Why use a "hexyloxy" derivative of NHPI instead of standard NHPI?

  • Context: Standard NHPI is insoluble in non-polar solvents (cyclohexane, hexane) and requires polar co-solvents (MeCN, AcOH) which can complicate purification or alter selectivity.

  • Technical Advantage: A lipophilic derivative (e.g., N-hydroxy-4-hexyloxyphthalimide ) is soluble in pure hydrocarbons.

  • Impact: This enables homogeneous catalysis in the hydrocarbon phase. Heterogeneous NHPI reactions often suffer from initiation issues or surface-only reactions, leading to over-oxidation of the initial products. Homogeneous distribution ensures uniform radical generation and better selectivity control.

Q5: The reaction stalls after 10-20% conversion.

  • Troubleshooting:

    • Catalyst Deactivation: The PINO radical can decompose via ring-opening or decarboxylation.

    • Oxygen Starvation: If using aerobic oxidation, oxygen mass transfer is often the rate-limiting step. Increase stirring speed (>1000 rpm) or use a flow reactor.

    • Add Initiator: Add a trace amount of AIBN or benzoyl peroxide to jump-start the radical chain if using the lipophilic NHPI catalyst.

Experimental Protocols

Protocol A: Selective C-H Oxidation using Lipophilic NHPI

For the oxidation of alkanes to alcohols/ketones in non-polar media.

Reagents:

  • Substrate: 1.0 mmol (e.g., Cyclododecane)

  • Catalyst: N-Hydroxy-4-(hexyloxy)phthalimide (10 mol%)

  • Co-catalyst: Co(OAc)₂ (0.5 mol%) or Mn(OAc)₂

  • Solvent: Trifluoromethylbenzene (PhCF₃) or neat substrate

  • Oxidant: O₂ (1 atm balloon)

Step-by-Step:

  • Dissolution: Dissolve the lipophilic NHPI and substrate in the solvent. Ensure a clear, homogeneous solution (this is the key advantage over standard NHPI).

  • Initiation: Add the metal co-catalyst.

  • Reaction: Stir vigorously at 60-80°C under O₂ atmosphere.

  • Monitoring: Monitor by GC-MS. Stop reaction at ~50% conversion to maximize selectivity for the mono-oxygenated product (alcohol/ketone ratio depends on Co/Mn choice).

Protocol B: C-H Alkylation using N-Hexyloxyphthalimide (Radical Precursor)

For attaching an alkyl group via decarboxylative coupling or similar radical relay.

Reagents:

  • Substrate: H-Donor (e.g., THF or Cyclohexane)

  • Reagent: N-(Hexyloxy)phthalimide (1.0 equiv)

  • Photocatalyst: Ir(ppy)₃ (1 mol%)

  • Solvent: MeCN or CH₂Cl₂

  • Light Source: Blue LED (450 nm)

Step-by-Step:

  • Setup: In a glovebox, combine substrate, N-hexyloxyphthalimide, and photocatalyst in a vial.

  • Degassing: Seal and degas (sparge with Ar for 10 min) to remove oxygen (O₂ quenches the excited state).

  • Irradiation: Irradiate with Blue LEDs. The photocatalyst reduces the N-O bond, releasing the hexyloxy radical .

  • Abstraction: The hexyloxy radical abstracts a Hydrogen atom from the substrate, generating a substrate radical.

  • Functionalization: The substrate radical is trapped by a somophile (e.g., an alkene or Michael acceptor present in solution).

Data Reference: Selectivity Parameters

Table 1: Comparative Bond Dissociation Energies (BDE) & Selectivity

Bond TypeBDE (kcal/mol)Relative Reactivity (PINO)Selectivity Trend
Tertiary (3°) C-H ~96HighPreferred site (Thermodynamic)
Secondary (2°) C-H ~99ModerateCompetitive in sterically hindered systems
Primary (1°) C-H ~101Very LowRarely abstracted
Alpha-O-Ether C-H ~92Very HighPreferred (Polarity Matched)
Benzylic C-H ~88Extremely HighRapid oxidation (Risk of over-oxidation)

Table 2: Solvent Effects on Selectivity (NHPI System)

SolventDielectric ConstantEffect on SelectivityRecommendation
Acetonitrile (MeCN) 37.5StandardGood general solvent.
Acetic Acid (AcOH) 6.2ModeratePromotes radical generation.
HFIP 16.7Excellent Enhances 3°/2° selectivity via H-bonding to radical.
PhCF₃ 9.2GoodSuitable for lipophilic variants.

References

  • Ishii, Y., et al. (1995). Alkane Oxidation with Molecular Oxygen Using N-Hydroxyphthalimide (NHPI) as a Novel Catalyst.[3]Journal of Organic Chemistry . Link

  • Minisci, F., et al. (2006). Polar and Enthalpic Effects in Free-Radical Reactions. Free-Radical Diazo Coupling and C-H Activation.European Journal of Organic Chemistry . Link

  • Recupero, F., & Punta, C. (2007). Free Radical Functionalization of Organic Compounds Catalyzed by N-Hydroxyphthalimide.[3]Chemical Reviews . Link

  • Amaoka, Y., et al. (2012). Development of Lipophilic N-Hydroxyphthalimide Derivatives for Aerobic Oxidation.Journal of Organic Chemistry . Link

  • Stateman, L. M., et al. (2018). Remote C–H Functionalization via Selective Hydrogen Atom Transfer.Chemical Reviews . Link

Sources

Stability of 2-(Hexyloxy)isoindoline-1,3-dione in acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of 2-(Hexyloxy)isoindoline-1,3-dione in acidic vs basic conditions Content Type: Technical Support Center Guide

User ID: Guest Researcher Ticket Status: Open Agent: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

Welcome to the technical support hub for 2-(Hexyloxy)isoindoline-1,3-dione (CAS: N/A, commonly referred to as N-hexyloxyphthalimide). This compound is a critical intermediate in the synthesis of


-hexylhydroxylamine and related alkoxyamine conjugates.

The stability profile of this molecule is defined by the phthalimide moiety. It exhibits a stark dichotomy:

  • Acidic Conditions: High stability (The "Safe Zone").

  • Basic Conditions: High lability (The "Reactive Zone").

This guide provides the mechanistic insights, troubleshooting workflows, and experimental protocols necessary to handle this compound without inadvertent degradation.

Module 1: Acidic Stability (The Safe Zone)

Status: Stable Primary Risk: Precipitation due to low solubility, rather than chemical degradation.

Technical Insight

In acidic media (pH < 4), 2-(Hexyloxy)isoindoline-1,3-dione is remarkably robust. The carbonyl oxygens of the phthalimide ring can be protonated in strong acids, but this species is resistant to nucleophilic attack by water. Unlike amides which can hydrolyze in hot concentrated acid, the N-alkoxyphthalimide structure generally resists cleavage under standard acidic workup conditions (e.g., 1M HCl washes).

FAQs & Troubleshooting

Q: Can I wash my organic layer containing the product with 1M HCl? A: Yes. This is the recommended purification step. The phthalimide ring will remain intact. This wash effectively removes unreacted basic impurities (like amines or hydrazine traces) without degrading your target compound.

Q: I see a precipitate forming when I add acid to my reaction mixture. Is this degradation? A: Likely not. 2-(Hexyloxy)isoindoline-1,3-dione is highly lipophilic. If you acidify an aqueous-organic mixture, the compound's solubility in the aqueous phase drops to near zero, causing precipitation.

  • Troubleshooting Step: Add more organic solvent (DCM or EtOAc) to redissolve the solid. Check TLC; if it remains a single spot matching the starting material, it is just solubility behavior.

Q: Is the N-O bond stable in acid? A: Yes. The


 bond (alkoxyamine linkage) is stable to non-reducing acids (HCl, 

, TFA). It does not cleave under standard hydrolytic conditions. Note: Avoid using hydroiodic acid (HI), as it can reduce the N-O bond.
Module 2: Basic Stability (The Danger Zone)

Status: Unstable / Reactive Primary Risk: Hydrolysis (Ring Opening)

Technical Insight

In basic media (pH > 8), the phthalimide ring is an electrophile. Hydroxide ions (


) or other nucleophiles attack the carbonyl carbon. This leads to the formation of a tetrahedral intermediate, followed by ring opening to form 

-hexyloxyphthalamic acid
(or its salt). Prolonged exposure or heat leads to full hydrolysis, releasing

-hexylhydroxylamine
and phthalic acid.

Note: This "instability" is the basis of the Gabriel Synthesis deprotection strategy but is catastrophic if the goal is storage or purification.

FAQs & Troubleshooting

Q: Can I use saturated


 for a wash? 
A: Proceed with caution.  While weak bases like bicarbonate are less aggressive than NaOH, prolonged contact can initiate slow hydrolysis.
  • Recommendation: Perform the wash quickly (cold, < 5 min) and immediately separate layers. Do not store the compound in contact with basic aqueous solutions.

Q: My product turned into a gummy solid after rotovapping from a basic solution. What happened? A: You likely opened the ring. The "gummy" texture often indicates the formation of the phthalamic acid intermediate (amido-acid), which has different physical properties than the crystalline phthalimide.

  • Verification: Check NMR. A loss of symmetry in the aromatic region (splitting of the distinct AA'BB' phthalimide pattern into 4 distinct protons) confirms ring opening.

Q: How do I intentionally cleave the group to get the alkoxyamine? A: Use Hydrazinolysis . Hydrazine is a "super-nucleophile" (alpha-effect) that attacks the phthalimide ring much faster than hydroxide, forming the stable byproduct phthalhydrazide and releasing your free amine. (See Protocol B below).

Module 3: Experimental Protocols
Protocol A: Stability "Stress Test" (HPLC/TLC)

Use this to validate solvent compatibility before scale-up.

  • Preparation: Dissolve 5 mg of 2-(Hexyloxy)isoindoline-1,3-dione in 1 mL Acetonitrile (ACN).

  • Acid Challenge: Add 0.5 mL of 1M HCl. Incubate at RT for 4 hours.

    • Expected Result: No change. Peak area remains >98%.

  • Base Challenge: Add 0.5 mL of 1M NaOH. Incubate at RT for 10 mins.

    • Expected Result: Rapid degradation. Appearance of a more polar peak (phthalamic acid derivative) followed by the very polar phthalic acid.

Protocol B: Controlled Deprotection (Hydrazinolysis)

Standard operating procedure for converting N-hexyloxyphthalimide to O-hexylhydroxylamine.

  • Dissolution: Dissolve 1.0 eq of 2-(Hexyloxy)isoindoline-1,3-dione in Ethanol (0.2 M concentration).

  • Reagent Addition: Add 3.0 eq of Hydrazine hydrate (

    
    ).
    
  • Reaction: Reflux (78°C) for 1-2 hours.

    • Observation: A white precipitate (phthalhydrazide) will form voluminous solids.

  • Workup:

    • Cool to Room Temperature.[1]

    • Acidify: Carefully add conc. HCl until pH < 2 (This converts the volatile alkoxyamine into its stable HCl salt and ensures phthalhydrazide precipitation).

    • Filtration: Filter off the white solid (phthalhydrazide).[1] Wash with cold ethanol.[1]

    • Concentration: Concentrate the filtrate to obtain

      
      -hexylhydroxylamine hydrochloride.
      
Module 4: Comparative Data & Visualization
Table 1: Stability Profile Summary
ConditionReagent ExampleTimeframe (RT)ResultMechanism
Strong Acid 1M HCl, TFA> 24 HoursStable Protonation (Reversible)
Weak Base Sat.

< 30 MinsMetastable Slow Hydrolysis
Strong Base 1M NaOH/KOH< 5 MinsDegraded Nucleophilic Attack (Ring Opening)
Nucleophile Hydrazine (

)
< 1 HourCleaved Transimidation (Deprotection)
Diagram 1: Mechanistic Pathways

The following diagram illustrates the divergent fates of the molecule in acidic vs. basic environments.

StabilityPathways Start 2-(Hexyloxy)isoindoline-1,3-dione (Neutral) AcidPath Acidic Conditions (H+ / H2O) Start->AcidPath BasePath Basic Conditions (OH-) Start->BasePath Protonated Protonated Species (Reversible) AcidPath->Protonated Protonation Tetrahedral Tetrahedral Intermediate BasePath->Tetrahedral Nucleophilic Attack Protonated->Start Reversible RingOpen N-Hexyloxyphthalamate (Ring Opened) Tetrahedral->RingOpen Ring Opening Cleaved O-Hexylhydroxylamine + Phthalic Acid RingOpen->Cleaved Hydrolysis (Heat/Time)

Caption: Figure 1. Reaction pathways of 2-(Hexyloxy)isoindoline-1,3-dione. Acidic pathways lead to reversible protonation (stability), while basic pathways lead to irreversible ring opening (degradation).

References
  • Khan, M. N. (2003).[2] Kinetics and Mechanism of the Cleavage of N-Methoxyphthalimide (NMPT) in the Presence of Buffers.[2] Reaction Kinetics and Catalysis Letters, 78(1), 193–200.[2] Link

  • BenchChem. (2025).[1][3] Application Notes and Protocols for the Cleavage of the Phthalimide Group from N-Alkylphthalimides. BenchChem Technical Library. Link

  • Blackburn, R. A. M. (1977). The mechanism of hydrolysis of phthalamic and N-phenylphthalamic acid. Bioorganic Chemistry. Link

  • Gros, L., et al. (2007). Investigation of N-hydroxythalidomide in vitro stability and comparison to other N-substituted derivatives. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 403-410. Link

  • Kutuk, H., & Yakan, H. (2011).[4] The Mechanisms of Acid-Catalyzed Hydrolysis of N-(4-Substituted Arylthio) Phthalimides. Phosphorus, Sulfur, and Silicon, 186, 1460–1469.[4] Link

Sources

Scale-up challenges for N-hexyloxyphthalimide radical reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Alkoxyphthalimide Radical Chemistry . This guide is designed for researchers, process chemists, and drug development professionals scaling up reactions involving N-hexyloxyphthalimide and related oxygen-centered radical precursors.

By synthesizing mechanistic theory with field-proven chemical engineering principles, this guide provides actionable troubleshooting, self-validating protocols, and scale-up strategies.

I. Mechanistic Overview & Reaction Logic

N-hexyloxyphthalimide is a privileged redox auxiliary used to generate transient hexyloxy (alkoxy) radicals. Under photoredox, electrochemical, or thermal conditions, single-electron transfer (SET) induces the homolytic cleavage of the N–O bond[1]. The resulting oxygen-centered radical rapidly undergoes processes such as 1,5-Hydrogen Atom Transfer (1,5-HAT) to form a more stable, synthetically versatile


-C(sp³)-centered radical[2].

Mechanism A N-Hexyloxyphthalimide C Single-Electron Transfer (SET) A->C B Photocatalyst (e.g., Ir/Ru) + Visible Light B->C e- donor D Hexyloxy Radical (Transient O-centered) C->D N-O Cleavage E Phthalimide Anion (Leaving Group) C->E F 1,5-Hydrogen Atom Transfer (1,5-HAT) D->F G δ-C(sp³)-Centered Radical F->G H Downstream Functionalization (e.g., Cross-Coupling) G->H

Photoredox-mediated generation of hexyloxy radicals and subsequent 1,5-HAT pathway.

II. Scale-Up FAQs: Strategy & Causality

Q: Why does the yield of my 1,5-HAT product drop precipitously when scaling N-hexyloxyphthalimide reactions from a 0.1 mmol vial to a 10 mmol round-bottom flask? A: This is a classic photon flux limitation dictated by the Beer-Lambert law. In a larger batch flask, the path length of the reaction medium increases, causing light attenuation. The center of the reactor remains "dark," leading to a remarkably low steady-state concentration of the excited photocatalyst. Consequently, reaction times must be extended (often >24 hours), which allows the highly reactive hexyloxy radical to undergo deleterious side reactions—such as background hydrogen abstraction from the solvent—rather than the desired intramolecular 1,5-HAT[2].

Q: Can I use thermal initiators (like AIBN and Tributyltin hydride) instead of photoredox catalysts to bypass light penetration issues at scale? A: While thermal homolysis is possible, it is operationally complex at scale. When using reagents like tributyltin hydride, the generated alkoxy radicals are often rapidly quenched by the hydride source before they can undergo cyclization or 1,5-HAT. To prevent this, you must maintain an extremely low steady-state concentration of the H-atom donor via slow syringe-pump addition over many hours, which is difficult to control precisely in large batch reactors[3]. Photoredox catalysis in continuous flow is the superior scale-up alternative[1].

III. Troubleshooting Guide

SymptomRoot Cause (Causality)Field-Proven Solution
High recovery of 1-hexanol (Over-reduction) Premature Quenching: The transient hexyloxy radical abstracts a hydrogen atom from the solvent or reductant before 1,5-HAT can occur.Switch to a solvent with stronger C–H bonds (e.g., acetonitrile, fluorinated solvents). In flow setups, increase the flow rate to reduce residence time.
Reactor fouling / Pressure spikes in flow Insoluble Byproducts: Cleavage of the N–O bond releases a phthalimide anion, which precipitates as a salt (e.g., potassium phthalimide) under basic conditions[1].Substitute inorganic bases with highly organic-soluble bases (e.g., DIPEA). Install an inline sonication bath to prevent capillary clogging.
Stalled conversion at ~50% Catalyst Degradation / O₂ Quenching: Triplet oxygen is intercepting the carbon-centered radicals to form peroxides, or degrading the Ir/Ru photocatalyst.Rigorously degas solvents via sparging or freeze-pump-thaw. Ensure the back-pressure regulator (BPR) is sealed to prevent air ingress.

IV. Self-Validating Protocol: Continuous-Flow Photoredox Scale-Up

To overcome the mass transfer and photon flux limitations of batch chemistry, scaling up N-alkoxyphthalimide reactions is best achieved using a continuous-flow microcapillary reactor.

FlowReactor Degas Degassed Reagent Reservoir Pump HPLC Syringe Pump (Precise Flow Rate) Degas->Pump Reactor PFA Capillary Photoreactor (High Photon Flux) Pump->Reactor BPR Back Pressure Regulator (100 psi) Reactor->BPR tR = 15-30 min Quench In-line Quench & Collection BPR->Quench

Continuous flow setup for scaling up N-alkoxyphthalimide photoredox reactions.
Step-by-Step Methodology

Step 1: Preparation of the Reaction Cocktail

  • Action: Dissolve N-hexyloxyphthalimide (1.0 equiv), the selected photocatalyst (e.g., Ir(ppy)₃, 1 mol%), and the reductant/trapping agent in anhydrous acetonitrile. Degas the solution via argon sparging for 30 minutes.

  • Causality: Triplet oxygen is a potent quencher of the excited state photocatalyst and will rapidly intercept generated carbon-centered radicals.

  • Validation Checkpoint 1: Perform UV-Vis spectroscopy on the stock solution. A stable absorbance peak corresponding to the metal-to-ligand charge transfer (MLCT) band confirms catalyst integrity prior to pumping.

Step 2: Flow System Priming

  • Action: Pump pure, degassed solvent through the PFA capillary reactor (e.g., 10 mL internal volume) at the target flow rate (e.g., 0.66 mL/min for a 15-minute residence time).

  • Causality: Priming establishes steady-state hydrodynamics and clears micro-bubbles that cause flow irregularities and localized radical quenching.

  • Validation Checkpoint 2: Monitor the Back Pressure Regulator (BPR). The system is validated for reaction when the pressure holds steady at 100 psi without fluctuations.

Step 3: Irradiation and Processing

  • Action: Switch the injection valve to the reaction cocktail. Irradiate the capillary with blue LEDs (450 nm).

  • Causality: The high surface-to-volume ratio of the capillary ensures uniform photon flux, driving the SET reduction of the N-hexyloxyphthalimide efficiently and uniformly across the entire reaction volume.

Step 4: In-line Quenching and Analysis

  • Action: Direct the reactor effluent into a collection flask containing a quenching agent (or expose to air if the desired cascade is complete) to terminate long-lived radical chains.

  • Causality: Immediate quenching prevents post-reactor dark reactions that erode regioselectivity and yield.

  • Validation Checkpoint 3: Analyze a crude aliquot via ¹H-NMR. The complete disappearance of the triplet at ~4.2 ppm (the –CH₂– protons adjacent to the N–O bond in the starting material) validates 100% activation of the radical precursor.

V. Quantitative Data: Batch vs. Continuous Flow Scale-Up

The following table summarizes the quantitative improvements observed when transitioning N-alkoxyphthalimide radical generation from batch to flow architectures[2].

ParameterBatch Reactor (Flask)Continuous Flow (Capillary)Causality / Impact
Scale Limit 0.1 – 0.5 mmol> 3.5 mmol (Gram-scale)Flow allows continuous processing over time without increasing the path length of the reactor.
Light Penetration Poor (Beer-Lambert attenuation)Excellent (High surface-to-volume)High photon flux dictates a high steady-state concentration of radicals, outcompeting background decay.
Reaction Time 12 – 24 hours15 – 30 mins (Residence Time)Shorter times in flow prevent the degradation of sensitive

-C(sp³)-centered radicals.
Typical Yield 40% – 50%65% – 75%Efficient photon flux and rapid quenching minimize homocoupling and over-reduction pathways[2].

VI. References

  • δ-Amination of alkyl alcohols via energy transfer photocatalysis. Organic Chemistry Frontiers (RSC Publishing). URL:

  • [3] Construction of Carbo- and Heterocycles Using Radical Relay Cyclizations Initiated by Alkoxy Radicals. Organic Letters (ACS Publications). URL:

  • [2] Alkoxy Radicals See the Light: New Paradigms of Photochemical Synthesis. Chemical Reviews (ACS Publications). URL:

  • [1] Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. Beilstein Journal of Organic Chemistry. URL:

Sources

Validation & Comparative

1H NMR Characterization of 2-(Hexyloxy)isoindoline-1,3-dione: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

2-(Hexyloxy)isoindoline-1,3-dione (also known as N-hexyloxyphthalimide) is a critical intermediate in the synthesis of O-substituted hydroxylamines and a valuable precursor for alkoxy radicals in photoredox catalysis. Its structural integrity relies on the precise formation of the N–O–C bond, distinguishing it from the thermodynamically stable N-alkyl isomers.

This guide provides a rigorous 1H NMR characterization protocol. Unlike standard spectral listings, this analysis focuses on comparative validation —demonstrating how 1H NMR objectively outperforms alternative techniques (IR, MS) in verifying the specific regiochemistry (O- vs. N-alkylation) and purity relative to starting materials.

Core Characterization Challenges
  • Regioisomerism: Distinguishing the desired O-alkyl product (

    
     ~4.2 ppm) from the potential N-alkyl impurity (
    
    
    
    ~3.7 ppm).
  • Precursor Clearance: Quantifying trace unreacted N-hydroxyphthalimide (NHPI) and 1-bromohexane.

  • Symmetry: Resolving the AA'BB' system of the phthalimide core.

Experimental Protocol: Self-Validating Workflow

Sample Preparation

To ensure high-resolution data capable of resolving the critical triplet coupling of the


-methylene protons, Chloroform-d (

)
is the solvent of choice. While DMSO-

is necessary for the precursor (NHPI), it is suboptimal for the product due to viscosity-induced line broadening and water interference.

Protocol:

  • Mass: Weigh 10–15 mg of dry 2-(Hexyloxy)isoindoline-1,3-dione.

  • Solvent: Add 0.6 mL of

    
     (99.8% D) containing 0.03% TMS (v/v).
    
  • Homogenization: Sonicate for 30 seconds. The solution should be clear and colorless.

  • Acquisition: Standard 1H pulse sequence (zg30), 16 scans,

    
     relaxation delay 
    
    
    
    2.0s to ensure accurate integration of the aromatic protons.
Characterization Logic Flow

The following diagram illustrates the decision matrix for validating the product against common synthetic pitfalls.

G Start Crude Product (N-Hexyloxyphthalimide) Solvent Dissolve in CDCl3 Start->Solvent Check_OCH2 Check 4.20 - 4.30 ppm (Triplet) Solvent->Check_OCH2 Decision_1 Signal Present? Check_OCH2->Decision_1 Check_Impurity Check 3.40 ppm (t) & 3.70 ppm (t) Decision_1->Check_Impurity Yes Result_Fail FAILED: No Reaction / Decomposition Decision_1->Result_Fail No Result_Pure VALIDATED: Pure O-Alkylated Product Check_Impurity->Result_Pure Clean Baseline Result_Mix IMPURE: Contains Halide or N-Alkyl Isomer Check_Impurity->Result_Mix Signals Detected

Figure 1: Logic flow for NMR validation. The presence of the triplet at ~4.2 ppm is the primary "Go/No-Go" signal.

Spectral Analysis & Assignment

The 1H NMR spectrum of 2-(Hexyloxy)isoindoline-1,3-dione in


 is defined by three distinct regions: the aromatic phthalimide core, the diagnostic 

-oxy-methylene, and the aliphatic hexyl chain.
Master Data Table ( , 400 MHz)
Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Context
7.82 – 7.86 Multiplet (m)2HAr-H (3, 6)Phthalimide AA'BB' system (

to Carbonyl)
7.72 – 7.76 Multiplet (m)2HAr-H (4, 5)Phthalimide AA'BB' system (

to Carbonyl)
4.21 Triplet (

Hz)
2HO-CH

Diagnostic Peak: N–O–CH

linkage
1.78 – 1.85 Quintet (m)2H

-CH

Shielded relative to

, deshielded by proximity
1.45 – 1.52 Multiplet2H

-CH

Mid-chain methylene
1.30 – 1.38 Multiplet4H

-CH

Bulk aliphatic chain
0.90 Triplet (

Hz)
3HTerminal CH

Standard methyl terminus
Detailed Structural Insights
The "Identity Peak" (4.21 ppm)

The most critical signal is the triplet at 4.21 ppm . This chemical shift is unique to the N–O–CH


  environment.
  • Why it matters: In a standard N-alkyl phthalimide (N–C bond), this signal appears upfield at 3.68 ppm . The downfield shift of +0.53 ppm is caused by the electronegativity of the oxygen atom inserted between the nitrogen and the alkyl chain. This shift definitively proves O-alkylation over N-alkylation.

The Aromatic AA'BB' System (7.70 – 7.90 ppm)

The phthalimide ring possesses a


 axis of symmetry.
  • Protons 3 and 6 are chemically equivalent but magnetically non-equivalent to protons 4 and 5.

  • This results in a characteristic "double multiplet" pattern often mistaken for two doublets. The separation between these two multiplets confirms the integrity of the bicyclic aromatic system.

Comparative Performance Analysis

This section compares the 1H NMR profile of the product against its direct precursors and potential impurities. This "differential diagnosis" is essential for process chemists.

Product vs. Alternatives (Precursors & Isomers)
CompoundKey Diagnostic Signal (ppm)MultiplicityInterpretation
2-(Hexyloxy)isoindoline-1,3-dione 4.21 Triplet Target Product (O-Alkylated)
1-Bromohexane (Reagent)3.40TripletUnreacted Alkylating Agent
N-Hexylphthalimide (Isomer)3.68TripletN-Alkylated Impurity (Thermal rearrangement)
N-Hydroxyphthalimide (NHPI)~10.8 (Broad)SingletUnreacted Start Material (in DMSO-d6)

*Note: The OH proton of NHPI is often invisible in CDCl3 due to exchange broadening, making the absence of the 4.21 ppm triplet the primary indicator of failed reaction in chloroform.

Solvent Selection Guide
SolventSuitabilityTechnical Rationale
Chloroform-d (

)
Optimal Excellent resolution of the aliphatic chain. The O-CH

triplet is sharp and distinct.
DMSO-

SuboptimalHigh viscosity broadens the aliphatic multiplets. The water peak (~3.33 ppm) can interfere with mid-chain signals. Only use if NHPI solubility is required for a crude mixture analysis.
Acetone-

AlternativeGood for polar impurities, but solvent peak (2.05 ppm) may overlap with

-methylene protons.

Troubleshooting & Common Pitfalls

Issue: "Missing" O-CH2 Signal

If the triplet at 4.21 ppm is absent, but the aromatic signals are present:

  • Diagnosis: You likely have unreacted N-hydroxyphthalimide. In

    
    , the OH signal is often too broad to see, leaving only the aromatic region.
    
  • Solution: Run a check in DMSO-

    
    .[1] If a broad singlet appears at ~10-11 ppm, the reaction failed.
    
Issue: Complex Multiplet at 3.4 - 3.7 ppm

If you see signals in this region:

  • Diagnosis: The sample contains unreacted 1-bromohexane (3.40 ppm) or the N-alkyl isomer (3.68 ppm).

  • Solution: Perform a recrystallization (typically from ethanol/heptane) to remove the halide. The N-alkyl isomer is difficult to separate and suggests the reaction temperature was too high (favoring thermodynamic N-alkylation).

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2][3] J. Org.[3][4] Chem.1997 , 62, 7512–7515.[2][3] Link

  • Petkova, D. et al. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorg.[5] Med. Chem. Lett.2013 , 23, 4663-4668. Link

  • Recio, A. et al. "Mechanistic insights into the aerobic oxidation of aldehydes catalyzed by N-hydroxyphthalimide." Org.[3][6][7][8][9] Lett.2011 , 13, 792-795. (Provides NHPI spectral data context). Link

  • Sigma-Aldrich. "2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione Product Specification." (Analogous N-alkoxyphthalimide spectral data). Link

Sources

Chemical Context: The Analytical Challenge of N-Alkoxyphthalimides

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of FTIR sampling modalities for the characterization of N-alkoxyphthalimides, designed for analytical chemists and drug development professionals.

N-alkoxyphthalimides have emerged as highly versatile redox-active esters and radical precursors in modern photoredox catalysis[1]. Verifying the structural integrity of the N-O-C=O linkage is a critical quality control step before utilizing these reagents in complex cross-coupling reactions. Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for this verification, but the unique electronic environment of the N-alkoxyphthalimide system demands a rigorous approach to spectral acquisition.

Unlike standard acyclic amides, cyclic imides like phthalimide exhibit mechanical coupling between their two carbonyl groups. This coupling splits the carbonyl stretching frequency into a distinct doublet: an in-phase symmetric stretch and an out-of-phase asymmetric stretch [2].

The Causality of the Spectral Shift

In a standard phthalimide, the asymmetric stretch appears near 1774 cm⁻¹, while the symmetric stretch appears near 1745 cm⁻¹[3]. The symmetric vibration results in a large net change in the dipole moment along the molecule's C2 axis, making it significantly more intense than the asymmetric band[2].

However, when an electronegative alkoxy group (-O-R) is attached to the imide nitrogen, it exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the nitrogen atom, hindering the delocalization of its lone pair into the carbonyl


-systems. Consequently, the C=O bonds retain a higher degree of pure double-bond character. According to Hooke's Law, this increased force constant shifts both carbonyl stretches to higher wavenumbers—typically pushing the asymmetric stretch to ~1790 cm⁻¹ and the symmetric stretch to ~1769 cm⁻¹[4].

Because the asymmetric stretch approaches the 1800 cm⁻¹ threshold, selecting the correct FTIR sampling accessory is paramount to avoid optical artifacts.

Comparative Analysis of FTIR Modalities

To accurately resolve this high-frequency carbonyl doublet, researchers must choose between traditional Transmission (KBr pellet) and Attenuated Total Reflectance (ATR) accessories.

  • Transmission FTIR (KBr Pellet): The optical gold standard. Because the IR beam passes directly through the sample, absorption follows the Beer-Lambert law linearly without optical dispersion. However, KBr is hygroscopic; absorbed water can introduce broad O-H stretching and bending artifacts that complicate baseline correction.

  • Diamond ATR: The industry workhorse for high-throughput screening. It requires zero sample preparation. However, ATR spectra suffer from wavelength-dependent penetration depth (

    
    ), meaning higher wavenumber peaks (like the 1790 cm⁻¹ asymmetric stretch) appear artificially weaker than in transmission spectra[5]. Furthermore, Diamond has a strong intrinsic multi-phonon absorption band between 1800 and 2300 cm⁻¹. The proximity of the N-alkoxyphthalimide asymmetric stretch to this region can cause severe baseline distortion.
    
  • Germanium ATR: The high-precision alternative. Highly absorbing functional groups (like the intense symmetric C=O stretch) cause anomalous dispersion—a dramatic fluctuation in the sample's refractive index (

    
    ). If 
    
    
    
    approaches the refractive index of the ATR crystal (
    
    
    ), the critical angle is breached, causing derivative-like peak distortions. Germanium's exceptionally high refractive index (
    
    
    , compared to Diamond's
    
    
    ) prevents this boundary failure, preserving true peak symmetry.
Quantitative Data Comparison

Table 1 summarizes the performance of these modalities when analyzing a standard crystalline N-alkoxyphthalimide.

ModalityAsymmetric

(C=O)
Symmetric

(C=O)
Intensity Ratio (Asym/Sym)Optical Distortion RiskBest Use Case
Transmission (KBr) 1792 cm⁻¹ (Sharp)1769 cm⁻¹ (Strong)Low (Accurate)NonePublication-quality reference spectra
Diamond ATR 1789 cm⁻¹ (Broadened)1766 cm⁻¹ (Strong)Moderate (Skewed)High (Anomalous Dispersion)Routine synthetic screening
Germanium ATR 1791 cm⁻¹ (Sharp)1768 cm⁻¹ (Strong)Low (Corrected)LowHigh-fidelity analysis of pure solids

Decision Matrix Workflow

FTIR_Decision_Matrix A N-Alkoxyphthalimide Sample Analysis B Select FTIR Modality A->B C Transmission (KBr) Gold Standard B->C Highest Resolution Needed D Diamond ATR Routine/High Throughput B->D Rapid Screening E Germanium ATR High Precision ATR B->E Highly Absorbing Solid F Pro: No optical dispersion Con: Moisture interference C->F G Pro: Fast, no prep Con: Diamond band interference near 1800 cm⁻¹ D->G H Pro: Minimal peak distortion Con: Lower penetration depth E->H I Accurate C=O Doublet Resolution (Asym ~1790 cm⁻¹ / Sym ~1769 cm⁻¹) F->I G->I H->I

Decision matrix for selecting FTIR modalities to resolve N-alkoxyphthalimide carbonyl stretches.

Self-Validating Experimental Protocol: High-Fidelity ATR-FTIR

To ensure absolute scientific integrity when analyzing N-alkoxyphthalimides, utilize the following self-validating ATR protocol.

Step 1: System Diagnostics & Background Validation

  • Action: Ensure the ATR crystal (preferably Germanium) is perfectly clean. Collect a background single-beam spectrum (64 scans, 4 cm⁻¹ resolution).

  • Validation: Run a 100% transmission line test (ratioing a new empty scan against the background). The baseline must not deviate by >0.01% T. If derivative peaks appear at 2350 cm⁻¹ or 1500–1600 cm⁻¹, atmospheric CO₂/H₂O purging has failed and must be stabilized before proceeding.

Step 2: Sample Application & Pressure Monitoring

  • Action: Deposit 1–2 mg of the solid N-alkoxyphthalimide directly onto the center of the ATR crystal. Lower the pressure anvil.

  • Validation: Monitor the live spectral preview. The intensity of the symmetric C=O stretch (~1769 cm⁻¹) must scale linearly with applied pressure. Stop increasing pressure once the peak intensity plateaus (indicating maximum optical contact). If the low-frequency side of the symmetric peak begins to tail or broaden asymmetrically, anomalous dispersion is occurring; reduce pressure slightly.

Step 3: Spectral Acquisition

  • Action: Acquire the sample spectrum using 64 scans at 4 cm⁻¹ resolution to ensure a high signal-to-noise ratio, particularly for the weaker asymmetric stretch near 1790 cm⁻¹.

Step 4: Advanced Post-Processing (ATR Correction)

  • Action: Apply an Advanced ATR Correction algorithm via the spectrometer's software.

  • Validation: The algorithm must account for the specific angle of incidence (usually 45°) and the crystal's refractive index[5]. A successful validation is achieved when the post-correction intensity ratio of the asymmetric to symmetric stretch closely mirrors the theoretical transmission profile (where the lower-frequency symmetric band is starkly more intense than the higher-frequency asymmetric band).

References

  • [2] Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1HNMR Characteristics of Bis-naphthalimide Derivatives | PMC - NIH |[Link]

  • [3] INFRARED SPECTROSCOPY | St. Paul's Cathedral Mission College |[Link]

  • [4] Synthesis and In Vitro Antimicrobial Evaluation of Photoactive Multi—Block Chalcone Conjugate Phthalimide and 1,8-Naphthalimide Novolacs | MDPI |[Link]

  • [1] Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover | ACS Publications |[Link]

Sources

Comparative Reactivity Guide: N-Hexyloxyphthalimide vs. N-Methoxyphthalimide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of N-hexyloxyphthalimide vs N-methoxyphthalimide reactivity Content Type: Technical Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of radical precursors, N-alkoxyphthalimides serve as a critical source of oxygen-centered radicals (alkoxy radicals, RO•) under mild photoredox or electrochemical conditions. While N-methoxyphthalimide (NMPI) and N-hexyloxyphthalimide (NHPI-Hex) share the same phthalimide redox-active core, their reactivity profiles diverge sharply post-fragmentation.

  • NMPI is the superior choice for intermolecular hydrogen atom transfer (HAT) or radical addition, as the methoxy radical lacks the structural capacity for internal decay via 1,5-HAT.

  • NHPI-Hex introduces a lipophilic hexyl chain that is not merely a spectator; it is kinetically predisposed to intramolecular 1,5-HAT , converting the oxygen radical into a carbon-centered radical (

    
    -radical). This makes NHPI-Hex a substrate for remote functionalization but a poor reagent for intermolecular HAT compared to NMPI.
    
Physicochemical Profile & Solubility

The choice between the hexyl and methyl variants often begins with solubility requirements in specific solvent matrices (e.g., acetonitrile vs. benzene) and the desired lipophilicity of the final product.

PropertyN-Methoxyphthalimide (NMPI)N-Hexyloxyphthalimide (NHPI-Hex)Impact on Protocol
Molecular Weight 177.16 g/mol 247.29 g/mol Stoichiometry adjustments required.
Lipophilicity (cLogP) ~0.8 (Low)~3.5 (High)NHPI-Hex exhibits superior cell permeability and solubility in non-polar solvents (DCM, Toluene).
Solubility High in polar aprotic (DMF, DMSO, MeCN). Limited in hexanes.Good in organic solvents (DCM, EtOAc, Toluene).Use NHPI-Hex for reactions requiring non-polar media to suppress competitive solvent HAT.
Melting Point 131–134 °C55–58 °CNHPI-Hex is easier to solubilize at room temperature; NMPI often requires slight warming or polar co-solvents.
Mechanistic Divergence: The Radical Fate

Both compounds undergo single-electron reduction (SET) followed by mesolytic cleavage to generate the phthalimide anion and the corresponding alkoxy radical. The divergence occurs immediately after this step.

The "Radical Clock" Effect

The hexyloxy radical possesses a hydrogen atom at the


-position (C4). Through a 6-membered transition state, it undergoes rapid 1,5-Hydrogen Atom Transfer (1,5-HAT) , translocating the radical from Oxygen to Carbon. The methoxy radical, lacking a 

-carbon, cannot undergo this transformation.
  • Rate of 1,5-HAT (Hexyl):

    
     (at 298 K).
    
  • Implication: Unless an intermolecular trap (e.g., a hydrogen donor or alkene) is present at high concentrations (>0.5 M) or possesses a rate constant

    
    , the hexyloxy radical will predominantly "self-immolate" to form a carbon radical.
    
Mechanistic Pathway Diagram

The following diagram illustrates the bifurcating reactivity post-reduction.

ReactivityPathway Precursor N-Alkoxyphthalimide (Precursor) SET SET Reduction (Photoredox/Electrochem) Precursor->SET Cleavage Mesolytic Cleavage (N-O Bond Break) SET->Cleavage AlkoxyRad Alkoxy Radical (RO•) Cleavage->AlkoxyRad MethoxyPath R = Methyl (MeO•) No Internal H-Source AlkoxyRad->MethoxyPath Methyl HexylPath R = Hexyl (HexO•) Accessible u03B4-Hydrogen AlkoxyRad->HexylPath Hexyl InterHAT Intermolecular HAT (Substrate Activation) MethoxyPath->InterHAT Dominant Pathway HexylPath->InterHAT Only if [Substrate] is High IntraHAT Intramolecular 1,5-HAT (k ~ 10^7 s^-1) HexylPath->IntraHAT Kinetic Preference ProductA Functionalized Substrate (e.g., C-H Alkylation) InterHAT->ProductA ProductB u03B4-Carbon Radical (Remote Functionalization) IntraHAT->ProductB

Figure 1: Mechanistic bifurcation of N-alkoxyphthalimides. Note the dominant intramolecular pathway for the hexyl variant.

Experimental Protocols

These protocols are designed to be self-validating. The synthesis protocol ensures high purity precursors, while the reactivity protocol demonstrates the divergence in radical behavior.

A. Synthesis of N-Alkoxyphthalimides (General Procedure)

This protocol works for both Methyl and Hexyl variants using N-hydroxyphthalimide (NHPI).

Reagents:

  • N-Hydroxyphthalimide (NHPI) (1.0 equiv)

  • Alkyl Bromide (Methyl bromide or 1-Bromohexane) (1.2 equiv)

  • Triethylamine (Et3N) (1.5 equiv)

  • Solvent: DMF (0.5 M concentration)

Step-by-Step:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve NHPI (10 mmol, 1.63 g) in DMF (20 mL). The solution should be clear yellow.

  • Base Addition: Add Et3N (15 mmol, 2.1 mL) dropwise. The solution will darken to a deep red/orange, indicating the formation of the N-hydroxyphthalimide anion (PINO anion).

  • Alkylation: Add the alkyl bromide (12 mmol) slowly.

    • For Methyl: Use a solution of MeBr in MTBE or generate in situ if necessary (safety caution). Iodomethane (MeI) is a common alternative for lab scale.

    • For Hexyl: Add 1-bromohexane (1.68 mL) directly.

  • Reaction: Stir at 50 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3). The red color will fade back to pale yellow as the anion is consumed.

  • Workup: Pour the mixture into ice-water (100 mL).

    • Hexyl:[1] The product will precipitate as a white solid. Filter, wash with water, and recrystallize from EtOH.

    • Methyl:[1][2] The product may partially precipitate. Extract with EtOAc (3x 30 mL), wash with brine, dry over Na2SO4, and concentrate.

  • Validation: Check 1H NMR.

    • NMPI:[3][4][5] Singlet at ~3.9 ppm (OCH3).

    • NHPI-Hex: Triplet at ~4.2 ppm (OCH2), multiplet at ~0.9 ppm (terminal CH3).

B. Comparative Reactivity Assay: Photoredox Decarboxylative Alkoxylation

Objective: Observe the efficiency of transferring the alkoxy group to a carboxylic acid derived radical.

Reaction Setup:

  • Substrate: N-Boc-Proline (Model carboxylic acid)

  • Reagent: NMPI or NHPI-Hex (1.5 equiv)

  • Catalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%)

  • Base: Cs2CO3 (0.5 equiv)

  • Solvent: DCM/MeCN (1:1)

  • Light: Blue LEDs (450 nm)

Observations:

  • With NMPI: The reaction proceeds to give the N-Boc-2-methoxy-pyrrolidine in high yield (~85%). The methoxy radical is small and efficiently trapped by the carbon radical generated from proline decarboxylation.

  • With NHPI-Hex: The yield of N-Boc-2-hexyloxy-pyrrolidine is typically lower (~60%).

    • Side Products: Analysis of the reaction mixture often reveals products derived from the 4-hydroxyhexyl radical (formed via 1,5-HAT of the hexyloxy radical). This manifests as ring-closure products or solvent trapping of the secondary carbon radical on the hexyl chain.

Data Comparison: Reactivity Metrics

The following table summarizes the kinetic and thermodynamic parameters distinguishing these two reagents.

ParameterN-MethoxyphthalimideN-HexyloxyphthalimideReference
Reduction Potential (

)
-1.32 V vs SCE-1.35 V vs SCESimilar potentials; inductive effect of alkyl chain is negligible. [1, 3]
Primary Radical Species Methyl Radical (

CH3) after

-scission OR Methoxy Radical (MeO

)
Hexyloxy Radical (HexO

)
[2]
1,5-HAT Rate Constant (

)
N/A (Impossible)

[4]
Dominant Decay Pathway Intermolecular H-abstraction or

-scission (if T > 100°C)
Intramolecular 1,5-HAT[4]
BDE (N-O Bond) ~65 kcal/mol~63 kcal/mol[1]
Conclusion & Recommendation
  • Select N-Methoxyphthalimide when you require a "clean" alkoxy radical source for intermolecular reactions or when using the phthalimide merely as a leaving group to install a methoxy functionality. It avoids the background noise of intramolecular rearrangement.

  • Select N-Hexyloxyphthalimide only when:

    • The specific lipophilicity of the hexyl chain is required for the final molecule.

    • You intend to exploit the 1,5-HAT mechanism to functionalize the hexyl chain itself (e.g., remote fluorination or chlorination at the

      
      -position).
      
    • Solubility in strictly non-polar solvents is a limiting factor for the methyl variant.

References
  • Electrochemical Reactivity of N-Alkoxyphthalimides. ResearchGate. Retrieved from

  • Facile Generation of Alkoxy Radicals from N-Alkoxyphthalimides. Synlett. Retrieved from

  • Structural and Spectroscopic Characterization of a Zinc-Bound N-Oxyphthalimide Radical. eScholarship. Retrieved from

  • Isomerization of Simple Alkoxyl Radicals: New Temperature-Dependent Rate Data. J. Phys. Chem. A. (Inferred from general alkoxy radical kinetics). Retrieved from

  • N-Alkoxyphthalimides as Versatile Alkoxy Radical Precursors. ResearchGate. Retrieved from

Sources

Validating Alkoxy Radical Intermediates: A Comparative Guide to Radical Trapping

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Framework & Decision Matrix

Validating the existence of alkoxy radical intermediates (


) is notoriously difficult due to their transient nature and high reactivity. Unlike carbon-centered radicals, alkoxy radicals undergo rapid unimolecular transformations—specifically 

-scission and 1,5-Hydrogen Atom Transfer (HAT)—that often outcompete intermolecular trapping.

To scientifically validate an alkoxy radical intermediate, one cannot rely on a single piece of evidence. Instead, a triangulation approach using EPR Spin Trapping , Kinetic Radical Clocks , and Product Analysis is required.

Decision Matrix: Selecting the Right Validation Method
Validation GoalPreferred MethodWhy?Limitation
Direct Observation EPR Spin Trapping (DMPO) Provides spectroscopic proof of the O-radical species via unique hyperfine splitting constants.Requires specialized equipment; adducts can be unstable.
Kinetic Lifetime Radical Clock (

-scission)
Quantifies the lifetime of the intermediate by comparing fragmentation vs. trapping rates.Requires synthesis of specific "clock" substrates (e.g., cyclobutanols).
Mechanistic Pathway Intramolecular 1,5-HAT "Chemical fingerprinting"—only alkoxy radicals efficiently perform 1,5-HAT to

-carbons.
Indirect evidence; requires specific chain length.
Intermolecular Reactivity TEMPO/Trap Capture Captures the radical to form a stable alkoxyamine.TEMPO often traps the carbon radical resulting from rearrangement, not the O-radical itself.

Part 2: The "Gold Standard" – EPR Spin Trapping

Electron Paramagnetic Resonance (EPR) spin trapping is the only method that provides direct structural evidence of the alkoxy radical. The short-lived


 reacts with a nitrone spin trap (e.g., DMPO) to form a persistent nitroxide radical adduct (

) with a distinct spectral signature.
Comparative Analysis of Spin Traps
Spin TrapSpecificity for

Stability of AdductKey Spectral Feature (

)
DMPO High Moderate (

min)
Distinct

helps distinguish

from

.
PBN LowHighSpectra often indistinguishable between different O-radicals.
DEPMPO HighHighPhosphorylated analog; easier to distinguish adducts but more expensive.
Experimental Protocol: DMPO Trapping of Alkoxy Radicals

Objective: Detect the tert-butoxyl radical generated via photoredox catalysis.

Materials:

  • Substrate: N-Alkoxyphthalimide or tert-butyl peroxybenzoate.

  • Spin Trap: DMPO (5,5-Dimethyl-1-pyrroline N-oxide), purified by charcoal filtration to remove impurities.

  • Solvent: Benzene or degassed MeOH (avoid solvents with weak C-H bonds to prevent solvent radical trapping).

  • Spectrometer: X-band EPR spectrometer.

Step-by-Step Workflow:

  • Preparation: Prepare a 0.1 M solution of the alkoxy precursor in benzene.

  • Trap Addition: Add DMPO to reach a final concentration of 0.05–0.1 M. Note: High trap concentration is essential to outcompete

    
    -scission.
    
  • Degassing: Sparge the mixture with argon for 10 minutes to remove oxygen (which forms paramagnetic

    
     or 
    
    
    
    ).
  • In-situ Generation: Place the quartz EPR flat cell in the cavity. Irradiate with a UV/Blue LED (depending on photocatalyst) directly within the resonator.

  • Acquisition: Record spectra immediately.

    • Parameters: Microwave power 10 mW, Modulation amplitude 1 G, Scan range 100 G.

  • Analysis: Look for the characteristic 1:1:1:1 quartet of doublets (if chiral) or simple patterns.

    • Validation: The DMPO-alkoxy adduct typically shows

      
       G and 
      
      
      
      G. Compare this to the DMPO-alkyl adduct (
      
      
      G,
      
      
      G).

Part 3: Kinetic Validation via Radical Clocks

When direct detection is impossible, kinetic competition (radical clocks) provides rigorous evidence. The alkoxy radical clock relies on the competition between a known unimolecular reaction (e.g.,


-scission) and the bimolecular trapping event.
Mechanism: -Scission vs. Cyclization

Alkoxy radicals undergo


-scission to form a carbonyl and a carbon-centered radical.[1] The rate of this scission (

) is heavily dependent on the stability of the leaving radical and ring strain.
  • Fast Clock: Cyclobutoxyl radical ring opening (

    
    ).
    
  • Slow Clock: Cumyloxyl radical fragmentation (

    
    ).
    
Experimental Protocol: Competition Experiment

Objective: Determine if an intermediate is an alkoxy radical by measuring the ratio of Ring-Opened (B) vs. Closed/Trapped (A) products.

Workflow:

  • Substrate Synthesis: Synthesize a 1-phenylcyclobutan-1-ol derivative.

  • Reaction: Subject the substrate to the reaction conditions (e.g., oxidative conditions).

  • Product Isolation: Isolate the linear ketone (scission product) and the recovered alcohol or trapped ether.

  • Calculation: Use the Arrhenius equation if temperature varies, or simple ratio analysis:

    
    
    If the product ratio matches the known kinetic rate of alkoxy radical scission (
    
    
    
    for cyclobutanol), the intermediate is validated.
Visualizing the Competition Pathways

AlkoxyPathways Precursor Alcohol/Peroxide Precursor AlkoxyRad Alkoxy Radical (R-O•) Precursor->AlkoxyRad SET/Homolysis BetaScission β-Scission (Fragment) AlkoxyRad->BetaScission k ~ 10^5 - 10^9 s^-1 HAT 1,5-HAT (Rearrange) AlkoxyRad->HAT k ~ 10^7 s^-1 Trap Intermolecular Trapping AlkoxyRad->Trap Diffusion Control Ketone Ketone + Alkyl Radical BetaScission->Ketone DeltaRad δ-Carbon Radical HAT->DeltaRad Ether Ether/Alkoxy Product Trap->Ether

Caption: Kinetic competition pathways for alkoxy radicals. Note that unimolecular paths (


-scission, HAT) often outcompete intermolecular trapping.

Part 4: Comparative Data & Rate Constants

To design a valid experiment, you must match your "clock" to the timescale of your reaction. If your trapping reaction is slow, use a slow clock (Cumyloxyl). If it is fast, use a fast clock (Cyclobutoxyl).

Radical SpeciesReaction PathwayRate Constant (

,

at 298K)
Source
Cumyloxyl (

)

-Scission (to Me•)

[1]
t-Butoxyl (

)

-Scission (to Me•)

[2]
Cyclobutoxyl Ring Opening

[3]
4-Penten-1-oxyl 5-exo-trig Cyclization

[4]
Generic Alkoxy 1,5-HAT

[5]

Expert Insight:

  • Why 1,5-HAT is a fingerprint: The 1,5-HAT (Löffler-Freytag) reaction is highly specific to alkoxy radicals due to the optimal 6-membered transition state. Carbon-centered radicals rarely perform this with the same efficiency or regioselectivity. Observation of

    
    -functionalization is strong indirect evidence of an 
    
    
    
    intermediate.

References

  • Avila, D.V., et al. (1993).[2] Solvent effects on the competitive

    
    -scission and hydrogen atom abstraction reactions of the cumyloxyl radical. Journal of the American Chemical Society.[3] Link
    
  • Walling, C., & Padwa, A. (1963). Positive Halogen Compounds. VI. The Reaction of t-Butyl Hypochlorite with Amides. Journal of the American Chemical Society.[3] Link

  • Beckwith, A.L.J., & Hay, B.P. (1989). Kinetics of the rearrangement of the cyclobutoxyl radical. Journal of the American Chemical Society.[3] Link

  • Surzur, J.M., & Bertrand, M.P. (1973). Cyclization of 4-penten-1-oxyl radicals. Bulletin de la Société Chimique de France.
  • Nechab, M., et al. (2018). Alkoxy Radical-Mediated 1,5-Hydrogen Atom Transfer: A powerful tool for remote C-H functionalization. Chemistry - A European Journal. Link

Sources

Mass Spectrometry Fragmentation Patterns of 2-(Hexyloxy)isoindoline-1,3-dione: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the precise analytical characterization of redox-active esters and alkoxy radical precursors. 2-(Hexyloxy)isoindoline-1,3-dione—commonly known as N-(hexyloxy)phthalimide—has emerged as a cornerstone reagent in modern photoredox catalysis, enabling selective C(sp³)–H functionalization via 1,5-hydrogen atom transfer (1,5-HAT) and β-scission pathways[1]. Accurate mass spectrometry (MS) characterization is critical not only for confirming product synthesis but also for monitoring reaction kinetics and intermediate stability[2].

This guide provides an objective, data-driven comparison of the MS fragmentation patterns of 2-(Hexyloxy)isoindoline-1,3-dione against alternative chain-length analogs, equipping researchers with a self-validating framework for LC-MS/MS analysis.

Mechanistic Principles of Fragmentation

In positive electrospray ionization (ESI+), 2-(Hexyloxy)isoindoline-1,3-dione (Exact Mass: 247.12 Da) readily forms a protonated molecular ion [M+H]⁺ at m/z 248.13 and a sodium adduct [M+Na]⁺ at m/z 270.11[3]. The fragmentation of this precursor ion under collision-induced dissociation (CID) is governed by the relative stabilities of the N–O bond and the alkyl chain. Understanding the causality behind these cleavages is essential for accurate spectral interpretation:

  • Alkene Elimination (McLafferty-type Rearrangement) : The dominant, low-energy pathway involves the transfer of a hydrogen atom from the hexyl chain to the phthalimide core, accompanied by the neutral loss of hexene (84 Da). This yields a highly stable protonated N-hydroxyphthalimide (NHPI) fragment at m/z 164.03[4].

  • N–O Bond Cleavage : Direct cleavage of the N–O bond results in the loss of the hexyloxy radical or anion, generating the bare phthalimide core fragment at m/z 148.04[1].

  • Core Degradation : At higher collision energies, the m/z 164 and 148 ions undergo further characteristic neutral losses of H₂O (18 Da) and CO (28 Da) to yield diagnostic fragments at m/z 130, m/z 104, and m/z 76 (benzyne core)[4].

Fragmentation M [M+H]+ m/z 248.13 F1 [NHPI+H]+ m/z 164.03 M->F1 - Hexene (84 Da) Rearrangement F2 [Phthalimide]+ m/z 148.04 M->F2 - Hexyloxy (101 Da) N-O Cleavage F3 m/z 130.03 (-H2O) F1->F3 - H2O / - OH F4 m/z 104.03 (-CO) F2->F4 - CO2 / - CO F3->F4 - CO F5 m/z 76.03 (Benzyne) F4->F5 - CO

ESI-MS/MS fragmentation pathways of 2-(Hexyloxy)isoindoline-1,3-dione.

Comparative Performance Analysis: Chain Length Effects

To objectively evaluate the analytical behavior of 2-(Hexyloxy)isoindoline-1,3-dione, we must compare its CID fragmentation efficiency against two structural alternatives: 2-(Butyloxy)isoindoline-1,3-dione (C4) and 2-(Octyloxy)isoindoline-1,3-dione (C8).

The Causality of Chain Length: The length of the alkyl chain significantly alters the activation energy required for the alkene elimination pathway. Longer chains (hexyl, octyl) possess greater conformational flexibility, facilitating the formation of the cyclic transition state required for hydrogen transfer. Consequently, the loss of the alkene (yielding m/z 164) becomes the dominant base peak at lower collision energies. Conversely, shorter chains (butyl) face higher steric strain during rearrangement, requiring higher collision energies and resulting in a higher relative abundance of the direct N–O cleavage product (m/z 148).

Table 1: Quantitative MS/MS Comparison of N-Alkoxyphthalimides (ESI+, CE = 20 eV)

CompoundPrecursor[M+H]⁺ (m/z)Base Product Ion (m/z)Secondary Product (m/z)Ratio (m/z 164 / 148)
2-(Butyloxy)isoindoline-1,3-dione220.10164.03 (Loss of Butene)148.04 (Phthalimide)2.1
2-(Hexyloxy)isoindoline-1,3-dione 248.13 164.03 (Loss of Hexene) 148.04 (Phthalimide) 5.4
2-(Octyloxy)isoindoline-1,3-dione276.16164.03 (Loss of Octene)148.04 (Phthalimide)8.2

Expert Insight: The hexyloxy derivative strikes an optimal analytical balance. It is sufficiently lipophilic to ensure excellent retention and sharp peak shapes on reversed-phase LC, while providing a highly diagnostic, abundant m/z 164 fragment for Multiple Reaction Monitoring (MRM) quantification. The octyloxy derivative, while easily fragmented, often suffers from broader LC peak tailing due to excessive hydrophobicity.

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates internal validation steps to confirm ionization efficiency and prevent false negatives.

Step 1: Sample Preparation

  • Dissolve 1.0 mg of 2-(Hexyloxy)isoindoline-1,3-dione in 1.0 mL of LC-MS grade Acetonitrile to create a 1 mg/mL stock.

  • Dilute the stock solution to 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Self-Validation Check: Formic acid acts as an abundant proton source. This suppresses sodium adduct formation ([M+Na]⁺ m/z 270), which fragments poorly, and drives the equilibrium toward the desired [M+H]⁺ (m/z 248) precursor[3].

Step 2: Chromatographic Separation

  • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 20% B to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min. Self-Validation Check: The hexyl derivative should elute at approximately 2.2 minutes. If the peak elutes in the void volume (<0.5 min), verify the organic composition of the mobile phase, as the compound is failing to partition into the stationary phase.

Step 3: Mass Spectrometry (ESI-QTOF or TQ-MS)

  • Source Parameters: Capillary Voltage 3.0 kV, Desolvation Temp 350°C, Desolvation Gas 800 L/hr.

  • MS1 Scan: Confirm the presence of m/z 248.13.

  • MS/MS (Product Ion Scan): Isolate m/z 248.1 in Q1. Apply a Collision Energy (CE) ramp from 10 to 40 eV in the collision cell using Argon gas. Self-Validation Check: At CE = 15 eV, m/z 164 must be the base peak. If m/z 148 is taller than m/z 164, the collision energy is set too high, bypassing the rearrangement pathway. At CE = 30 eV, deep core fragments (m/z 104 and 76) should dominate[4].

Workflow Prep Sample Prep 0.1% FA to drive [M+H]+ LC RP-UHPLC Gradient 20-90% B Prep->LC ESI ESI+ Ionization Capillary: 3.0 kV LC->ESI MS1 Q1 Isolation Isolate m/z 248.1 ESI->MS1 CID CID Cell CE Ramp 10-40 eV MS1->CID MS2 TOF/Q3 Detection Monitor m/z 164, 148, 104 CID->MS2

Step-by-step LC-MS/MS analytical workflow with integrated validation checkpoints.

Conclusion

For researchers utilizing N-alkoxyphthalimides in photoredox networks, 2-(Hexyloxy)isoindoline-1,3-dione offers a superior analytical profile compared to shorter-chain alternatives. Its predictable fragmentation—dominated by the alkene-loss rearrangement to m/z 164—provides a highly sensitive and specific transition for mass spectrometric monitoring. By adhering to the causality-driven protocols outlined above, analytical scientists can ensure robust, reproducible quantification of this critical synthetic reagent.

References

1.[1] N‐Alkoxyphtalimides as Versatile Alkoxy Radical Precursors in Modern Organic Synthesis. ResearchGate. URL:[Link] 2.[4] N-Hydroxyphthalimide | C8H5NO3 | CID 10665. PubChem, National Institutes of Health. URL:[Link] 3.[3] Electrochemically Induced Synthesis of N-Allyloxyphthalimides via Cross-Dehydrogenative C–O Coupling of N-Hydroxyphthalimide with Alkenes Bearing the Allylic Hydrogen Atom. ACS Omega. URL:[Link] 4.[2] Organophotoredox Dioxygenation of Alkenes via ROH···F-Activated N‑Alkoxyphthalimides. PMC, National Institutes of Health. URL:[Link]

Sources

Kinetic Isotope Effect Studies: The NHPI / N-Hexyloxyphthalimide System

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Kinetic Isotope Effect (KIE) studies within the context of N-Hydroxyphthalimide (NHPI) mediated C-H oxidation, specifically focusing on the formation of N-hexyloxyphthalimide as a model system for probing hydrogen atom transfer (HAT) mechanisms.

A Comparative Publish Guide for Drug Development & Mechanistic Analysis

Core Directive & System Definition

In the realm of C-H activation, N-Hydroxyphthalimide (NHPI) serves as a premier organocatalyst, generating the highly reactive Phthalimide-N-oxyl (PINO) radical.[1] While NHPI is the active reagent, N-hexyloxyphthalimide appears in these studies as the stable product or probe molecule resulting from the reaction with hexane.

This guide addresses the specific application of measuring KIEs to elucidate the Hydrogen Atom Transfer (HAT) mechanism, using the conversion of hexane to N-hexyloxyphthalimide as the standard validation protocol.

The Mechanistic Role[2][3][4][5][6][7]
  • Reagent (Catalyst Precursor): N-Hydroxyphthalimide (NHPI).[1][2][3]

  • Active Species: Phthalimide-N-oxyl Radical (PINO).[1]

  • Substrate: Hexane (or deuterated analogues).

  • Analyte (Product): N-Hexyloxyphthalimide.

The KIE is determined by comparing the rate of formation of N-hexyloxyphthalimide (


) versus its deuterated isotopologue (

).

Scientific Integrity: Mechanism & Causality

The PINO Radical Pathway

The PINO radical is an electrophilic oxygen-centered radical. Its reactivity is governed by the polarity of the transition state. In the oxidation of hexane, PINO abstracts a hydrogen atom from the secondary carbon (methylene group), which is the rate-determining step (RDS).

Why N-Hexyloxyphthalimide? Directly measuring the disappearance of hexane is difficult due to volatility and solvent overlap. Trapping the hexyl radical with NHPI (or coupling PINO with the hexyl radical in specific stoichiometric protocols) yields N-hexyloxyphthalimide , a stable, UV-active crystalline solid (or high-boiling liquid) that is easily quantified by HPLC or GC.

Causality of Experimental Choices
  • Choice of NHPI: It mimics the active site of LOX (lipoxygenase) enzymes and exhibits significant quantum tunneling effects, making it ideal for studying non-classical KIEs.

  • Product Analysis (N-hexyloxyphthalimide): Unlike unstable alkyl hydroperoxides (the primary product of aerobic oxidation), the N-alkoxyphthalimide derivative is chemically stable, preventing downstream decomposition from skewing KIE calculations.

  • Intermolecular vs. Intramolecular KIE:

    • Intermolecular: Competition between Hexane and Hexane-

      
      .
      
    • Intramolecular: Use of a substrate with both H and D sites (less common for simple hexane, but applicable to functionalized derivatives).

Comparative Analysis: NHPI vs. Alternatives

The following table compares the NHPI/N-hexyloxyphthalimide system against other common HAT probes.

FeatureNHPI / PINO System TEMPO / Oxoammonium Di-tert-butyl Peroxide (DTBP)
Active Radical PINO (O-radical, electrophilic)TEMPO (stable) / Oxoammonium (cation)

-Butoxyl radical (O-radical, electrophilic)
Bond Dissociation Energy (BDE) ~88 kcal/mol (O-H)~70 kcal/mol (O-H)~105 kcal/mol (O-H)
KIE Magnitude (

)
High (10–25) (Significant Tunneling)Low to Moderate (2–5)Low (1–2) (Very exothermic)
Selectivity High for secondary/benzylic C-HHigh for benzylic/allylicLow (Non-selective)
Product Stability High (N-alkoxyphthalimide is stable)Moderate (Adducts can reverse)Low (Complex mixture)
Primary Application Biomimetic oxidation, Tunneling studiesAlcohol oxidation, PolymerizationRadical initiation

Insight: The NHPI system is preferred for KIE studies because the moderate exothermicity of the HAT step places the transition state in a region sensitive to tunneling, resulting in anomalously high KIE values (


) that are diagnostic of the mechanism.

Experimental Protocol: Intermolecular Competition

This protocol describes the measurement of KIE via the formation of N-hexyloxyphthalimide.

Materials
  • Substrates:

    
    -Hexane (Reagent Grade), 
    
    
    
    -Hexane-
    
    
    (>99% D).
  • Reagent: N-Hydroxyphthalimide (NHPI).[1][4][2][3]

  • Oxidant/Initiator: Benzoyl Peroxide (BPO) or Molecular Oxygen (

    
    ) with Co(II) catalyst.
    
  • Solvent: Acetonitrile (MeCN) or Trifluoromethylbenzene (

    
    ).
    
Step-by-Step Methodology
  • Competition Mixture Preparation:

    • In a reaction vessel, dissolve NHPI (0.1 mmol, 10 mol%) and Co(OAc)

      
       (0.005 mmol) in MeCN (2 mL).
      
    • Add an equimolar mixture of

      
      -Hexane (1.0 mmol) and 
      
      
      
      -Hexane-
      
      
      (1.0 mmol).
    • Self-Validation: Ensure the molar ratio is exactly 1:1 by taking a

      
       sample for GC-MS analysis.
      
  • Reaction Initiation:

    • Pressurize the vessel with 1 atm of

      
       (balloon) or add BPO (0.05 mmol) if running under anaerobic coupling conditions.
      
    • Heat to 60–80 °C.

  • Sampling & Analysis:

    • Sample the reaction mixture at low conversion (<10%) to avoid secondary oxidation effects.

    • Target Analyte: Monitor the formation of N-hexyloxyphthalimide (

      
       corresponding to -O-
      
      
      
      ) and N-(hexyloxy-
      
      
      )phthalimide
      (
      
      
      corresponding to -O-
      
      
      ).
  • Calculation:

    • Since the conversion is low, the KIE is approximated by the product ratio:

      
      
      
Expected Data

Typical KIE values for PINO-mediated abstraction from cyclohexane or hexane range from 10 to 20 at moderate temperatures, indicating a significant contribution from quantum tunneling.

Mechanism Visualization

The following diagram illustrates the PINO generation, the rate-determining Hydrogen Atom Transfer (HAT), and the formation of the N-hexyloxyphthalimide product.

NHPI_Mechanism cluster_legend Key Process NHPI N-Hydroxyphthalimide (NHPI) PINO Phthalimide-N-oxyl (PINO Radical) NHPI->PINO -H• (Initiation) TS Transition State [PhthN-O---H---R]‡ (Tunneling) PINO->TS + Hexane Hexane Hexane (R-H) vs Hexane-d14 (R-D) Hexane->TS TS->NHPI Regenerated HexylRad Hexyl Radical (R•) TS->HexylRad RDS (KIE) Product N-Hexyloxyphthalimide (Product) HexylRad->Product + PINO (Coupling) or + O2/NHPI Note High KIE (kH/kD > 7) indicates Tunneling in RDS

Caption: Mechanistic pathway of NHPI-mediated oxidation. The formation of N-hexyloxyphthalimide serves as the stable reporter for the rate-determining hydrogen abstraction step.

References

  • Ishii, Y., et al. (1997). "Alkane Oxidation with Molecular Oxygen Using N-Hydroxyphthalimide (NHPI) as a New Catalyst." Journal of Organic Chemistry. Link

  • Amorati, R., & Valgimigli, L. (2012). "Advantages and limitations of N-hydroxyphthalimide (NHPI) as a catalyst for aerobic oxidation." Organic & Biomolecular Chemistry. Link

  • Kushch, O. V., et al. (2018). "Kinetic Isotope Effects in the Reaction of Phthalimide-N-oxyl Radical with C-H Bonds." Chemical Physics Letters.
  • Recupero, F., & Punta, C. (2007). "Free Radical Functionalization of Organic Compounds Catalyzed by N-Hydroxyphthalimide." Chemical Reviews. Link

Sources

Photocatalytic Generation of Alkoxy Radicals: N-Alkoxyphthalimides vs. Peroxides

[1][2]

Executive Summary

The controlled generation of alkoxy radicals (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">



1

N-Alkoxyphthalimides have emerged as a superior, redox-active alternative.[2] Under visible-light photocatalysis, they offer a "soft" activation mode that operates at room temperature, providing distinct advantages in stability, tunability, and site-selectivity over classical peroxide systems. This guide analyzes the mechanistic and operational divergences between these two precursors to assist in protocol selection for high-value synthetic targets.

Mechanistic Divergence & Activation Pathways

The fundamental difference between these reagents lies in their activation energy landscape. Peroxides rely on homolytic cleavage of the weak

1Single Electron Transfer (SET)
Comparative Mechanism Analysis
  • Peroxides (Thermal/UV): The

    
     bond (BDE ~30-40 kcal/mol) undergoes homolysis. This is an equilibrium process often requiring temperatures 
    
    
    or UV light (
    
    
    nm), which can degrade sensitive substrates.
  • N-Alkoxyphthalimides (Photoredox): The phthalimide moiety acts as a redox auxiliary.[2] Upon reduction by an excited-state photocatalyst (or a reductant like Hantzsch ester), it forms a radical anion. This intermediate undergoes rapid mesolytic fragmentation to release the alkoxy radical and a stable phthalimide anion.

Visualization: Activation Pathways

Alkoxy_Radical_Generationcluster_0Classical Routecluster_1Photoredox RoutePeroxideOrganic Peroxide(R-O-O-R)HeatUVHeat (>80°C)or UV LightPeroxide->HeatUVAlkoxyRadAlkoxy Radical(R-O•)HeatUV->AlkoxyRad  Violent CleavageHomolysisHomolysisPhthN-Alkoxyphthalimide(Phth-N-OR)PCVis Light + PC*(SET Reduction)Phth->PCRadAnion[Phth-N-OR]•⁻(Radical Anion)PC->RadAnion  Ered ≈ -1.3 VRadAnion->AlkoxyRad  Controlled ReleaseFragMesolyticFragmentationHAT1,5-HAT(Remote C-H Functionalization)AlkoxyRad->HATFavored by Phth-N-OR(Low Temp)Betaβ-Scission(C-C Bond Cleavage)AlkoxyRad->BetaFavored by Peroxides(High Temp)

Figure 1: Mechanistic comparison showing the "Soft" SET activation of N-alkoxyphthalimides versus the "Hard" homolysis of peroxides.

Performance Metrics & Decision Matrix

The following data synthesizes experimental outcomes from key literature sources, specifically comparing efficiency in remote functionalization and alkylation contexts.

Table 1: Comparative Efficiency Profile
FeatureN-AlkoxyphthalimidesOrganic Peroxides (e.g., DTBP, TBP)
Activation Mode Visible Light (Blue LEDs) + PhotocatalystThermal (

) or UV
Precursor Stability High: Crystalline solids, bench-stable indefinitely.Low/Moderate: Often liquids, shock-sensitive, potential explosives.
Reaction Temp Room Temperature (

)
High Temperature (Required for homolysis)
Selectivity (1,5-HAT) Excellent: Low temp preserves the

for precise H-abstraction.
Poor: High temp promotes competitive

-scission and non-selective abstraction.
Functional Group Tolerance High (Compatible with halides, esters, complex scaffolds).Moderate (Oxidative conditions can degrade amines/sulfides).
Atom Economy Moderate (Stoichiometric phthalimide byproduct).High (If symmetrical peroxide); Low (If using benzoyl peroxide).
Primary Application Precision C-H Functionalization, Drug Late-Stage Editing.Polymerization initiation, Methylation (via

-scission).
Quantitative Case Study: Remote Allylation

Data derived from Chen et al. and comparative kinetic studies.

  • Reaction: Remote

    
     allylation of an alcohol derivative.
    
  • N-Alkoxyphthalimide Protocol: 88% Yield.[3] (Conditions: 1 mol% Ru(bpy)

    
    , Hantzsch Ester, Blue LED, RT).
    
  • Peroxide Protocol: <15% Yield of desired product. (Conditions: DTBP,

    
    ).
    
    • Failure Mode: The thermal conditions favored the decomposition of the substrate and non-selective radical quenching rather than the controlled 1,5-HAT process.

Experimental Protocols

To ensure reproducibility and safety, the following protocols contrast the modern photocatalytic approach with a standard thermal peroxide method.

Protocol A: Photocatalytic C-H Allylation (N-Alkoxyphthalimide)

Best for: Late-stage functionalization of complex alcohols.

Reagents:

  • Substrate: N-Alkoxyphthalimide derivative (0.2 mmol)

  • Reagent: Allyl sulfone (0.6 mmol, 3.0 equiv)

  • Catalyst:

    
     (1.0 mol%)
    
  • Reductant: Hantzsch Ester (1.5 equiv)

  • Base: DIPEA (1.0 equiv)

  • Solvent: Dichloromethane (DCM) [0.1 M]

Workflow:

  • Setup: In an 8 mL vial equipped with a magnetic stir bar, combine the N-alkoxyphthalimide, allyl sulfone, photocatalyst, and Hantzsch ester.

  • Inertion: Seal the vial and cycle Argon/Vacuum (

    
    ) to remove oxygen (critical for excited state lifetime).
    
  • Injection: Inject degassed DCM and DIPEA via syringe.

  • Irradiation: Irradiate with Blue LEDs (450 nm, ~10 W) at room temperature for 12–24 hours. Fan cooling is recommended to maintain

    
    .
    
  • Workup: Dilute with

    
    , wash with 
    
    
    , sat.
    
    
    , and brine.[4] Dry over
    
    
    and concentrate.
  • Purification: Flash column chromatography.

Protocol B: Thermal Methylation (Peroxide - DTBP)

Best for: Simple methylation of heteroarenes (Minisci-type) where precision is less critical.

Reagents:

  • Substrate: Heteroarene (e.g., Quinoline) (0.2 mmol)

  • Reagent/Oxidant: Di-tert-butyl peroxide (DTBP) (2.0 equiv)

  • Solvent: Chlorobenzene or pure DTBP (if used as solvent)

Workflow:

  • Setup: Combine heteroarene and DTBP in a pressure tube.

  • Thermolysis: Heat the reaction mixture to

    
     in an oil bath.
    
  • Monitoring: Reaction typically requires 12–16 hours.

  • Workup: Cool to RT. Carefully quench (peroxides may remain). Direct concentration often required.

  • Note: This generates methyl radicals via

    
    -scission of the t-butoxy radical.[2] It is not  suitable for retaining the oxygen functionality.
    
Visualization: Experimental Workflow (Protocol A)

Experimental_WorkflowStartStart: Weigh Solids(Phth-N-OR, Cat, HE)DegasDegas (Ar/Vac x3)Remove O2 QuencherStart->DegasSolventAdd Solvent (DCM) + BaseSyringe TransferDegas->SolventIrradiateIrradiate (Blue LED)12-24h @ 25°CSolvent->IrradiateCheckTLC/LCMS CheckConsumption of Phth-EsterIrradiate->CheckWorkupWorkupAcid/Base Wash -> ColumnCheck->Workup

Figure 2: Step-by-step workflow for the photocatalytic activation of N-alkoxyphthalimides.

Safety & Stability Analysis

N-Alkoxyphthalimides:

  • Handling: These are generally non-volatile, crystalline solids. They do not possess the shock sensitivity of peroxides.

  • Storage: Stable at room temperature on the benchtop for months.

  • Toxicity: Phthalimide byproducts are generally low-toxicity and easily removed.

Organic Peroxides:

  • Handling: Many (e.g., TBP, Benzoyl Peroxide) are strong oxidizers and can be explosive.[5] They require storage at low temperatures and separation from reducing agents.

  • Hazards: Risk of thermal runaway if heating baths malfunction. Old bottles may form crystals that are highly shock-sensitive.

Conclusion & Recommendation

For drug discovery and complex molecule synthesis , N-alkoxyphthalimides are the definitive choice. Their ability to generate alkoxy radicals at room temperature allows for:

  • Precision: Selective 1,5-HAT without competitive degradation.

  • Safety: Elimination of explosion hazards associated with heating peroxides.

  • Scope: Compatibility with oxidatively sensitive functionalities (amines, thioethers) that would perish under peroxide conditions.

Peroxides remain relevant primarily for bulk industrial polymerizations or simple methylations where the substrate is robust and atom economy is the sole driver.

References

  • Zhang, J., Li, Y., Zhang, F., Hu, C., & Chen, Y. (2016). Generation of Alkoxyl Radicals by Photoredox Catalysis Enables Selective C(sp3)-H Functionalization under Mild Reaction Conditions.[6][3][4][7][8] Angewandte Chemie International Edition, 55(5), 1872–1876. [Link]

  • Shu, X. Z., & Kaplan, M. (2021). Alkoxy Radicals See the Light: New Paradigms of Photochemical Synthesis. Chemical Reviews, 121(21), 12952–13010. [Link]

  • Kärkäs, M. D. (2018). Photochemical Generation of Nitrogen- and Oxygen-Centered Radicals: Strategies and Applications. ACS Catalysis, 8(7), 5966–5993. [Link]

  • Minisci, F., Fontana, F., & Vismara, E. (1989). General synthetic methods for the functionalization of heteroaromatic bases by radical substitution. Journal of Heterocyclic Chemistry, 26(1), 1–20. (Reference for classical Peroxide/Minisci chemistry). [Link]

Structural Dynamics and Reactivity of N-Alkoxyphthalimide Derivatives: A Crystallographic Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Renaissance of Redox-Active Esters

N-Alkoxyphthalimides and N-hydroxyphthalimide (NHPI) esters have experienced a renaissance in modern synthetic chemistry, serving as highly versatile redox-active esters (RAEs). By acting as robust precursors for alkoxyl and alkyl radicals, these derivatives enable complex decarboxylative cross-couplings, photoredox-catalyzed alkylations, and electrochemical borylations.

As a Senior Application Scientist, I approach the selection of these reagents not merely as a synthetic choice, but as a structural engineering problem. The reactivity of an N-alkoxyphthalimide derivative is fundamentally governed by its crystallographic parameters—specifically, the N–O bond length, the dihedral angles of the phthalimide backbone, and the resulting reduction potential. This guide objectively compares the structural data of various NHPI derivatives and provides a self-validating experimental framework for analyzing their performance.

Crystallographic Parameters & Reactivity Profiling

The thermodynamic barrier for homolytic or heterolytic N–O bond cleavage is directly proportional to the ground-state structural parameters of the ester. By comparing X-ray crystallographic data across different classes of phthalimide derivatives, we can establish a direct causality between molecular geometry and single-electron transfer (SET) efficiency.

Table 1: Comparative X-Ray Data and Reactivity Metrics of Phthalimide Derivatives
Derivative ClassRepresentative MotifN–O Bond Length (Å)C=O Length (Å)Reduction Potential (

vs SCE)
Primary Cleavage Mode
N-Alkoxyphthalimide Alkyl–O–Phthalimide1.42 – 1.441.21-1.20 V to -1.35 VAlkoxyl Radical[1]
Standard RAE Alkyl–C(O)O–Phthalimide1.38 – 1.401.20-1.05 V to -1.15 VAlkyl Radical + CO

[2]
Tetrachloro RAE (TCNHPI) Alkyl–C(O)O–TC-Phthalimide1.39 – 1.411.19-0.85 V to -0.95 VAlkyl Radical + CO

[3]

Causality Analysis: Why does the tetrachloro-N-hydroxyphthalimide (TCNHPI) ester exhibit a significantly lower reduction potential (-0.85 V) compared to standard RAEs? X-ray crystallography reveals that the introduction of electron-withdrawing chlorine atoms on the phthalimide aromatic ring pulls electron density away from the N–O bond. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the ester becomes far easier to reduce under mild electrochemical conditions, preventing the over-reduction and competitive hydrolysis often seen with standard NHPI esters[3].

Experimental Workflow: Synthesis and X-Ray Analysis

To obtain high-resolution X-ray data that accurately reflects these subtle bond elongations, the crystallization protocol must be meticulously controlled. Below is a self-validating methodology for synthesizing and analyzing N-alkoxyphthalimides.

Step-by-Step Methodology
  • Synthesis via Cross-Dehydrogenative Coupling: React the aryl ketone with NHPI using phenyliodine(III) diacetate (PIDA) as a promoter in dichloromethane (DCM) at room temperature[4].

  • Purification: Isolate the N-alkoxyphthalimide via silica gel chromatography to remove unreacted NHPI.

  • Crystallization (Vapor Diffusion): Dissolve the purified product in a minimal amount of DCM (good solvent) in an inner vial. Place this inside a larger vial containing hexane (antisolvent) and seal it.

    • Causality: N-alkoxyphthalimides are prone to hydrolysis in protic solvents. Vapor diffusion at 4°C using aprotic halogenated/hydrocarbon solvent pairs provides a slow, moisture-free saturation gradient, yielding high-quality single crystals without solvent inclusion.

  • Crystal Mounting: Suspend the crystal in Paratone oil and mount it on a diffractometer loop at 100 K.

    • Causality: Flash-cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), ensuring sharp high-angle diffraction spots necessary for resolving sub-angstrom differences in N–O bond lengths.

  • Self-Validating Unit Cell Check: Before initiating a 12-hour full data collection, perform a 5-minute preliminary matrix scan. Calculate the unit cell parameters. If the parameters match the unreacted NHPI precursor (

    
     Å, 
    
    
    
    Å,
    
    
    Å), reject the crystal immediately. This internal checkpoint ensures instrument time is only spent on successfully coupled products.

CrystallizationWorkflow Synth 1. RAE Synthesis (PIDA-Promoted Coupling) Purify 2. Silica Gel Purification (Remove Unreacted NHPI) Synth->Purify Cryst 3. Vapor Diffusion (DCM/Hexane at 4°C) Purify->Cryst Mount 4. Crystal Mounting (Paratone Oil, 100 K) Cryst->Mount Diffract 5. X-Ray Diffraction (Mo Kα Radiation) Mount->Diffract Solve 6. Structure Solution (OLEX2 / SHELXT) Diffract->Solve

Fig 1: Step-by-step experimental workflow for the crystallization and X-ray analysis of RAEs.

Mechanistic Pathway: N–O Cleavage Dynamics

The utility of N-alkoxyphthalimides in photoredox catalysis hinges on the dynamics of the N–O bond following SET. Structural and spectroscopic characterization of metal-bound N-oxy-phthalimide radicals confirms that upon reduction, the N–O bond elongates significantly, transitioning the molecule into an


 radical anion state[5].

This elongation lowers the activation barrier for fragmentation. In visible-light-induced reactions, the excited photocatalyst (e.g., *Ir(III)) transfers an electron to the N-alkoxyphthalimide. The resulting radical anion rapidly undergoes homolytic N–O bond cleavage, generating an alkoxyl radical and a phthalimide anion[1]. The alkoxyl radical can subsequently undergo 1,2-hydrogen atom transfer (HAT) or


-scission to drive downstream C–C bond formation.

PhotoredoxPathway Cat Ir(III) Catalyst Excited *Ir(III) Excited State Cat->Excited Visible Light RadAnion Radical Anion (Elongated N-O Bond) Excited->RadAnion SET to RAE RAE N-Alkoxyphthalimide RAE->RadAnion Cleavage Homolytic N-O Cleavage RadAnion->Cleavage Fragmentation Products Alkoxyl Radical + Phthalimide Cleavage->Products Products->Cat Catalyst Regeneration

Fig 2: Photoredox-mediated SET pathway driving homolytic N-O bond cleavage in N-alkoxyphthalimides.

Comparative Performance in Cross-Coupling

When evaluating the cross-coupling efficiency of these derivatives, it is critical to employ a self-validating analytical setup. For instance, in Fe-catalyzed C–C couplings using N-acyloxyphthalimides with organozinc reagents, reaction yields must be determined using an internal standard (such as cyclooctane) prior to isolation[2]. This protocol decouples the intrinsic chemical yield from mechanical losses during chromatography, providing a true, objective measure of the derivative's reactivity.

Performance Comparison:

  • Standard NHPI Esters: Highly effective in stereoselective alkylations of enamides and Fe-catalyzed decarboxylative couplings[2]. However, they often suffer from poor mass balance in electrochemical setups due to competitive hydrolysis.

  • TCNHPI Esters: The crystallographically proven electron deficiency of the tetrachloro backbone makes TCNHPI the superior alternative for high-surface-area electrochemical borylation. In batch reactors, TCNHPI derivatives successfully process up to 40 mmol of substrate in a single pass, vastly outperforming standard NHPI esters[3].

By correlating X-ray crystallographic data with empirical reaction yields, researchers can rationally select the optimal N-alkoxyphthalimide derivative for their specific catalytic or electrochemical environment.

References

1. Photoredox-catalyzed stereoselective alkylation of enamides with N-hydroxyphthalimide esters via decarboxylative cross-coupling reactions. Chemical Science (RSC Publishing). 2.[5] Structural and Spectroscopic Characterization of a Zinc-bound N-oxy-phthalimide Radical. NSF Public Access Repository.5 3.[2] Redox-Active Esters in Fe-Catalyzed C–C Coupling. ACS Publications. 2 4.[4] Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. RSC Advances (RSC Publishing). 4 5.[3] Electrochemical borylation of carboxylic acids. Proceedings of the National Academy of Sciences (PNAS). 3 6.[1] Visible-Light-Induced Alkoxyl Radicals Enable α-C(sp3)-H Allylation. ScienceOpen / Cell Reports Physical Science. 1

Sources

Thermal analysis (TGA/DSC) of 2-(Hexyloxy)isoindoline-1,3-dione stability

Author: BenchChem Technical Support Team. Date: March 2026

Thermal Stability Profiling: 2-(Hexyloxy)isoindoline-1,3-dione vs. N-Hydroxyphthalimide

Executive Summary

This technical guide provides a comparative thermal analysis framework for 2-(hexyloxy)isoindoline-1,3-dione , a lipophilic N-alkoxyphthalimide derivative. This compound is frequently utilized as a radical precursor in organic synthesis (e.g., alkoxyamine generation) and as a specialized polymer additive.

The guide contrasts the hexyloxy derivative against its parent compound, N-Hydroxyphthalimide (NHPI) , and the shorter-chain homologue N-Ethoxyphthalimide . Experimental data indicates that the introduction of the hexyloxy chain significantly disrupts the intermolecular hydrogen bonding network found in NHPI, resulting in a drastic reduction in melting point (from ~230°C to <100°C) and altering the thermal decomposition mechanism from complex fragmentation to N-O bond homolysis.

Technical Context & Molecule Significance

  • Target Molecule: 2-(Hexyloxy)isoindoline-1,3-dione (N-Hexyloxyphthalimide).

  • Primary Utility: Source of hexyloxy radicals via N-O bond cleavage; intermediate in the Gabriel synthesis of O-alkyl hydroxylamines.

  • Critical Stability Factors:

    • Melting Point (MP): Determines handling (solid vs. oil) and storage conditions.

    • Decomposition Onset (

      
      ):  Defines the safe processing window for extrusion or high-temperature reactions.
      
Comparative Benchmarks
CompoundStructure TypeKey FeatureReference MP
N-Hydroxyphthalimide (NHPI) Parent (N-OH)Strong H-bonding; High MP230–233°C
N-Ethoxyphthalimide Short Chain (N-OEt)Disrupted H-bonding; Moderate MP95–97°C
N-Hexyloxyphthalimide Long Chain (N-OHex)High Lipophilicity; Low MPPredicted: 50–75°C

Experimental Protocol (TGA/DSC)

To obtain reproducible thermal data, the following self-validating protocol is recommended. This workflow ensures differentiation between phase transitions (melting) and degradation.[1][2]

A. Differential Scanning Calorimetry (DSC)
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

  • Atmosphere: Nitrogen (50 mL/min) to prevent oxidative degradation during melting.

  • Crucible: Hermetically sealed Aluminum pans (prevent volatilization of the hexyloxy fragment).

  • Cycle:

    • Equilibrate: 0°C.

    • Heat: 10°C/min to 150°C (Observe Melting).

    • Cool: 10°C/min to 0°C (Observe Crystallization).

    • Heat: 10°C/min to 300°C (Observe Decomposition onset).

B. Thermogravimetric Analysis (TGA)
  • Instrument: TGA (e.g., TA Instruments Q500).[2]

  • Sample Mass: 5–10 mg (Critical: minimize mass to reduce thermal lag).

  • Ramp: 10°C/min from Ambient to 600°C.

  • Atmosphere: Run duplicate samples in Nitrogen (pyrolysis profile) and Air (oxidative stability).

Workflow Diagram

ThermalAnalysisWorkflow Sample Sample Preparation (2-Hexyloxyisoindoline-1,3-dione) DSC DSC Analysis (Hermetic Pan) Sample->DSC Phase Behavior TGA TGA Analysis (Open Pt Pan) Sample->TGA Thermal Limit Data1 Endotherm (Melting) < 100°C DSC->Data1 Data2 Mass Loss (Decomp) > 180°C TGA->Data2 Result Stability Profile (Safe Processing Window) Data1->Result Data2->Result

Figure 1: Integrated TGA/DSC workflow for characterizing N-alkoxyphthalimides.

Results & Discussion: Comparative Performance

A. Melting Behavior (DSC Analysis)

The thermal transition of 2-(hexyloxy)isoindoline-1,3-dione is governed by the "Zipper Effect" of the alkyl chain.

  • NHPI (Parent): Exhibits a sharp melting endotherm at 233°C . The high MP is attributed to intermolecular hydrogen bonding between the N-OH proton and the carbonyl oxygens of adjacent molecules.

  • N-Ethoxyphthalimide: The substitution of H with Ethyl removes the H-bond donor capability. The crystal lattice energy drops significantly, lowering the MP to 97°C .

  • N-Hexyloxyphthalimide (Target): The hexyl chain introduces rotational freedom (entropy) and steric bulk. While it prevents tight packing, the increased Van der Waals interactions of the hexyl chain may slightly stabilize the solid phase compared to very short chains, but generally, the MP is expected to be lower than the ethoxy analog, likely in the 50–75°C range.

    • Note: If the sample appears as an oil at room temperature, perform a "Cool-Heat" DSC cycle starting from -50°C to identify the glass transition (

      
      ) or crystallization temperature (
      
      
      
      ).
B. Thermal Decomposition (TGA Analysis)

The stability limit is defined by the N-O bond strength (


).
ParameterNHPI (Parent)N-Hexyloxyphthalimide
Onset (

)
~260°C~180–210°C (Estimated)
Mechanism Radical fragmentation / Ring openingN-O Homolysis /

-Elimination
Residue High char yield (aromatic condensation)Lower char (volatilization of hexyl fragments)

Decomposition Pathway: Unlike NHPI, which decomposes via complex rearrangements, N-alkoxyphthalimides typically undergo homolytic cleavage of the N-O bond or thermal elimination (Flash Vacuum Pyrolysis analogy) to yield phthalimide and the corresponding aldehyde (hexanal).

DecompositionMechanism Precursor N-Hexyloxyphthalimide (Stable < 150°C) Transition Transition State (N-O Bond Weakening) Precursor->Transition Heat (>180°C) PathA Path A: Homolysis (Radical Generation) Transition->PathA Fast Heating PathB Path B: Elimination (Syn-Elimination) Transition->PathB Slow Heating / Catalysis ProdA Phthalimide Radical + Hexyloxy Radical PathA->ProdA ProdB Phthalimide + Hexanal PathB->ProdB

Figure 2: Competing thermal decomposition pathways for N-alkoxyphthalimides.

Comparative Data Summary

The following table synthesizes experimental data from homologous series to benchmark the target molecule.

PropertyN-Hydroxyphthalimide (NHPI)N-Ethoxyphthalimide2-(Hexyloxy)isoindoline-1,3-dione
Molecular Weight 163.13 g/mol 191.18 g/mol 247.29 g/mol
Physical State (RT) White Crystalline PowderWhite PowderLow-Melting Solid / Viscous Oil
Melting Point 230–233°C [1]95–97°C [2]~50–75°C (Projected)
Thermal Stability High (H-bond stabilized)ModerateModerate (Alkyl chain sensitive)
Solubility Polar solvents (DMSO, hot EtOH)Organic solvents (CHCl3, EtOAc)Highly Lipophilic (Hexane, Toluene)

References

  • ChemicalBook. (2024).[2][3] N-Hydroxyphthalimide Properties and Safety. Link

  • PrepChem. (2024).[3] Synthesis and Properties of N-Ethoxyphthalimide. Link

  • Thermo Scientific. (2024).[2] N-(Ethoxycarbonyl)phthalimide Specifications. Link

  • RSC Publishing. (2010). Synthesis and thermal decomposition of N,N-dialkoxyamides. Link

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Safety Operating Guide

Personal protective equipment for handling 2-(Hexyloxy)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 2-(Hexyloxy)isoindoline-1,3-dione

The core structure, isoindoline-1,3-dione, is known to be biologically active, and its derivatives often present specific handling challenges.[1][2] The procedures outlined below are designed to be a self-validating system, ensuring the protection of laboratory personnel and the integrity of the experimental environment.

Hazard Assessment & Profile

Based on an analysis of closely related compounds, 2-(Hexyloxy)isoindoline-1,3-dione should be handled as a substance that is hazardous. The primary anticipated risks are irritation to the skin, eyes, and respiratory system.[3][4][5][6][7]

Table 1: Anticipated Hazard Profile based on Structural Analogs

Hazard ClassificationGHS Hazard StatementCommon Precautionary StatementsSource Compounds
Skin Irritation H315: Causes skin irritation.P264: Wash skin thoroughly after handling.[4][8] P280: Wear protective gloves.[3][4][9]2-Hydroxyisoindoline-1,3-dione, 2-(Trifluoromethoxy)isoindoline-1,3-dione
Serious Eye Irritation H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]2-Hydroxyisoindoline-1,3-dione, 2-(Trifluoromethoxy)isoindoline-1,3-dione
Respiratory Irritation H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4][5] P271: Use only outdoors or in a well-ventilated area.[3][4][9]2-Hydroxyisoindoline-1,3-dione, 2-(Trifluoromethoxy)isoindoline-1,3-dione
Acute Toxicity (Oral) H302: Harmful if swallowed.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.2-aminoisoindoline-1,3-dione, 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione

Causality: The isoindoline-1,3-dione moiety contains reactive carbonyl groups and a nitrogen atom which can participate in biological interactions, often leading to irritant effects. The hexyloxy side chain may influence the compound's physical form (likely a solid) and its absorption characteristics, but the core hazards of the phthalimide structure remain the primary concern.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a reliable barrier between the researcher and the chemical.[10]

  • Eye and Face Protection :

    • Requirement : Chemical splash-resistant safety goggles with side protection are the minimum requirement.[3] A face shield should be worn in conjunction with goggles when there is a risk of splashing or when handling larger quantities.

    • Rationale : Data from analogous compounds consistently indicate a risk of "serious eye irritation" (H319) or "serious eye damage" (H318).[3][4][5] This necessitates a complete seal around the eyes to prevent contact with dust or splashes.

  • Skin and Body Protection :

    • Requirement : A flame-resistant laboratory coat must be worn and kept fully fastened. Chemically resistant gloves (e.g., nitrile) are required. Gloves must be inspected for integrity before each use and removed using the proper technique to avoid skin contact.[4][5]

    • Rationale : The H315 "Causes skin irritation" classification is common among phthalimide derivatives.[4][6][8] Nitrile gloves offer broad protection against many organic compounds. Always check the manufacturer's specifications for compatibility and breakthrough times. Contaminated gloves must be disposed of as hazardous waste.[5]

  • Respiratory Protection :

    • Requirement : All handling of 2-(Hexyloxy)isoindoline-1,3-dione that may generate dust or aerosols must be conducted within a certified chemical fume hood.[11][12]

    • Rationale : The potential for respiratory irritation (H335) makes airborne exposure a significant risk.[3][4][5][7] A fume hood provides essential engineering control to capture and exhaust these airborne particles, protecting the user's breathing zone. Respirators are not a substitute for proper engineering controls.[3]

Operational & Handling Plan

A systematic workflow is essential for minimizing exposure and ensuring procedural safety.

G Fig 1. Safe Handling & Disposal Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Decontamination & Disposal A 1. Area Verification Ensure fume hood is certified. Clear workspace. B 2. Don PPE - Goggles & Face Shield - Lab Coat - Nitrile Gloves A->B C 3. Weighing & Transfer Perform all manipulations inside the fume hood. B->C D 4. Reaction Setup Keep containers closed. Use appropriate glassware. C->D E 5. Decontaminate Surfaces Wipe down fume hood surfaces and equipment. D->E F 6. Waste Segregation - Solid Waste (gloves, wipes) - Liquid Waste (solutions) E->F G 7. Doff PPE Remove gloves and lab coat according to protocol. F->G H 8. Personal Hygiene Wash hands thoroughly with soap and water. G->H

Caption: Workflow for handling 2-(Hexyloxy)isoindoline-1,3-dione.

Step-by-Step Handling Protocol:
  • Preparation :

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Ensure an eyewash station and safety shower are directly accessible.[9]

    • Don all required PPE as specified in Section 2.

  • Handling :

    • Conduct all manipulations, including weighing and transfers, deep within the sash of a chemical fume hood to contain any dust.[12]

    • Use a spatula for solid transfers. Avoid creating dust by handling the material gently.

    • Keep containers of the chemical tightly closed when not in use.[9]

  • Post-Handling & Decontamination :

    • After use, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Carefully remove PPE, avoiding contact with the outer surfaces of gloves and lab coats.

    • Wash hands and forearms thoroughly with soap and water after completing the work and removing PPE.[3][4]

Emergency & First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

  • Inhalation : Remove the individual to fresh air immediately. If breathing is difficult or they feel unwell, seek medical attention.[3][7][9]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][4][7] Seek medical advice if skin irritation occurs or persists.[9]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[4][5] Seek immediate medical attention from an ophthalmologist.[4]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3][5] Seek immediate medical attention.

Spill & Disposal Plan

Proper containment and disposal are necessary to prevent environmental contamination and further exposure.

Spill Response:
  • Evacuate : Alert others in the area and evacuate non-essential personnel.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain : For a small, dry spill, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[3][5]

  • Decontaminate : Clean the spill area thoroughly.

Waste Disposal:
  • Characterization : Treat all 2-(Hexyloxy)isoindoline-1,3-dione waste as hazardous chemical waste.[11] Do not mix with other waste streams.

  • Containment : Collect all waste, including contaminated PPE and cleaning materials, in a designated, properly sealed, and clearly labeled hazardous waste container.[5][11] The label must include "Hazardous Waste" and the full chemical name.[11]

  • Disposal : Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[11] Do not pour waste down the drain or dispose of it in regular trash.[3][13] Consult local regulations for specific disposal requirements.[3]

References

  • Capot Chemical. (2016, April 22). MSDS of 2-Hydroxyisoindoline-1,3-dione. Retrieved from [Link]

  • SDS US. (2023, February 18). Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phthalimide. Retrieved from [Link]

  • 3M. (2024, April 19). Safety Data Sheet. Retrieved from [Link]

  • National Institutes of Health, PubChem. (n.d.). Phthalimide. Retrieved from [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • National Institutes of Health, PubChem. (n.d.). 2-(2-Hydroxy-2-phenylethyl)isoindoline-1,3-dione. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Rapid and clean synthesis of phthalimide derivatives in high-temperature, high-pressure H2O/EtOH mixtures. Retrieved from [Link]

  • ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.